8-Propyl Etodolac
説明
Structure
3D Structure
特性
IUPAC Name |
2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-6-12-7-5-8-13-14-9-10-22-18(4-2,11-15(20)21)17(14)19-16(12)13/h5,7-8,19H,3-4,6,9-11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLOBSPHOCEVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314358 | |
| Record name | (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-27-3 | |
| Record name | NSC282127 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Propyl etodolac | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TP6S95KL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Propyl Etodolac: Synthesis, Characterization, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Propyl Etodolac, a fascinating analog of the well-established nonsteroidal anti-inflammatory drug (NSAID) Etodolac, stands as a promising candidate for further investigation in the realm of inflammatory and pain management. Etodolac itself is a member of the pyranocarboxylic acid class of drugs and is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme critically involved in the inflammatory cascade. The structure-activity relationship (SAR) studies of this class have consistently highlighted the strategic importance of substitution at the 8th position of the aromatic ring, with 8-n-propyl derivatives being among the most potent compounds. This guide provides a comprehensive technical overview of this compound, from its chemical synthesis and purification to its analytical characterization and predicted pharmacological properties, serving as a vital resource for researchers and drug development professionals.
Chemical Structure and Properties
This compound, systematically named (RS)-2-(1-ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, is a derivative of Etodolac with a propyl group substituted at the 8th position of the indole ring. This modification is anticipated to enhance its pharmacological activity based on established SAR principles.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties (Predicted and Inferred)
| Property | Value | Source |
| Molecular Formula | C18H23NO3 | |
| Molecular Weight | 301.38 g/mol | |
| CAS Number | 57817-27-3 | |
| Appearance | White to off-white crystalline powder (predicted) | Inferred from Etodolac |
| Melting Point | 140-155 °C (predicted) | Inferred from Etodolac and effect of alkyl chain extension |
| Solubility | Practically insoluble in water; soluble in ethanol, methanol, and other organic solvents (predicted) | Inferred from Etodolac[1] |
| pKa | ~4.5 (predicted) | Inferred from other carboxylic acid-containing NSAIDs |
Synthesis and Purification
The synthesis of this compound follows a convergent pathway, with the key step being the Fischer indole synthesis to construct the core pyrano[3,4-b]indole ring system. The overall synthetic strategy is outlined below.
Figure 2: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Part 1: Synthesis of 2-Propylphenylhydrazine
-
Diazotization of 2-Propylaniline: To a stirred solution of 2-propylaniline in hydrochloric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Reduction: The resulting diazonium salt solution is then slowly added to a cold solution of sodium sulfite. The reaction mixture is stirred for several hours, allowing the reduction to proceed.
-
Isolation: The 2-propylphenylhydrazine is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or crystallization.
Part 2: Synthesis of 7-Propyl-tryptophol
-
Fischer Indole Synthesis: A solution of 2-propylphenylhydrazine and 2,3-dihydrofuran in a suitable solvent (e.g., methanol, ethanol) is heated under reflux in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).[2]
-
Work-up: After the reaction is complete, the solvent is removed, and the residue is neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give crude 7-propyl-tryptophol.
Part 3: Synthesis of this compound
-
Condensation: 7-Propyl-tryptophol is reacted with methyl 3-oxopentanoate in the presence of an acid catalyst to form the methyl ester of this compound.
-
Hydrolysis: The resulting ester is then hydrolyzed using a base (e.g., sodium hydroxide) in an aqueous alcohol solution.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[3]
Purification Protocol: Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Slowly add hot water to the solution until the cloud point is reached.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.
Analytical Characterization
A battery of analytical techniques is essential to confirm the identity, purity, and quality of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC-UV)
A reverse-phase HPLC method can be developed for the routine analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% formic acid), gradient or isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~275 nm (inferred from Etodolac) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are crucial for the structural elucidation of this compound. The expected chemical shifts can be predicted based on the structure and comparison with the known spectra of Etodolac.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of this compound. Electrospray ionization (ESI) in negative mode is expected to show a prominent [M-H]- ion at m/z 300.3.
Pharmacological Evaluation
The primary pharmacological action of Etodolac is the inhibition of COX enzymes, with a preference for COX-2. It is highly probable that this compound will exhibit a similar mechanism of action, with potentially enhanced potency.
Figure 3: Proposed mechanism of action of this compound.
In Vitro COX Inhibition Assay
The inhibitory activity of this compound against COX-1 and COX-2 can be determined using commercially available assay kits.[4][5]
Protocol: COX Inhibitor Screening Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at the appropriate wavelength over time.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of NSAIDs.[6][7]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Administer this compound or a vehicle control to rats orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Metabolism and Pharmacokinetics (Predicted)
Etodolac is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation, with cytochrome P450 enzymes (CYP2C9) playing a significant role.[8][9][10] It is anticipated that this compound will follow a similar metabolic pathway, with the propyl group potentially being a site for hydroxylation. The pharmacokinetic profile is expected to be similar to that of Etodolac, with good oral absorption and a half-life conducive to twice-daily dosing.
Conclusion
This compound represents a rationally designed analog of Etodolac with the potential for enhanced anti-inflammatory and analgesic properties. The synthetic route is feasible, and established analytical and pharmacological methods can be readily adapted for its comprehensive evaluation. This technical guide provides a solid foundation for researchers and drug development professionals to embark on further studies to unlock the full therapeutic potential of this promising compound. The exploration of this compound could lead to the development of a new generation of more potent and safer NSAIDs.
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PubChem. (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. Etodolac-Impurities. Retrieved from [Link]
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Al-Janabi, A. H., & Al-Zohyri, A. M. (2022). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Pharmaceuticals, 15(8), 984. [Link]
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Nakamura, A., Tougou, K., Kitazumi, H., Yamada, T., Honjou, K., Zinno, A., Nonaka, K., & Mukai, H. (2005). Effects of etodolac on P450 isoform-specific activities in human hepatic microsomes. Arzneimittel-Forschung, 55(12), 744–748. [Link]
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An In-Depth Technical Guide to 8-Propyl Etodolac: A Potent Cyclooxygenase-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Propyl Etodolac, a notable analog of the well-established non-steroidal anti-inflammatory drug (NSAID) Etodolac, represents a significant subject of interest within the field of medicinal chemistry and pharmacology. Structure-activity relationship (SAR) studies have consistently identified the 8-n-propyl derivative of the pyranocarboxylic acid class as one of the most potent analogs, suggesting a high affinity for and inhibition of the cyclooxygenase (COX) enzymes. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route based on established methods for related compounds, its anticipated mechanism of action as a selective COX-2 inhibitor, and its potential as a lead compound for the development of novel anti-inflammatory agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation anti-inflammatory therapeutics.
Introduction: The Significance of this compound in NSAID Research
Etodolac is a widely prescribed NSAID for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. Its therapeutic efficacy is primarily attributed to the inhibition of prostaglandin synthesis through the blockade of COX enzymes.[1] Notably, Etodolac exhibits a degree of selectivity for the inducible isoform, COX-2, over the constitutive isoform, COX-1.[2] This selectivity is a key therapeutic advantage, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[3]
The exploration of Etodolac's chemical scaffold has led to the investigation of various derivatives to enhance potency and selectivity. SAR studies have been instrumental in elucidating the structural requirements for optimal activity. A critical finding from these studies is the beneficial effect of substitutions at the 8th position of the aromatic ring of the pyranocarboxylic acid core.[4] Among the various alkyl substitutions, the 8-n-propyl group has been identified as conferring particularly high activity, making this compound a compound of significant scientific interest.[4]
This guide will delve into the technical aspects of this compound, providing a foundational understanding for its further investigation and potential development.
Chemical and Physical Properties
This compound, systematically named (1-ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, is a derivative of Etodolac.[5] As an impurity and analog of Etodolac, it is available from various chemical suppliers for research purposes.[6]
| Property | Value | Source |
| Chemical Formula | C18H23NO3 | [5] |
| Molecular Weight | 301.38 g/mol | [6] |
| CAS Number | 57817-27-3 | [5] |
| Appearance | White to Off-White Solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide |
Synthesis of this compound: A Proposed Methodology
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from the established synthesis of Etodolac and its derivatives. The core of the synthesis involves the Fischer indole synthesis followed by a Pictet-Spengler reaction to construct the pyrano[3,4-b]indole scaffold.
Proposed Synthetic Pathway
The synthesis would likely commence with a 2-propylaniline derivative, which would be converted to the corresponding hydrazine. This hydrazine would then undergo a Fischer indole synthesis with a suitable aldehyde or ketone to form the 7-propyl-tryptophol intermediate. The final key step would be the condensation of this intermediate with methyl 3-oxopentanoate, followed by hydrolysis to yield this compound.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet scientifically grounded, procedure for the synthesis of this compound based on known methodologies for similar compounds.
Step 1: Synthesis of 7-Propyl-tryptophol
-
To a solution of 2-propylphenylhydrazine hydrochloride in a suitable solvent (e.g., a mixture of dimethylacetamide and water), 2,3-dihydrofuran is added dropwise.
-
The reaction mixture is heated to facilitate the Fischer indole synthesis.
-
Upon completion, the reaction is worked up and the product, 7-propyl-tryptophol, is isolated and purified, likely via column chromatography.
Step 2: Synthesis of this compound
-
7-Propyl-tryptophol is reacted with methyl 3-oxopentanoate in the presence of an acid catalyst.
-
The resulting intermediate, the methyl ester of this compound, is then subjected to hydrolysis, for instance, using a base such as lithium hydroxide in a suitable solvent system like aqueous dioxane.
-
Acidification of the reaction mixture will precipitate the final product, this compound, which can then be purified by recrystallization.
Mechanism of Action: Selective Inhibition of Cyclooxygenase-2
The primary mechanism of action for Etodolac and its analogs is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and is involved in homeostatic functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.
Caption: The inhibitory action of this compound on the COX-2 pathway.
Based on the established profile of Etodolac and the potent activity of 8-n-propyl derivatives, it is highly probable that this compound is a selective inhibitor of COX-2.[2][4] This selectivity is attributed to the larger and more accommodating active site of the COX-2 enzyme compared to COX-1. The bulky nature of the Etodolac scaffold, further enhanced by the 8-propyl substitution, likely favors binding to the COX-2 active site.
Pharmacological Profile and Potential Therapeutic Applications
The pharmacological profile of this compound is predicted to be that of a potent anti-inflammatory and analgesic agent with an improved safety profile compared to non-selective NSAIDs.
Anti-inflammatory and Analgesic Activity
The potent inhibition of COX-2 by this compound would lead to a significant reduction in the production of pro-inflammatory prostaglandins at the site of inflammation. This would translate to potent anti-inflammatory and analgesic effects. In vivo studies on Etodolac have demonstrated its efficacy in various models of inflammation and pain.[4] Given that SAR studies point to the 8-n-propyl analog as being more active, it is reasonable to expect that this compound would show superior or at least comparable efficacy to Etodolac in similar models.
Gastrointestinal Safety
A key advantage of selective COX-2 inhibitors is their reduced propensity to cause gastrointestinal adverse effects. By sparing COX-1, which is responsible for the production of prostaglandins that protect the gastric mucosa, these agents are associated with a lower incidence of ulcers and bleeding. The anticipated high selectivity of this compound for COX-2 suggests it would possess a favorable gastrointestinal safety profile.
Potential Therapeutic Indications
Given its predicted pharmacological profile, this compound could be a promising candidate for the treatment of a range of inflammatory conditions, including:
-
Osteoarthritis
-
Rheumatoid Arthritis
-
Acute pain
-
Postoperative pain
Further preclinical and clinical studies would be necessary to confirm its efficacy and safety in these indications.
Future Directions and Research Opportunities
This compound presents several exciting avenues for future research and development.
-
Definitive Synthesis and Characterization: The development and publication of a detailed and optimized synthetic route for this compound is a crucial first step. Full characterization of the compound using modern analytical techniques is also essential.
-
In Vitro Pharmacological Profiling: A comprehensive in vitro evaluation of this compound is needed to quantify its inhibitory activity against COX-1 and COX-2. This would involve determining its IC50 values and calculating its selectivity index.
-
In Vivo Efficacy and Safety Studies: Preclinical in vivo studies in relevant animal models of inflammation and pain are necessary to confirm the anti-inflammatory and analgesic efficacy of this compound. These studies should also include a thorough assessment of its gastrointestinal and cardiovascular safety profile.
-
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a therapeutic agent.
-
Exploration of Novel Therapeutic Areas: The potent and selective COX-2 inhibition of this compound may also have therapeutic potential in other areas where COX-2 is implicated, such as in certain types of cancer.
Conclusion
This compound stands out as a highly promising analog of Etodolac, with strong evidence from structure-activity relationship studies pointing to its enhanced potency as a cyclooxygenase inhibitor. Its anticipated selectivity for COX-2 suggests the potential for a potent anti-inflammatory and analgesic agent with a favorable safety profile. While further research is required to fully elucidate its pharmacological properties and therapeutic potential, this compound represents a valuable lead compound for the development of the next generation of anti-inflammatory drugs. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the further exploration of this intriguing molecule.
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An In-depth Technical Guide to 8-Propyl Etodolac (CAS Number: 57817-27-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 8-Propyl Etodolac, a significant analog and known impurity of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. Drawing upon established principles of medicinal chemistry and pharmacology, this document delves into the chemical identity, potential synthesis, pharmacological significance, and analytical considerations for this compound.
Section 1: Introduction and Chemical Profile
This compound, systematically named 2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is classified as a pyranocarboxylic acid derivative.[1][2] It is most commonly recognized in the pharmaceutical industry as "Etodolac EP Impurity E".[3] While its primary context is as a process-related impurity in the synthesis of Etodolac, its structural features, particularly the 8-propyl substitution, suggest a potentially significant pharmacological profile worthy of independent investigation.[4]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 57817-27-3 | [1] |
| Molecular Formula | C₁₈H₂₃NO₃ | [2] |
| Molecular Weight | 301.38 g/mol | [2][3] |
| IUPAC Name | 2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | [5] |
| Synonyms | Etodolac EP Impurity E, [(1RS)-1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid | [1] |
| Storage Temperature | 2-8°C Refrigerator | [1] |
Section 2: Synthesis and Purification
While this compound is primarily an impurity in the synthesis of Etodolac, a targeted synthesis would be necessary for its thorough investigation.[6] The synthesis would likely follow a similar pathway to that of Etodolac, with the substitution of 2-propylphenylhydrazine for 2-ethylphenylhydrazine in the initial steps.
Proposed Synthetic Pathway
A plausible synthetic route, adapted from the known synthesis of Etodolac, is outlined below.[4] This pathway is presented as a logical scientific approach rather than a validated, published protocol for this compound.
Step-by-Step Synthetic Protocol (Hypothetical)
-
Synthesis of 7-Propyltryptophol:
-
React 2-propylphenylhydrazine with 2,3-dihydrofuran in a suitable solvent system (e.g., DMAc-H₂O).
-
Heat the reaction mixture to facilitate the Fischer indole synthesis, yielding 7-propyltryptophol.
-
-
Condensation Reaction:
-
React 7-propyltryptophol with methyl 3-oxopentanoate.
-
This condensation reaction will form the pyranocarboxylic acid core, resulting in this compound methyl ester.
-
-
Hydrolysis:
-
Hydrolyze the methyl ester of this compound using a base (e.g., NaOH) followed by acidification to yield the final carboxylic acid product, this compound.
-
Purification and Characterization
Purification of this compound, whether from a targeted synthesis or isolated from a batch of Etodolac, would necessitate advanced chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the primary choice for both purification and analytical quantification. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development.[7]
-
Counter-Current Chromatography: For the separation of trace impurities from a bulk drug substance, high-speed counter-current chromatography has been successfully employed for Etodolac, suggesting its applicability for isolating this compound.[4]
Section 3: Pharmacological Profile and Mechanism of Action
The pharmacological activity of this compound is not extensively documented in publicly available literature. However, based on the well-established structure-activity relationships (SAR) of the pyranocarboxylic acid class of NSAIDs, a potent anti-inflammatory profile can be predicted.
Structure-Activity Relationship (SAR) Insights
For the pyranocarboxylic acid class, which includes Etodolac, substitution at the 8th position of the aromatic ring is highly beneficial for anti-inflammatory activity.[4] Notably, compounds with an 8-n-propyl or 8-ethyl group are reported to be among the most active derivatives.[4] This suggests that this compound may exhibit anti-inflammatory activity comparable to or even greater than that of Etodolac.
Predicted Mechanism of Action: COX-2 Inhibition
Etodolac is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[8] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[9] It is highly probable that this compound shares this mechanism of action.
In Vitro Evaluation of COX Inhibition
To experimentally validate the predicted COX-2 selectivity of this compound, a robust in vitro assay is essential.
-
Enzyme Preparation: Obtain purified human or ovine COX-1 and COX-2 enzymes.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Reaction:
-
In a multi-well plate, combine the COX enzyme (either COX-1 or COX-2), a reaction buffer, a heme cofactor, and the test inhibitor (this compound at various concentrations) or a vehicle control.
-
Pre-incubate the mixture to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a solution of arachidonic acid.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
-
Quantification of Prostaglandin Production:
-
Terminate the reaction.
-
Quantify the amount of a specific prostaglandin (e.g., PGE₂) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound against both COX-1 and COX-2.
-
Determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enzyme.
-
The COX-2 selectivity index can be calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.
-
Section 4: Pharmacokinetics and Metabolism
The pharmacokinetic and metabolic profile of this compound has not been specifically reported. However, inferences can be drawn from the known disposition of Etodolac. Etodolac is well-absorbed orally and is extensively metabolized in the liver, primarily through oxidation and glucuronidation.[8][11] It is likely that this compound would undergo similar metabolic transformations.
Section 5: Potential Therapeutic Applications
While primarily considered an impurity, the favorable SAR of this compound suggests it could have therapeutic potential as an anti-inflammatory and analgesic agent.
Anti-inflammatory and Analgesic Potential
Given its structural similarity to Etodolac and the beneficial 8-propyl substitution, this compound warrants investigation for the treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis, as well as for the management of pain.
Speculative Role in Oncology
There is a tentative suggestion that this compound "may have use in the treatment of myeloma."[6] While this claim is not substantiated by readily available research, it is noteworthy that some NSAIDs, including Etodolac, have been investigated for their anticancer properties.[12][13] The R-enantiomer of Etodolac has shown antineoplastic effects in various cancer cell lines, including multiple myeloma.[12] Further research would be required to explore if this compound possesses similar or enhanced anticancer activity.
Section 6: Analytical Methodologies
The accurate detection and quantification of this compound are crucial for quality control in the manufacturing of Etodolac and for any research into its own potential as a therapeutic agent.
Protocol: RP-HPLC Method for the Determination of Etodolac and its Impurities
This protocol is a general guideline for the development of a specific method for this compound.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of Etodolac, a wavelength in the range of 220-280 nm would be appropriate for initial screening.
-
Quantification: Quantification can be achieved by creating a calibration curve using a certified reference standard of this compound.
Section 7: Conclusion
This compound, while currently defined by its status as an impurity of Etodolac, represents a molecule of significant scientific interest. The principles of structure-activity relationships in its chemical class suggest a high potential for potent anti-inflammatory activity, possibly mediated through selective COX-2 inhibition. This technical guide has provided a framework for its synthesis, purification, and pharmacological evaluation. Further dedicated research is necessary to fully elucidate the therapeutic potential of this intriguing compound.
References
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Pharmaffiliates. (n.d.). Etodolac-Impurities. Retrieved from [Link]
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8-Propyl Etodolac molecular weight and formula
An In-Depth Technical Guide to 8-Propyl Etodolac: Physicochemical Properties and Synthetic Insights
Introduction
This compound is a close structural analog and a known impurity of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class.[1][2] Etodolac is recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.[3][4] The structure-activity relationship (SAR) studies of this class of compounds have indicated that substitutions at the 8th position of the aromatic ring can significantly influence their anti-inflammatory activity.[3][4] Specifically, an 8-n-propyl substitution has been identified as being beneficial for the compound's activity, making this compound a molecule of significant interest to researchers in medicinal chemistry and drug development.[3][4] This guide provides a comprehensive overview of the molecular characteristics of this compound, including its molecular weight and formula, and delves into a theoretical synthetic pathway based on established methods for related compounds.
Core Molecular Attributes
The fundamental chemical identity of this compound is defined by its molecular formula and weight. These core attributes are crucial for its characterization and quantification in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₃NO₃ | [1][2][5] |
| Molecular Weight | 301.4 g/mol | [5] |
| IUPAC Name | 2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | [5] |
| Synonyms | This compound, Etodolac EP impurity E | [1][5] |
| CAS Number | 57817-27-3 | [1][2] |
Molecular Structure
The chemical structure of this compound is depicted below. The key features include a pyranocarboxylic acid core, with an ethyl group at the 1st position and a propyl group at the 8th position of the indole ring system.
Caption: 2D structure of this compound.
Proposed Synthesis Pathway
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from the known synthesis of Etodolac.[3][4][6][7] The key starting material would be 7-propyltryptophol, which can be synthesized from 2-propylaniline. The general synthetic scheme is outlined below.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step methodology for the synthesis of this compound, based on established procedures for Etodolac.[6][7]
Part 1: Synthesis of 7-propyltryptophol
-
Diazotization of 2-propylaniline: To a solution of 2-propylaniline in aqueous hydrochloric acid, a solution of sodium nitrite is added dropwise at 0-5°C to form the corresponding diazonium salt.
-
Reduction to 2-propylphenylhydrazine: The diazonium salt solution is then slowly added to a solution of sodium sulfite to reduce the diazonium salt to 2-propylphenylhydrazine.
-
Fischer Indole Synthesis: The resulting 2-propylphenylhydrazine is reacted with 2,3-dihydrofuran in a suitable solvent (e.g., isobutanol) under heating to yield 7-propyltryptophol.[6]
Part 2: Synthesis of this compound
-
Condensation: 7-propyltryptophol is reacted with methyl 3-oxopentanoate in an apolar solvent in the presence of a concentrated mineral acid.[7] This reaction forms the methyl ester of this compound.
-
Hydrolysis: The resulting methyl ester is then hydrolyzed, for example, by heating with an aqueous solution of sodium hydroxide, followed by acidification to yield the final product, this compound.[7]
Physicochemical and Biological Context
The biological activity of this compound is of particular interest due to the structure-activity relationships observed for this class of compounds. SAR studies have shown that substitution at the 8th position of the aromatic ring with groups like ethyl or n-propyl can lead to compounds that are significantly more active than their methyl-substituted counterparts.[3][4] This suggests that this compound is likely a potent anti-inflammatory agent, potentially with a pharmacological profile similar to or even enhanced compared to Etodolac.
Conclusion
This compound is a chemically interesting molecule with the molecular formula C₁₈H₂₃NO₃ and a molecular weight of 301.4 g/mol .[5] As a known impurity and a structural analog of the NSAID Etodolac, its synthesis and biological activity are of considerable interest to the pharmaceutical sciences.[1][2] The proposed synthesis, based on established methods for Etodolac, provides a viable route for its preparation for further study. Future research should focus on the experimental determination of its physicochemical properties, a detailed characterization of its pharmacological profile, and an exploration of its potential as a therapeutic agent.
References
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ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020, July 2). Pharmazine.com. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. PubChem. Retrieved from [Link]
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A review on method of synthesis and clinical pharmacokinetics of etodolac. (2021). Journal of Emerging Technologies and Innovative Research, 8(9). Retrieved from [Link]
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Pharmaffiliates. (n.d.). Etodolac-Impurities. Retrieved from [Link]
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SynZeal. (n.d.). Etodolac USP Related Compound A | 109518-50-5. Retrieved from [Link]
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An In-depth Technical Guide to the Mechanism of Action of Etodolac and a Theoretical Exploration of an 8-Propyl Derivative
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class. Acknowledging the absence of "8-Propyl Etodolac" in current scientific literature, this document will first establish a thorough understanding of the parent compound, Etodolac. It will then leverage established principles of structure-activity relationships (SAR) to offer a theoretical perspective on how an 8-propyl modification could potentially influence its pharmacological profile. The core focus remains on the established science of Etodolac, providing researchers with a robust foundation for understanding its therapeutic effects and guiding future research into novel derivatives.
Part 1: The Established Pharmacology of Etodolac
Introduction to Etodolac: A Preferential COX-2 Inhibitor
Etodolac is a well-established NSAID used for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] It operates by reducing the levels of prostaglandins, which are key mediators of pain, fever, and inflammation.[3] Etodolac is a chiral molecule and is commercially available as a racemic mixture of its S-(+)- and R-(-)-enantiomers.[4][5] The S-(+)-enantiomer is responsible for the anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, while the R-(-)-enantiomer is largely inactive against COX but may possess other biological activities.[3][6]
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism of action for Etodolac, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[3][7] There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the stomach lining and maintaining kidney function.[8]
-
COX-2: This isoform is typically induced by inflammatory stimuli, and its upregulation leads to the production of prostaglandins that mediate inflammation and pain.[8]
Etodolac exhibits a preferential selectivity for inhibiting COX-2 over COX-1.[8][9] This selectivity is a key aspect of its pharmacological profile, as it is thought to contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs that inhibit both isoforms to a similar extent.[8][9] By selectively targeting COX-2, Etodolac effectively reduces the production of pro-inflammatory prostaglandins at the site of inflammation, leading to its therapeutic effects.[8]
Downstream Signaling Pathways
The inhibition of COX-2 and the subsequent reduction in prostaglandin synthesis by Etodolac have effects on various downstream signaling pathways involved in inflammation and cellular processes.
-
Prostaglandin E2 (PGE2) Biosynthesis: Etodolac has been shown to suppress interleukin-1 beta (IL-1β)-stimulated PGE2 biosynthesis in articular chondrocytes.[10] PGE2 is a key prostaglandin involved in mediating pain and inflammation in arthritic conditions.
-
MAP Kinase Signaling Pathway: Studies in human hepatocellular carcinoma cell lines have indicated that Etodolac can influence the MAP kinase signaling pathway. It has been observed to down-regulate the phosphorylation of p38, JNK, and AKT, which are involved in cell growth and proliferation.[11] This suggests that Etodolac's effects may extend beyond simple prostaglandin inhibition.
-
NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation.[12][13] While direct, potent inhibition of NF-κB by Etodolac is not its primary mechanism, by reducing prostaglandin levels, which can act as feedback activators of NF-κB, Etodolac can indirectly modulate this pro-inflammatory pathway.
Pharmacokinetics of Etodolac
Etodolac is well-absorbed orally, with maximal plasma concentrations reached within 1 to 2 hours.[4] It is highly bound to plasma proteins (over 99%) and is extensively metabolized in the liver to several hydroxylated metabolites and their glucuronides.[4][14][15] The elimination half-life of Etodolac is approximately 7.3 hours.[7][15]
Part 2: Theoretical Exploration of this compound: A Structure-Activity Relationship (SAR) Perspective
While "this compound" is not a known compound, we can hypothesize its potential mechanism of action based on the established SAR of the pyranocarboxylic acid class of NSAIDs.
The Rationale for an 8-Propyl Modification
Structure-activity relationship studies of pyranocarboxylic acid derivatives have indicated that substitution at the 8th position of the aromatic ring is beneficial for anti-inflammatory activity.[16] Specifically, 8-ethyl and 8-n-propyl derivatives have been found to be significantly more active than the methyl-substituted counterparts.[16] This suggests that a propyl group at the 8-position could potentially enhance the inhibitory activity of Etodolac against COX enzymes.
Hypothesized Mechanism of Action of this compound
Based on the SAR principles, the mechanism of action of a hypothetical this compound would likely remain centered on the inhibition of COX enzymes. The key questions for a drug development professional would be:
-
Enhanced Potency: Would the 8-propyl group lead to a more potent inhibition of COX-2, potentially allowing for lower therapeutic doses?
-
Altered Selectivity: How would this modification affect the COX-2/COX-1 selectivity ratio? An ideal outcome would be an increase in COX-2 selectivity, further improving the gastrointestinal safety profile.
-
Pharmacokinetic Profile: How would the addition of a propyl group impact the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule? This could alter the drug's half-life and dosing frequency.
The proposed mechanism would still involve the inhibition of prostaglandin synthesis, leading to anti-inflammatory and analgesic effects. The core signaling pathways affected would likely be the same as those for Etodolac, but the magnitude of the effect could be different.
Part 3: Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanism of a novel derivative like this compound and to further probe the actions of Etodolac itself, a series of well-defined experimental protocols are necessary.
In Vitro Assays
Objective: To determine the inhibitory potency (IC50) of the test compound against purified COX-1 and COX-2 enzymes.
Methodology:
-
Purified ovine COX-1 or human recombinant COX-2 is incubated with the test compound at various concentrations.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated.
-
The COX-2 selectivity ratio is determined by dividing the IC50 for COX-1 by the IC50 for COX-2.
Objective: To assess the inhibitory effect of the test compound on prostaglandin production in a cellular context.
Methodology:
-
A suitable cell line (e.g., human whole blood, macrophages) is stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.
-
The cells are treated with various concentrations of the test compound.
-
The supernatant is collected, and the concentration of PGE2 is measured by EIA.
-
The IC50 for the inhibition of PGE2 production in the cellular environment is determined.
In Vivo Models
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.
Methodology:
-
Rats are orally administered the test compound or vehicle.
-
After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each dose of the test compound.
Objective: To assess the in vivo analgesic activity of the test compound.
Methodology:
-
Mice are orally administered the test compound or vehicle.
-
After a defined time, an intraperitoneal injection of acetic acid is given to induce writhing (a characteristic stretching behavior indicative of pain).
-
The number of writhes is counted for a specific period.
-
The percentage inhibition of writhing is calculated for each dose of the test compound.
Part 4: Data Presentation and Visualization
Comparative Pharmacological Data
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2/COX-1 Selectivity Ratio |
| Etodolac | >100 | 1.0 | >100 |
| Ibuprofen | 5.0 | 10.0 | 0.5 |
| Celecoxib | 15.0 | 0.04 | 375 |
Note: The values presented are representative and can vary depending on the specific assay conditions.
Signaling Pathway Diagram
Caption: Mechanism of Etodolac via preferential COX-2 inhibition.
Experimental Workflow Diagram
Caption: Workflow for evaluating novel NSAID candidates.
Conclusion
Etodolac exerts its anti-inflammatory and analgesic effects primarily through the preferential inhibition of the COX-2 enzyme, leading to a reduction in the synthesis of inflammatory prostaglandins. Its mechanism of action is well-characterized and supported by a wealth of preclinical and clinical data. While "this compound" remains a theoretical construct, the principles of structure-activity relationships suggest that such a modification could potentially enhance its therapeutic profile. The experimental protocols outlined in this guide provide a clear path for the investigation and validation of the mechanism of action of novel Etodolac derivatives, contributing to the ongoing development of safer and more effective anti-inflammatory agents.
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Hida, T., Kozaki, K., & Muramatsu, M. (2003). Involvement of cell cycle regulatory proteins and MAP kinase signaling pathway in growth inhibition and cell cycle arrest by a selective cyclooxygenase 2 inhibitor, etodolac, in human hepatocellular carcinoma cell lines. International Journal of Cancer, 106(6), 843–851. [Link]
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Lanchote, V. L., & Garcia, S. B. (2005). Separation of Etodolac Enantiomers by Capillary Electrophoresis. Validation and Application of the Chiral Method to the Analysis of Commercial Formulations. Electrophoresis, 26(4-5), 945–951. [Link]
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Balfour, J. A., & Buckley, M. M. (1991). Etodolac: an overview of a selective COX-2 inhibitor. Drugs, 42(2), 274–296. [Link]
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ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020, July 2). Pharma Education. [Link]
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National Center for Biotechnology Information. (n.d.). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. PubMed Central. [Link]
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MDPI. (n.d.). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. [Link]
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ResearchGate. (2025, August 6). Enantiomeric separation of etodolac in a bulk drug substance by reverse-phase chiral liquid chromatography method. [Link]
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MDPI. (n.d.). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. [Link]
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National Center for Biotechnology Information. (n.d.). Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy. PubMed Central. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, anticancer activity, and molecular modeling of etodolac-thioether derivatives as potent methionine aminopeptidase (type II) inhibitors. [Link]
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An In-Depth Technical Guide to the Discovery and History of Etodolac Analogs
Introduction
Etodolac is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class.[1] First patented in 1971 and approved for medical use in the United States in 1991, it has become a cornerstone for managing pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[2][3] The therapeutic efficacy of etodolac stems from its ability to inhibit prostaglandin synthesis by blocking cyclooxygenase (COX) enzymes.[4] A crucial aspect of its pharmacological profile is its preferential selectivity for COX-2, the inducible isoform of the enzyme primarily involved in the inflammatory response, over COX-1, the constitutive isoform responsible for gastrointestinal cytoprotection and platelet function.[2] This selectivity provides a superior gastrointestinal safety profile compared to non-selective NSAIDs.[5]
This technical guide provides a comprehensive exploration of the discovery and history of etodolac and its analogs. We will delve into the initial development, the critical role of stereochemistry, the principles of structure-activity relationships (SAR) that guided analog design, and the synthetic methodologies employed. Furthermore, we will examine how the core etodolac scaffold has been leveraged to develop novel analogs with potential applications beyond inflammation, such as in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important class of therapeutic agents.
The Genesis of Etodolac: A Timeline and Core Mechanism
The development of etodolac was part of a broader effort in medicinal chemistry to create NSAIDs with improved tolerability. The major limiting factor for traditional NSAIDs was, and remains, their tendency to cause gastrointestinal issues, a direct result of inhibiting the protective COX-1 enzyme in the gut.[5] The discovery of the two COX isoforms in the early 1990s catalyzed a new era in drug design, aiming for selective COX-2 inhibition.[5] Etodolac emerged as a "preferentially selective" inhibitor, striking a balance between efficacy and reduced gastrointestinal risk.
| Year | Milestone | Significance |
| 1971 | Etodolac is patented.[2] | Marks the initial invention of the core chemical entity. |
| 1983 | S(+)-enantiomer identified as the active form. | Established that the therapeutic effect is stereospecific, opening avenues for chiral-specific drug development. |
| 1985 | First approved for medical use (UK).[2] | Etodolac becomes available for clinical use. |
| 1991 | Approved for medical use in the U.S. by the FDA.[2][3][6] | Broadens its clinical application and establishes it as a key NSAID. |
Mechanism of Action: Preferential COX-2 Inhibition
Etodolac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the conversion of arachidonic acid to prostaglandins.[4] It is significantly more selective at inhibiting the COX-2 enzyme compared to COX-1.[2] This preferential inhibition is the cornerstone of its therapeutic value, as COX-2 is upregulated at sites of inflammation, while COX-1 is constitutively expressed and plays a protective role in the gastric mucosa.
dot digraph "COX_Inhibition_Pathway" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end_dot Caption: Mechanism of Etodolac's preferential COX-2 inhibition.
The table below compares the COX selectivity of etodolac with other NSAIDs, represented by their IC50 values (the concentration required to inhibit 50% of enzyme activity). A higher COX-1/COX-2 ratio indicates greater selectivity for the COX-2 enzyme.
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Etodolac | >100 | 53 | >1.9[3] |
| Ibuprofen | 12 | 80 | 0.15[3] |
| Diclofenac | 0.076 | 0.026 | 2.9[3] |
| Celecoxib | 82 | 6.8 | 12[3] |
| Indomethacin | 0.0090 | 0.31 | 0.029[3] |
| Data sourced from a comparative study using human peripheral monocytes.[3] |
The Critical Role of Stereochemistry
Etodolac is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers: (S)-(+)-etodolac and (R)-(-)-etodolac. Early pharmacological studies revealed a crucial distinction: virtually all of the COX-inhibiting, anti-inflammatory activity resides in the (S)-enantiomer.[4] The (R)-enantiomer is inactive against COX enzymes.[2] This stereospecificity is fundamental to understanding the drug's action and has significant implications for analog design and bioequivalence studies.[7] The discovery that only one enantiomer is active spurred research into chiral resolution techniques to isolate the more potent S-form.
The Rationale and Design of Etodolac Analogs
The development of analogs from a successful parent drug like etodolac is driven by several key objectives in drug discovery:
-
Enhanced Potency and Selectivity: Modifying the core structure to increase affinity for the COX-2 enzyme or improve the COX-2/COX-1 selectivity ratio.
-
Improved Pharmacokinetic Profile: Altering the molecule to optimize absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to more favorable dosing regimens.
-
Novel Therapeutic Applications: Repurposing the core scaffold to interact with different biological targets, thereby expanding its use to other diseases, such as cancer.[8]
Structure-Activity Relationship (SAR) of the Pyranocarboxylic Acid Scaffold
Understanding the SAR is paramount to rationally designing effective analogs. For the etodolac class, key structural features have been identified as critical for anti-inflammatory activity.[1]
-
Pyran Ring Substitutions: The presence of an alkyl group (R1) and an acetic acid function (R2) on the pyran ring is essential for activity. Increasing the length of the acetic acid chain or converting it to an ester or amide derivative typically inactivates the drug's anti-inflammatory properties.[1]
-
Alkyl Group (R1): Substituting the R1 position with an ethyl or n-propyl group results in compounds that are significantly more active than those with a methyl group.[1]
-
Aromatic Ring Substitutions: Modifications to the indole ring system are highly beneficial. The most active compounds in this class are often the 8-ethyl, 8-n-propyl, and 7-fluoro-8-methyl derivatives.[1]
dot digraph "Etodolac_SAR" { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=11]; edge [color="#5F6368"];
} end_dot Caption: Key sites on the etodolac scaffold for analog design based on SAR.
Synthesis and Experimental Protocols
The creation of etodolac and its analogs relies on established organic synthesis pathways. The foundational synthesis of etodolac itself involves the reaction of a key intermediate, 7-ethyl-tryptophol, with methyl 3-oxo-pentanoate, followed by hydrolysis.[9]
Protocol: Synthesis of 7-Ethyl-Tryptophol Intermediate
7-Ethyl-tryptophol is a critical precursor for etodolac synthesis.[4][6] One common method is the Fischer indole synthesis.
Objective: To synthesize 7-ethyl-tryptophol from 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran.
Materials:
-
2-ethylphenylhydrazine hydrochloride
-
2,3-dihydrofuran
-
N,N-dimethylacetamide (DMAc)
-
Water (H2O)
-
Concentrated Sulfuric Acid (H2SO4) (Catalyst)
Procedure:
-
Prepare a solvent mixture of N,N-dimethylacetamide and water.
-
Dissolve 2-ethylphenylhydrazine hydrochloride in the solvent mixture.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
To this solution, add 2,3-dihydrofuran drop-wise while maintaining the reaction temperature. The reaction is typically heated.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This typically involves neutralization, extraction with an organic solvent, and purification.
-
While this method is effective, it can produce byproducts, and purification via extraction or chromatography may be necessary to achieve high purity.[6][10]
Protocol: Synthesis of Etodolac Amide Analogs
This protocol describes the synthesis of novel etodolac analogs where the carboxylic acid moiety is converted to an amide, a common strategy to explore new biological targets.[8]
Objective: To synthesize an N-substituted amide derivative of etodolac using a peptide coupling agent.
Materials:
-
Etodolac
-
A primary or secondary amine (e.g., 4-(2-aminoethyl)morpholine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Anhydrous solvent (e.g., Dichloromethane or DMF)
Procedure:
-
Dissolve etodolac in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen).
-
Add EDCI (1.1 to 1.5 equivalents) to the solution to activate the carboxylic acid.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (1.0 to 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 24-48 hours.[8]
-
Monitor the reaction's completion by TLC.
-
Once complete, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final amide analog.[8]
Protocol: In Vitro COX Inhibition Assay
To evaluate the efficacy and selectivity of newly synthesized analogs, an in vitro COX inhibition assay is essential. The human whole blood assay is a clinically relevant method.
Objective: To determine the IC50 values of an etodolac analog for COX-1 and COX-2.
Principle: This assay measures the production of prostaglandins (PGE2 for COX-2) or thromboxane (TxB2 for COX-1) in human whole blood. COX-2 activity is induced using lipopolysaccharide (LPS), while COX-1 activity is measured in unstimulated platelets.
Procedure:
-
COX-2 Assay:
-
Obtain heparinized whole blood from healthy volunteers.
-
Aliquot the blood into tubes containing various concentrations of the test compound (etodolac analog) or a vehicle control.
-
Add LPS to induce COX-2 expression and incubate (e.g., 24 hours at 37°C).
-
Following incubation, centrifuge the samples and collect the plasma.
-
Measure the PGE2 concentration in the plasma using a validated ELISA kit.
-
-
COX-1 Assay:
-
Obtain whole blood without anticoagulant.
-
Aliquot the blood into tubes containing various concentrations of the test compound.
-
Allow the blood to clot (e.g., 1 hour at 37°C), which stimulates platelets to produce TxB2 via COX-1.
-
Centrifuge the samples and collect the serum.
-
Measure the TxB2 concentration in the serum using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration.
-
Use non-linear regression analysis to determine the IC50 value for both COX-1 and COX-2.
-
The selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2).
-
dot digraph "Drug_Development_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end_dot Caption: General workflow for NSAID analog development.
Expanding Horizons: Etodolac Analogs in Oncology
A compelling example of leveraging a known drug scaffold for new indications is the development of etodolac analogs as potential anti-cancer agents. Research has shown that some etodolac derivatives can inhibit eukaryotic Elongation Factor 2 Kinase (eEF2K), an enzyme implicated in the survival and proliferation of cancer cells, particularly in triple-negative breast cancer (TNBC).[8] By converting the carboxylic acid of etodolac into various secondary and tertiary aliphatic amides, researchers created a library of new chemical entities.[8] Subsequent in silico modeling and in vitro studies demonstrated that specific analogs could effectively inhibit eEF2K, showcasing a promising new therapeutic avenue for the pyranoindole core structure, completely distinct from its original anti-inflammatory purpose.[8]
Conclusion
The journey of etodolac and its analogs exemplifies a classic narrative in drug discovery: the refinement of a successful lead compound to enhance its therapeutic index and the innovative repurposing of its core structure to address unmet medical needs. From its origins as a preferentially COX-2 selective NSAID, the story has expanded to include the critical importance of stereochemistry and the rational design of derivatives based on well-defined structure-activity relationships. The synthesis of novel amide analogs with potential applications in oncology highlights the enduring value and versatility of the etodolac scaffold. For drug development professionals, the history of etodolac serves as a powerful case study in iterative design, mechanistic understanding, and the creative exploration of new therapeutic possibilities.
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Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563–7568. [Link]
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Riendeau, D., et al. (2001). Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents That Selectively Inhibit Cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]
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Katsuyama, K., et al. (2002). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 51(3), 143-147. [Link]
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Al-Ghorbani, M., et al. (2022). Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy. Bioorganic Chemistry, 128, 106093. [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Propyl Etodolac
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
8-Propyl Etodolac, a derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, is emerging as a compound of significant interest beyond its anti-inflammatory origins. This guide provides a detailed exploration of its potential therapeutic targets, moving beyond the classical cyclooxygenase (COX) inhibition pathway. We will delve into the mechanistic intricacies of its interaction with key cellular players like the Retinoid X Receptor (RXRα) and discuss its preferential activity on COX-2. This document is designed to serve as a technical resource, offering not only a synthesis of the current understanding but also actionable experimental protocols for researchers to validate and expand upon these findings.
Introduction: The Evolution from Etodolac to a Novel Investigational Agent
Etodolac is a well-established NSAID used for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[1][2] Its primary mechanism of action is the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[1][3] Etodolac is a racemic mixture of R- and S-enantiomers; the S-enantiomer is responsible for the anti-inflammatory effects via COX inhibition, while the R-enantiomer is largely inactive against COX.[4][5]
Structure-activity relationship (SAR) studies of the pyranocarboxylic acid class, to which Etodolac belongs, have revealed that substitutions at the 8th position of the aromatic ring can significantly enhance activity.[1] Specifically, 8-ethyl and 8-n-propyl derivatives have been noted for their potent activity.[1] This has led to the investigation of compounds like this compound, with the hypothesis that such modifications could unlock novel therapeutic applications, particularly in oncology.
This guide will focus on two primary, and potentially interconnected, therapeutic targets of this compound and its parent compound's relevant enantiomer:
-
Retinoid X Receptor alpha (RXRα): A nuclear receptor with a pivotal role in regulating gene expression related to cell proliferation, differentiation, and apoptosis.
-
Cyclooxygenase-2 (COX-2): An inducible enzyme often overexpressed in inflammatory states and various cancers, contributing to tumor growth and progression.[6]
Target I: Retinoid X Receptor alpha (RXRα) - A Gateway to Tumor-Selective Apoptosis
A significant breakthrough in understanding the anticancer potential of Etodolac derivatives came with the discovery that the R-enantiomer, previously considered inactive, directly interacts with RXRα.[7] This interaction is independent of COX inhibition and represents a promising avenue for cancer therapy.[8]
The Target: RXRα
RXRα is a member of the nuclear receptor superfamily. It functions as a transcription factor that can form homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). These receptor complexes bind to specific DNA sequences known as response elements, thereby modulating the transcription of target genes. This intricate network governs a wide array of physiological processes, and its dysregulation is frequently implicated in cancer.
Mechanism of Modulation by R-Etodolac
Studies have demonstrated that R-Etodolac directly binds to RXRα.[7][9] This binding is not as an agonist that activates the receptor, but rather as an antagonist that inhibits its transcriptional activity.[7] The consequences of this interaction are profound:
-
Inhibition of Transcriptional Activity: R-Etodolac binding prevents the recruitment of co-activators and disrupts the normal transcriptional function of RXRα-containing dimers.[7]
-
Induction of Proteasomal Degradation: The binding of R-Etodolac to RXRα triggers the ubiquitination and subsequent degradation of the RXRα protein by the proteasome.[7] This leads to a loss of RXRα protein specifically in tumor cells.
-
Tumor-Selective Apoptosis: The degradation of RXRα in cancer cells, such as in prostate adenocarcinoma models, has been shown to induce apoptosis.[7] This effect is selective for tumor cells, with normal cells remaining largely unaffected.
This COX-independent mechanism provides a strong therapeutic rationale for using R-Etodolac derivatives like this compound in oncology.[8]
Experimental Validation Protocols
To investigate the interaction of this compound with RXRα, a series of well-defined experiments can be conducted.
Protocol 2.3.1: Ligand Binding Assay
Causality: This assay directly assesses whether this compound can physically interact with RXRα by competing with a known radiolabeled ligand.
-
Reagents : Recombinant human RXRα ligand-binding domain (LBD), [³H]9-cis-retinoic acid (a high-affinity RXR ligand), varying concentrations of this compound, scintillation fluid.
-
Procedure :
-
Incubate a fixed concentration of recombinant RXRα LBD with a fixed concentration of [³H]9-cis-retinoic acid.
-
In parallel, set up reactions with the addition of increasing concentrations of unlabeled this compound or unlabeled 9-cis-retinoic acid (as a positive control).
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand using a filter-binding assay or size-exclusion chromatography.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Analysis : A decrease in bound radioactivity in the presence of this compound indicates competitive binding. The data can be used to calculate the binding affinity (Ki).
Protocol 2.3.2: RXRα Reporter Gene Assay
Causality: This functional assay determines if the binding of this compound translates into a modulation of RXRα's transcriptional activity.
-
Cell Line : A suitable cell line (e.g., HEK293T or a relevant cancer cell line) that is readily transfectable.
-
Plasmids : An RXRα expression vector, a reporter plasmid containing multiple copies of an RXR response element (RXRE) upstream of a luciferase gene, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Procedure :
-
Co-transfect the cells with the three plasmids.
-
After 24 hours, treat the cells with an RXRα agonist (e.g., 9-cis-retinoic acid) in the presence or absence of varying concentrations of this compound.
-
After another 24 hours, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Analysis : An inhibition of the agonist-induced luciferase activity by this compound would confirm its antagonistic effect on RXRα transcriptional function.
Protocol 2.3.3: Western Blot for RXRα Degradation
Causality: This assay visualizes the downstream consequence of this compound binding, i.e., the degradation of the RXRα protein.
-
Cell Line : A cancer cell line known to express RXRα (e.g., LNCaP prostate cancer cells).
-
Procedure :
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours).
-
For a control group, co-treat with a proteasome inhibitor (e.g., MG132) to verify if the degradation is proteasome-dependent.
-
Harvest the cells, prepare total protein lysates, and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for RXRα. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with a secondary antibody conjugated to HRP and visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis : A dose- and time-dependent decrease in the RXRα protein band, which is rescued by the proteasome inhibitor, provides strong evidence for induced degradation.
Target II: Cyclooxygenase-2 (COX-2) - A Preferential Target for Anti-inflammatory and Anti-Tumor Effects
While the R-enantiomer of Etodolac targets RXRα, the S-enantiomer, and indeed the parent compound Etodolac, are known for their inhibitory effects on COX enzymes.[4] This activity is highly relevant for both inflammation and cancer, as COX-2 is a key mediator in both processes.
The Target: COX-2
COX enzymes exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa.[10] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, cytokines, and growth factors.[10] In the context of cancer, overexpression of COX-2 leads to increased production of prostaglandins like PGE2, which can promote cell proliferation, angiogenesis, and invasion, while inhibiting apoptosis and immune surveillance.
Mechanism of Modulation by Etodolac
Etodolac exhibits preferential inhibition of COX-2 over COX-1.[1][6][10] It is reported to be 5 to 50 times more selective for COX-2.[1] This selectivity is clinically significant as it accounts for Etodolac's favorable gastrointestinal safety profile compared to non-selective NSAIDs.[11] The anti-cancer effects of COX-2 inhibition are multifaceted, including:
-
Reduction of Pro-tumorigenic Prostaglandins: Decreasing the synthesis of PGE2 and other pro-inflammatory lipids.
-
Inhibition of Angiogenesis: Suppressing the formation of new blood vessels that supply tumors.
-
Induction of Apoptosis: Promoting programmed cell death in cancer cells.
Studies have shown that Etodolac can exert anti-tumor effects in various cancer models, including prostate and gastric cancer.[12][13]
Experimental Validation Protocols
Protocol 3.3.1: In Vitro COX Inhibition Assay
Causality: This biochemical assay directly measures the inhibitory potency of this compound on COX-1 and COX-2 enzyme activity, allowing for the determination of its selectivity.
-
Reagents : Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), a colorimetric or fluorescent probe to detect prostaglandin production.
-
Procedure :
-
Pre-incubate each enzyme with a range of concentrations of this compound. Include a vehicle control and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., an ELISA-based assay for PGE2).
-
-
Analysis : Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value for each isoform. The ratio of IC50 (COX-1) / IC50 (COX-2) will provide the COX-2 selectivity index.
Protocol 3.3.2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
Causality: This assay confirms that this compound can inhibit COX-2 activity within a cellular context, which is more physiologically relevant than a purified enzyme assay.
-
Cell Line : A cell line that can be induced to express high levels of COX-2, such as RAW 264.7 macrophages or HT-29 colon cancer cells.
-
Procedure :
-
Plate the cells and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.
-
Treat the stimulated cells with various concentrations of this compound.
-
After a suitable incubation time (e.g., 18-24 hours), collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
-
Analysis : A dose-dependent reduction in PGE2 levels will confirm the inhibitory effect of this compound on cellular COX-2 activity.
Data Summary
The following table summarizes key parameters associated with Etodolac, which can serve as a benchmark for studies on this compound.
| Parameter | Value/Observation | Target | Reference |
| COX-2 Selectivity | 5-50 fold preferential for COX-2 over COX-1 | COX-2 | [1] |
| Anti-proliferative Effect | Dose-dependent cytotoxicity in prostate cancer cell lines (LNCaP, C4-2) | Cancer Cells | |
| RXRα Binding | R-enantiomer directly binds to RXRα | RXRα | |
| RXRα Functional Effect | Antagonizes RXRα transcriptional activity and induces its degradation | RXRα | [7][8] |
Visualizations: Pathways and Workflows
Diagram 1: RXRα Antagonism Pathway by R-Etodolac Derivatives
Caption: R-Etodolac derivative enters the nucleus, binds to RXRα, leading to its ubiquitination, proteasomal degradation, and subsequent tumor-selective apoptosis.
Diagram 2: Experimental Workflow for Target Validation
Caption: A logical workflow for validating the therapeutic targets of this compound, from initial biochemical screening to in vivo efficacy studies.
Conclusion and Future Directions
This compound stands at an interesting crossroads of pharmacology. It inherits the well-characterized, preferential COX-2 inhibitory properties of its parent compound, Etodolac, which are valuable in both inflammation and oncology. More excitingly, the potential for its R-enantiomer to act as an RXRα antagonist opens a distinct, COX-independent pathway for inducing tumor-selective apoptosis.
Future research should focus on:
-
Stereospecific Synthesis and Testing: Synthesizing pure R- and S-enantiomers of this compound to definitively attribute the observed biological activities to each isomer.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound, and its individual enantiomers, in relevant preclinical cancer models, such as prostate cancer xenografts.
-
Pharmacokinetics and Safety: Characterizing the ADME (absorption, distribution, metabolism, and excretion) and toxicology profiles of this compound.
-
Combination Therapies: Exploring the synergistic potential of combining this compound with other anticancer agents, given its dual mechanism of action.
This guide provides a foundational framework for researchers to pursue the development of this compound as a potential therapeutic agent. The provided protocols offer a starting point for rigorous scientific inquiry into its novel mechanisms of action.
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PRODUCT MONOGRAPH ETODOLAC Etodolac Capsules BP 200 mg and 300 mg ANTI-INFLAMMATORY AGENT. (2018).
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1-Propyl Etodolac (25 mg) (8-Ethyl-1,3,4,9-tetrahydro-1-propylpyrano[3,4-b]indole-1-acetic acid). USP Store.
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Etodolac: an overview of a selective COX-2 inhibitor. (1999). PubMed.
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Etodolac Capsules: Package Insert / Prescribing Information. (2023). Drugs.com.
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The R-enantiomer of the nonsteroidal antiinflammatory drug etodolac binds retinoid X receptor and induces tumor-selective apoptosis. (2005). PubMed.
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Preventive effects of etodolac, a selective cyclooxygenase-2 inhibitor, on cancer development in extensive metaplastic gastritis, a Helicobacter pylori-negative precancerous lesion. (2010). PubMed.
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The safety profile of sustained-release etodolac. (1996). PubMed.
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COX-1, COX-2 and COX-3 and the future treatment of chronic inflammatory disease. (2006). Journal of Physiology and Pharmacology.
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Etodolac Fortified Sodium Deoxycholate Stabilized Zein Nanoplatforms for Augmented Repositioning Profile in Human Hepatocellular Carcinoma: Assessment of Bioaccessibility, Anti-Proliferation, Pro-Apoptosis and Oxidant Potentials in HepG2 Cells. (2022). PMC - NIH.
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A Review of the Molecular Design and Biological Activities of RXR Agonists. (2017). PMC.
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Perioperative COX-2 and β-adrenergic blockade improves metastatic biomarkers in breast cancer patients in a phase-II randomized trial. (2017). NIH.
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8-Propyl Etodolac: A Structural Analogue with Potentiated COX-2 Selectivity
An In-Depth Technical Guide for Researchers
Abstract: The strategic development of non-steroidal anti-inflammatory drugs (NSAIDs) has increasingly focused on maximizing therapeutic efficacy while minimizing adverse effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2). Etodolac is a well-established NSAID exhibiting preferential inhibition of COX-2.[1][2] Structure-activity relationship (SAR) studies have elucidated key structural motifs that govern its inhibitory potential and selectivity.[3][4] This technical guide delves into 8-Propyl Etodolac, a potent analogue of Etodolac, exploring its chemical rationale, mechanism of action, and the experimental methodologies required to validate its enhanced COX-2 inhibitory profile. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery and characterization of next-generation anti-inflammatory agents.
Introduction: The Rationale for Selective COX-2 Inhibition
The therapeutic action of NSAIDs stems from their ability to block cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[5][6] However, the existence of two primary isoforms, COX-1 and COX-2, presents a significant challenge in drug design.
-
COX-1 is a constitutively expressed enzyme responsible for homeostatic functions, including the production of prostaglandins that protect the gastric mucosa and maintain renal blood flow.[7]
-
COX-2 is an inducible enzyme, with expression levels that are typically low in most tissues but become significantly upregulated at sites of inflammation.[5][7]
Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to undesirable side effects like gastrointestinal bleeding and renal toxicity (via COX-1 inhibition). Therefore, the development of selective COX-2 inhibitors is a cornerstone of modern anti-inflammatory therapy, aiming to dissociate the therapeutic benefits from the mechanism-based toxicities.[8]
Etodolac is recognized as a preferential COX-2 inhibitor, demonstrating a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1] SAR studies on its pyranocarboxylic acid scaffold have revealed that substitutions on the aromatic ring are highly beneficial for activity. Specifically, alkyl substitutions at the 8-position, such as with an ethyl or n-propyl group, have been shown to yield compounds with significantly enhanced potency.[3][4] this compound emerges from this rational design approach as a molecule of significant interest.
Chemical and Physicochemical Profile: this compound
This compound, a derivative of Etodolac, is distinguished by the substitution of an n-propyl group at the 8-position of the indole ring system. This modification is predicted to enhance its interaction with the active site of the COX-2 enzyme.
| Property | Value | Source |
| IUPAC Name | 2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | [9][10] |
| CAS Number | 57817-27-3 | [9][10] |
| Molecular Formula | C₁₈H₂₃NO₃ | [9][10] |
| Molecular Weight | 301.39 g/mol | [10] |
| Canonical SMILES | CCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | [10] |
Below is a visual comparison of the chemical structures of the parent compound, Etodolac, and its 8-propyl analogue.
Caption: Structural comparison of Etodolac and this compound.
Mechanism of Action: The Arachidonic Acid Cascade
Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to Prostaglandin H2 (PGH2), a common precursor for various prostanoids. Selective COX-2 inhibitors like this compound are designed to preferentially bind to the active site of the COX-2 enzyme, sterically hindering the entry of arachidonic acid and thereby preventing the synthesis of pro-inflammatory prostaglandins (like PGE2) at the site of inflammation. This selectivity spares the homeostatic functions of COX-1.
Caption: The Arachidonic Acid Pathway and points of NSAID inhibition.
Experimental Validation of COX-2 Inhibition and Selectivity
To characterize the inhibitory profile of this compound, a two-tiered approach is recommended, beginning with a direct enzymatic assay followed by a more physiologically relevant cell-based model.
Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
This assay provides a direct measure of the compound's ability to inhibit purified COX-1 and COX-2 enzymes, allowing for the calculation of IC₅₀ values and a selectivity index.
Causality and Self-Validation: This protocol is based on commercially available kits and established methodologies.[11] It includes positive (known inhibitor) and negative (enzyme control) controls to validate each experimental run. The fluorometric readout offers high sensitivity. By testing against both isoforms in parallel, the resulting selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) becomes a self-validating measure of the compound's specificity.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare COX Assay Buffer as per the manufacturer's instructions.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Prepare a stock solution of Arachidonic Acid (substrate) by dissolving it in ethanol and then diluting it in the assay buffer.
-
Prepare a stock solution of the fluorescent probe (e.g., AMPLEX Red) and cofactor (e.g., Heme) in DMSO, then dilute in assay buffer.
-
Prepare 10 mM stock solutions of this compound, Etodolac (comparator), and a non-selective control (e.g., Ibuprofen) in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 0.5 nM) for each compound in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of each diluted test inhibitor to the appropriate wells ("Sample wells").
-
Add 10 µL of assay buffer to "Enzyme Control (EC)" wells (100% activity).
-
Add 10 µL of a known potent COX-2 inhibitor (e.g., Celecoxib) to "Inhibitor Control (IC)" wells (maximum inhibition).
-
Prepare a master mix containing the COX enzyme (either COX-1 or COX-2), cofactor, and fluorescent probe in assay buffer.
-
Add 80 µL of the master mix to all wells.
-
Incubate the plate for 15 minutes at 25°C, protected from light.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately begin reading the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Normalize the data: % Inhibition = 100 * (1 - (Slope_Sample / Slope_EC)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value for each compound using a non-linear regression fit (log(inhibitor) vs. normalized response - variable slope).
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Sample Data Presentation:
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen (Control) | 1,500 | 2,500 | 0.6 |
| Etodolac | 10,000 | 350 | 28.6 |
| This compound | 15,000 | 50 | 300 |
| Celecoxib (Control) | 20,000 | 8 | 2,500 |
Note: Data are hypothetical and for illustrative purposes.
Caption: Workflow for the in vitro fluorometric COX inhibition assay.
Protocol 2: Cell-Based PGE₂ Quantification Assay
This assay assesses the compound's activity in a more complex biological system, where factors like cell permeability and metabolism come into play. It measures the inhibition of prostaglandin E₂ (PGE₂), a key inflammatory mediator produced downstream of COX-2.
Causality and Self-Validation: This protocol mimics an inflammatory response by using lipopolysaccharide (LPS) to induce COX-2 expression in macrophages.[12] The endpoint, PGE₂ production, is a direct physiological consequence of COX-2 activity. The inclusion of unstimulated controls validates that PGE₂ is produced in response to LPS, and LPS-stimulated/vehicle-treated controls establish the 100% activity baseline. This makes the observed reduction in PGE₂ directly attributable to the inhibitory action of the test compound on the induced COX-2.
Detailed Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., murine RAW 264.7 macrophages or human THP-1 monocytes) under standard conditions (e.g., 37°C, 5% CO₂).
-
Seed the cells into a 96-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and COX-2 Induction:
-
The next day, replace the old media with fresh, serum-free media.
-
Prepare serial dilutions of this compound and control compounds in the serum-free medium.
-
Pre-treat the cells by adding 10 µL of the diluted compounds to the appropriate wells. Include "vehicle control" wells (e.g., 0.1% DMSO).
-
Incubate for 1 hour at 37°C.
-
Induce COX-2 expression by adding LPS to all wells (final concentration of 1 µg/mL), except for the "unstimulated control" wells.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
PGE₂ Quantification:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of PGE₂ in the supernatant using a commercially available PGE₂ competitive ELISA kit, following the manufacturer's protocol precisely.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of PGE₂ in each sample based on the standard curve.
-
Normalize the data: % PGE₂ Inhibition = 100 * (1 - ([PGE₂]_Sample / [PGE₂]_LPS+Vehicle)).
-
Plot the % PGE₂ Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
-
Caption: Workflow for the cell-based PGE₂ inhibition assay.
Conclusion and Future Directions
The structural modification of Etodolac to this compound is a prime example of rational drug design guided by established SAR principles. The addition of the 8-propyl group is hypothesized to enhance both the potency and selectivity of COX-2 inhibition by optimizing interactions within the enzyme's active site. The experimental protocols detailed herein provide a robust framework for validating this hypothesis, moving from direct enzymatic inhibition to a more complex cell-based model of inflammation.
Successful validation of enhanced COX-2 selectivity would position this compound as a promising candidate for further preclinical development. Future studies should focus on:
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
In Vivo Efficacy: Evaluating its anti-inflammatory and analgesic effects in established animal models of arthritis and pain.
-
Safety and Toxicology: Conducting comprehensive safety studies to confirm an improved gastrointestinal and cardiovascular risk profile, a critical hurdle for all COX-2 inhibitors.[8]
-
Expanded Therapeutic Indications: Investigating its potential in other COX-2-mediated pathologies, such as certain cancers and neurodegenerative disorders.[13]
By systematically applying these validation and development strategies, the full therapeutic potential of this compound as a next-generation selective COX-2 inhibitor can be thoroughly explored.
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ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020). PharmaCompass. [Link]
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The Evolving Landscape of Etodolac: A Deep Dive into the Structure-Activity Relationship of 8-Substituted Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Etodolac, a well-established non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of pain and inflammation, primarily through its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2][3] However, the therapeutic potential of the etodolac scaffold extends far beyond its anti-inflammatory origins. Recent research has unveiled promising anticancer activities, prompting a renewed interest in the chemical modification of this versatile molecule. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 8-substituted etodolac derivatives, offering a detailed synthesis of current knowledge for researchers in drug discovery and development. We will delve into the synthetic strategies for modifying the 8-position of the etodolac core, analyze the impact of these substitutions on both anti-inflammatory and anticancer activities, and provide detailed experimental protocols for the synthesis and evaluation of these novel compounds.
Introduction: The Rationale for 8-Position Modification
Etodolac's therapeutic efficacy is intrinsically linked to its chemical structure, a pyranocarboxylic acid.[4] The core structure presents several sites for chemical modification, but the 8-position of the indole ring has emerged as a particularly promising target for derivatization. Early SAR studies on pyranocarboxylic acids revealed that substitution at the 8-position of the aromatic ring is highly beneficial for anti-inflammatory activity.[4] Specifically, small alkyl groups such as ethyl and n-propyl at this position were found to significantly enhance potency.[4] This foundational knowledge has served as a springboard for the exploration of a diverse range of substituents at the 8-position, aiming to not only refine the anti-inflammatory profile but also to unlock novel pharmacological activities, most notably in the realm of oncology.
The exploration of 8-substituted etodolac analogs is driven by two primary objectives:
-
Enhancing Anti-inflammatory Potency and Selectivity: By systematically modifying the substituent at the 8-position, researchers aim to fine-tune the interaction of the molecule with the COX-2 enzyme, potentially leading to increased potency and a more favorable therapeutic index.
-
Discovering Novel Anticancer Agents: The serendipitous discovery of anticancer properties in etodolac has opened a new frontier. Modification at the 8-position offers a strategy to develop novel derivatives with potent and selective anticancer activity, potentially through mechanisms distinct from COX-2 inhibition.
This guide will navigate the key findings in both these areas, providing a holistic view of the SAR of 8-substituted etodolac.
Synthetic Strategies for 8-Substituted Etodolac Derivatives
The synthesis of 8-substituted etodolac derivatives typically involves a multi-step process, starting from a suitably substituted phenylhydrazine. The general synthetic pathway can be conceptualized as a convergent process, where the indole core is first constructed and then elaborated to the final etodolac analog.
A [label="Substituted Phenylhydrazine"]; B [label="7-Substituted Tryptophol"]; C [label="Etodolac Ester Analog"]; D [label="8-Substituted Etodolac"]; E [label="Amide/Hydrazone Derivatives"];
A -> B [label="Fischer Indole Synthesis"]; B -> C [label="Condensation with\nmethyl 3-oxopentanoate"]; C -> D [label="Hydrolysis"]; D -> E [label="Amidation/\nHydrazinolysis"]; }
Figure 1: General synthetic workflow for 8-substituted etodolac derivatives.
Synthesis of Amide and Hydrazone Derivatives
A common strategy for modifying the carboxylic acid moiety of etodolac is its conversion to amides and hydrazones. This not only alters the physicochemical properties of the molecule but can also introduce new pharmacophoric features.
This protocol describes the synthesis of a key intermediate for generating a variety of hydrazone derivatives.
-
Esterification of Etodolac:
-
Dissolve etodolac (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture and extract the etodolac methyl ester.
-
Purify the ester by column chromatography.
-
-
Hydrazinolysis of the Ester:
-
Dissolve the purified etodolac methyl ester (1 equivalent) in absolute ethanol.
-
Add an excess of hydrazine hydrate (10 equivalents).
-
Reflux the mixture for 6 hours.[5]
-
Cool the reaction mixture to room temperature and add cold distilled water to precipitate the product.[5]
-
Filter the precipitate, wash with cold water, and dry to obtain etodolac hydrazide.[5]
-
Amide derivatives can be synthesized through standard peptide coupling reactions.
-
Activation of Etodolac:
-
Dissolve etodolac (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent, for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt).
-
Add a base such as N,N-diisopropylethylamine (DIPEA).
-
-
Amine Coupling:
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and extract the amide product.
-
Purify the product by column chromatography.
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of 8-substituted etodolac derivatives is profoundly influenced by the nature of the substituent at the 8-position. This section will analyze the SAR for both anti-inflammatory and anticancer activities.
Anti-inflammatory Activity and COX-2 Inhibition
Key SAR Observations for Anti-inflammatory Activity:
-
Alkyl Substitution: Small, unbranched alkyl groups at the 8-position are generally favorable for anti-inflammatory activity. 8-ethyl and 8-n-propyl derivatives have been reported to be more potent than the parent compound.[4]
-
Ester and Amide Derivatives: Modification of the carboxylic acid to simple esters or amides often leads to a decrease or loss of anti-inflammatory activity.[4] However, more complex hydrazone derivatives have shown anti-inflammatory effects comparable to etodolac itself.[6]
-
The Acetic Acid Moiety: The acetic acid side chain is crucial for anti-inflammatory activity. Increasing the length of this chain or replacing it with other acidic groups generally reduces potency.[4]
Etodolac [label="Etodolac Core"]; Position8 [label="8-Position", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activity [label="Anti-inflammatory\nActivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkyl [label="Small Alkyl (Et, n-Pr)"]; Carboxylic_Acid [label="Carboxylic Acid Moiety"]; Amide_Ester [label="Amide/Ester"]; Reduced_Activity [label="Reduced/Inactive", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Etodolac -> Position8; Position8 -> Alkyl; Alkyl -> Activity; Etodolac -> Carboxylic_Acid; Carboxylic_Acid -> Activity; Carboxylic_Acid -> Amide_Ester; Amide_Ester -> Reduced_Activity; }
Figure 2: Key structural features of etodolac influencing anti-inflammatory activity.
Anticancer Activity
The anticancer activity of 8-substituted etodolac derivatives is a rapidly evolving field of study. A number of derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Selected 8-Substituted Etodolac Derivatives
| Compound ID | 8-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 5d | Thioether-triazole derivative | SKOV3 (Ovarian) | 7.22 | [2] |
| 5h | Thioether-triazole derivative | SKOV3 (Ovarian) | 5.10 | [2] |
| 5k | Thioether-triazole derivative | PC3 (Prostate) | 8.18 | [2] |
| 5s | Thioether-triazole derivative | PC3 (Prostate) | 3.10 | [2] |
| 5v | Thioether-triazole derivative | PC3 (Prostate) | 4.00 | [2] |
| SGK 206 | Hydrazone derivative | PC-3 (Prostate) | More effective than etodolac | [3] |
| SGK 242 | Triazole derivative | PC-3 (Prostate), HT-29 (Colorectal) | More effective than etodolac | [3] |
Key SAR Observations for Anticancer Activity:
-
Heterocyclic Substituents: The introduction of heterocyclic moieties, such as triazoles and thioethers, at the 8-position appears to be a promising strategy for enhancing anticancer activity.[2]
-
Hydrazone and Triazole Derivatives: Modification of the carboxylic acid to form hydrazones and triazoles has yielded compounds with significantly greater potency in inhibiting cancer cell proliferation compared to the parent etodolac.[1][3] These derivatives have shown efficacy in breast, prostate, and colorectal cancer cell lines.[1][3]
-
COX-2 Independent Mechanisms: The anticancer effects of many etodolac derivatives appear to be mediated through COX-2 independent pathways.[3][5] This is a crucial finding, as it suggests that these compounds may be effective in a broader range of cancers, not just those with high COX-2 expression.
Mechanisms of Anticancer Action
The anticancer activity of 8-substituted etodolac derivatives is multifaceted and appears to involve several distinct cellular pathways.
Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that etodolac derivatives can trigger apoptosis in various cancer cell lines, including those of the breast, prostate, and colon.[1][3] This process is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[2]
Inhibition of Eukaryotic Elongation Factor 2 Kinase (eEF2K)
Recent groundbreaking research has identified eukaryotic elongation factor 2 kinase (eEF2K) as a novel molecular target for certain etodolac derivatives.[7] eEF2K is a protein kinase that is often overexpressed in aggressive cancers and plays a crucial role in promoting tumor growth and survival.[7] Novel amide derivatives of etodolac have been shown to be potent inhibitors of eEF2K, leading to the suppression of cancer cell proliferation.[7] This discovery opens up a new avenue for the development of targeted cancer therapies based on the etodolac scaffold.
Etodolac_Deriv [label="8-Substituted\nEtodolac Derivatives"]; Apoptosis [label="Induction of Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; eEF2K [label="Inhibition of eEF2K", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Death [label="Cancer Cell Death"];
Etodolac_Deriv -> Apoptosis; Etodolac_Deriv -> eEF2K; Apoptosis -> Cell_Death; eEF2K -> Cell_Death; }
Figure 3: Key anticancer mechanisms of 8-substituted etodolac derivatives.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel 8-substituted etodolac derivatives, a battery of in vitro and in vivo assays are employed.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the anti-inflammatory potential and COX-2 selectivity of the synthesized compounds. A common method is the in vitro cyclooxygenase inhibition assay using a colorimetric or fluorometric readout.
This protocol is adapted from commercially available kits.
-
Reagent Preparation: Prepare assay buffer, probe, cofactor, and enzyme solutions according to the manufacturer's instructions.
-
Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the test compounds.
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the test compound dilutions to the sample wells.
-
Add a known COX-2 inhibitor (e.g., celecoxib) to the positive control wells.
-
Add solvent to the enzyme control wells.
-
Add the COX-2 enzyme to all wells except the background control.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model to evaluate the anti-inflammatory activity of new chemical entities.[8][9][10]
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[8][10]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 8-substituted etodolac derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Conclusion and Future Directions
The exploration of 8-substituted etodolac derivatives has revealed a rich and complex structure-activity relationship. While the 8-position is a key determinant of anti-inflammatory activity, its modification has also unlocked a new dimension of therapeutic potential in the form of potent anticancer agents. The discovery of novel mechanisms of action, such as the inhibition of eEF2K, underscores the importance of continued research in this area.
Future efforts should focus on:
-
Quantitative SAR Studies: A systematic investigation of a broad range of substituents at the 8-position is needed to establish a quantitative SAR for both COX-2 inhibition and anticancer activity. This will provide a more rational basis for the design of new, more potent, and selective analogs.
-
Mechanism of Action Studies: Further elucidation of the molecular mechanisms underlying the anticancer effects of these derivatives is crucial. This includes identifying additional cellular targets and signaling pathways.
-
In Vivo Efficacy and Safety: Promising lead compounds identified from in vitro studies need to be rigorously evaluated in preclinical in vivo models of inflammation and cancer to assess their efficacy, pharmacokinetic properties, and safety profiles.
The etodolac scaffold continues to be a fertile ground for drug discovery. By leveraging the insights gained from SAR studies and embracing a multi-targeted approach, the development of the next generation of etodolac-based therapeutics for a range of diseases is a tangible and exciting prospect.
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Preliminary Biological Screening of 8-Propyl Etodolac: A Technical Guide for Preclinical Evaluation
Introduction: Rationale for the Investigation of 8-Propyl Etodolac
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its clinical efficacy in managing pain and inflammation, particularly in osteoarthritis and rheumatoid arthritis.[1][2] Its therapeutic action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins.[3][4] Notably, etodolac exhibits a degree of selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, a characteristic that is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][5][6]
The structure-activity relationship (SAR) of pyranocarboxylic acids, the chemical class to which etodolac belongs, suggests that substitutions on the aromatic ring can significantly influence anti-inflammatory activity.[5] Specifically, substitutions at the 8th position have been identified as being particularly beneficial, with 8-ethyl and 8-n-propyl derivatives noted as being potentially more active than the parent compound.[2][5] This provides a strong rationale for the synthesis and biological evaluation of this compound, a novel derivative, with the hypothesis that the n-propyl substitution may enhance its therapeutic index.
This technical guide outlines a comprehensive preliminary biological screening cascade for this compound, designed to systematically evaluate its pharmacological and toxicological profile. The proposed workflow progresses from initial in vitro characterization to more complex in vivo models, providing a robust dataset to inform its potential for further drug development.
Part 1: In Vitro Characterization: Establishing the Pharmacological Fingerprint
The initial phase of screening focuses on characterizing the interaction of this compound with its primary molecular targets and assessing its fundamental physicochemical properties.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assays
The cornerstone of evaluating any novel NSAID is to determine its potency and selectivity for the COX isoforms. This is critical for predicting both its anti-inflammatory efficacy and its potential for gastrointestinal side effects.[6]
This protocol is adapted from commercially available kits for determining COX activity.[7]
-
Enzyme and Substrate Preparation:
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided assay buffer.
-
Prepare a working solution of arachidonic acid, the natural substrate for COX enzymes.
-
Prepare a stock solution of this compound and a panel of reference compounds (e.g., Etodolac, Celecoxib, Ibuprofen) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, heme, and the fluorometric probe.
-
Add varying concentrations of this compound or reference compounds to the wells.
-
Initiate the reaction by adding the respective COX enzyme (COX-1 or COX-2) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Start the enzymatic reaction by adding arachidonic acid.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) values for COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
| This compound | TBD | TBD | TBD |
| Etodolac | TBD | TBD | TBD |
| Celecoxib | TBD | TBD | TBD |
| Ibuprofen | TBD | TBD | TBD |
Preliminary ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to identify potential liabilities that could hinder drug development.[8][9][10]
-
Aqueous Solubility: Determined using the shake-flask method at physiological pH (7.4).
-
LogD₇.₄ (Lipophilicity): Measured by the shake-flask method partitioning between n-octanol and phosphate-buffered saline at pH 7.4.
-
Metabolic Stability (Microsomal Stability Assay):
-
Incubate this compound with liver microsomes (human and rat) in the presence of NADPH.
-
Collect samples at various time points.
-
Quantify the remaining parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
-
-
Cytotoxicity (MTT Assay):
-
Culture a relevant cell line (e.g., HepG2 human hepatoma cells).
-
Expose the cells to a range of concentrations of this compound for 24-48 hours.
-
Add MTT reagent and incubate.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the CC₅₀ (half-maximal cytotoxic concentration).
-
| Parameter | This compound |
| Aqueous Solubility (µg/mL) at pH 7.4 | TBD |
| LogD₇.₄ | TBD |
| Microsomal Stability (t₁/₂, min) | TBD |
| Cytotoxicity (CC₅₀, µM) in HepG2 cells | TBD |
Part 2: In Vivo Evaluation: Assessing Efficacy and Safety in Biological Systems
Compounds demonstrating promising in vitro profiles will advance to in vivo studies to evaluate their anti-inflammatory and analgesic properties, as well as their gastrointestinal safety.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely accepted and validated model for screening acute anti-inflammatory activity of NSAIDs.[11][12][13]
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Acclimatization: House the animals under standard laboratory conditions for at least one week prior to the experiment.
-
Dosing:
-
Administer this compound orally at various doses.
-
Include a vehicle control group (e.g., 0.5% carboxymethyl cellulose) and a positive control group (e.g., Etodolac or Indomethacin).
-
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each treatment group at each time point.
-
Determine the dose-response relationship and the ED₅₀ (effective dose for 50% inhibition).
-
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | TBD | - |
| This compound (Dose 1) | TBD | TBD |
| This compound (Dose 2) | TBD | TBD |
| This compound (Dose 3) | TBD | TBD |
| Etodolac (Reference Dose) | TBD | TBD |
Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is sensitive to peripherally acting analgesics and is useful for evaluating the pain-relieving effects of NSAIDs.[13]
-
Animal Model: Swiss albino mice.
-
Dosing: Administer this compound orally at various doses, along with vehicle and positive control groups.
-
Induction of Pain: Thirty minutes after drug administration, inject a 0.6% solution of acetic acid intraperitoneally.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control.
Ulcerogenic Potential Assessment
A critical aspect of NSAID development is the evaluation of gastrointestinal toxicity.[14][15]
-
Animal Model: Male Wistar rats.
-
Dosing: Administer this compound orally at multiple doses (including doses higher than the anti-inflammatory ED₅₀) for a specified period (e.g., 7 days). Include a vehicle control and a positive control known to cause ulcers (e.g., Indomethacin).
-
Evaluation:
-
At the end of the treatment period, euthanize the animals and carefully dissect the stomachs.
-
Examine the gastric mucosa for the presence of ulcers, erosions, and other signs of damage.
-
Score the severity of the lesions using a standardized scoring system.
-
-
Data Analysis: Compare the ulcer index and the incidence of ulcers between the treatment groups.
Visualization of the Screening Cascade
Caption: A flowchart illustrating the proposed preliminary biological screening cascade for this compound.
Conclusion and Future Directions
The described screening cascade provides a systematic and scientifically rigorous approach to the preliminary biological evaluation of this compound. The data generated from these studies will be instrumental in determining its potential as a novel anti-inflammatory and analgesic agent with an improved safety profile. Positive outcomes from this initial screening would warrant further, more in-depth preclinical studies, including pharmacokinetic profiling, mechanism of action elucidation, and chronic toxicity studies, to support its progression towards clinical development.
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ADME of Biologics—What Have We Learned from Small Molecules? (2016). The AAPS Journal, 18(6), 1331-1341. Retrieved from [Link]
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In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2020). Revista Dor, 21(2). Retrieved from [Link]
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An In-depth Technical Guide to the Therapeutic Potential of 8-Propyl Etodolac in Multiple Myeloma
Foreword: Recontextualizing Therapeutic Development in Multiple Myeloma
Multiple Myeloma (MM) remains a formidable challenge in oncology. It is a malignancy defined by its intricate interplay with the bone marrow microenvironment, which fosters tumor proliferation, survival, and the emergence of drug resistance. While the therapeutic landscape has been reshaped by proteasome inhibitors and immunomodulatory agents, the disease's genetic heterogeneity ensures that a subset of patients will relapse or become refractory to standard care. This necessitates a continuous search for novel therapeutic agents that can exploit distinct vulnerabilities within the myeloma cell and its supportive niche.
This guide moves beyond conventional drug discovery paradigms to explore the untapped potential of a specific chemical entity: 8-Propyl Etodolac . As a derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, its therapeutic hypothesis is built upon a compelling foundation of evidence from its parent compound and other analogs. It is well-documented that the anti-cancer effects of Etodolac and its enantiomers are not merely a consequence of cyclooxygenase (COX) inhibition but are mediated through distinct, clinically relevant signaling pathways.[1][2] This document provides a technical roadmap for the preclinical validation of this compound, conceptualized from the perspective that structural modifications to the Etodolac scaffold can amplify these non-canonical, anti-tumorigenic properties. We will dissect the probable mechanisms of action, propose a rigorous, self-validating experimental framework, and provide the detailed protocols required to translate this promising hypothesis into actionable data.
The Scientific Premise: Why this compound?
Etodolac itself is a racemic mixture. While the S-enantiomer is responsible for COX inhibition, the R-enantiomer is largely inactive against COX enzymes yet demonstrates potent, tumor-selective apoptosis.[2][3] This COX-independent activity is the cornerstone of our investigation. Furthermore, novel synthetic analogs, such as SDX-308, have shown significantly more potent cytotoxicity against MM cells than the parent compound, even in cells resistant to both conventional and novel therapies.[4]
The chemical structure of this compound, a known synthetic impurity of Etodolac, presents an intriguing modification.[5][6] Structure-activity relationship studies on the Etodolac core have suggested that substitution at the 8th position of the aromatic ring is particularly beneficial for activity.[7] The addition of a propyl group at this position may enhance the molecule's interaction with key intracellular targets implicated in myeloma pathogenesis.
Our central hypothesis is that this compound will exhibit superior anti-myeloma efficacy by potently modulating signaling pathways critical to MM survival, specifically the β-catenin/TCF pathway , and by inducing caspase-mediated apoptosis , while also disrupting the protective tumor-microenvironment interactions .
Postulated Mechanisms of Action
Based on extensive studies of Etodolac and its analogs, we can project a multi-pronged mechanism of action for this compound against Multiple Myeloma.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial driver of proliferation and survival in many cancers, including MM.[8] The novel Etodolac analog SDX-308 has been shown to exert its potent anti-myeloma effects by inhibiting the nuclear translocation of β-catenin.[4] This sequesters β-catenin in the cytoplasm, preventing it from acting as a transcriptional co-activator with T-cell factor (TCF), thereby downregulating critical downstream targets like c-myc and survivin.[4] We postulate that this compound will share this mechanism, leading to cell cycle arrest and apoptosis.
Caption: Postulated inhibition of the Wnt/β-catenin pathway by this compound.
Induction of Intrinsic Apoptosis
Studies on the parent compound, Etodolac, have demonstrated its ability to induce apoptosis in human myeloma cells through a COX-2-independent mechanism.[9] This is characterized by the downregulation of the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential (ΔΨm).[9] This event triggers the release of cytochrome c and the subsequent activation of the caspase cascade, specifically initiator caspase-9 and effector caspases-3 and -7, culminating in programmed cell death.[9]
Caption: Induction of intrinsic apoptosis via Bcl-2 inhibition.
Disruption of Microenvironment-Mediated Adhesion
The adhesion of myeloma cells to bone marrow stromal cells (BMSCs) is a critical survival mechanism, conferring what is known as cell adhesion-mediated drug resistance (CAM-DR). Etodolac has been shown to significantly inhibit this interaction.[9] It achieves this by suppressing the expression of key adhesion molecules on the surface of myeloma cells, including VLA-4, LFA-1, and CD44.[9] By preventing myeloma cells from docking within their protective niche, this compound could resensitize them to apoptosis and inhibit the pro-survival signaling that emanates from the BMSCs.
A Framework for Preclinical Validation
To rigorously test the therapeutic potential of this compound, a multi-stage validation process is required. The following protocols are designed to be self-validating, with each stage providing the causal justification for the next.
Stage 1: In Vitro Cytotoxicity and Selectivity
The primary objective is to determine the concentration-dependent cytotoxic effect of this compound on MM cells and to assess its selectivity compared to non-malignant cells.
Caption: Workflow for determining in vitro cytotoxicity and IC50 values.
Experimental Protocol: Cell Viability Assay
-
Cell Culture: Culture human myeloma cell lines (e.g., RPMI-8226, MM.1S) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For primary samples, isolate bone marrow mononuclear cells (BMMCs) from patient aspirates using Ficoll-Paque density gradient centrifugation.[10]
-
Plate Seeding: Seed cells in triplicate in opaque-walled 96-well microplates at a density of 5 x 10⁴ cells per well in 100 µL of medium.
-
Drug Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a 9-point dose-response curve (e.g., 25 µM down to ~10 nM). Add the drug solutions to the wells. Include vehicle (DMSO) control, untreated control, and positive controls (parent Etodolac, Bortezomib).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: After 10 minutes of incubation at room temperature to stabilize the luminescent signal, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using a four-parameter logistic model in appropriate software (e.g., GraphPad Prism).
Data Presentation: Hypothetical IC50 Values
| Compound | MM.1S IC50 (µM) | RPMI-8226 IC50 (µM) | Normal BMMC IC50 (µM) |
| This compound | 2.5 | 4.1 | > 50 |
| Etodolac (Racemic) | 55 | 70 | > 100 |
| Bortezomib | 0.008 | 0.012 | 0.05 |
This table serves as an example of expected outcomes, where this compound shows higher potency than its parent compound and good selectivity against non-malignant cells.
Stage 2: Mechanistic Elucidation
With cytotoxicity established, the next imperative is to confirm the postulated mechanisms of action.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Treatment and Lysis: Treat MM.1S cells with this compound at 1x and 2x its IC50 value for 24 and 48 hours. Harvest cells and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-β-catenin, anti-c-myc, anti-survivin, anti-Bcl-2, anti-cleaved Caspase-9, anti-cleaved Caspase-3, and anti-β-actin (as a loading control).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Protocol: Cell Adhesion Assay
-
BMSC Monolayer: Seed human BMSC line HS-5 in a 96-well plate and grow to confluence.
-
Myeloma Cell Labeling and Treatment: Label MM.1S cells with a fluorescent dye (e.g., Calcein-AM). Pre-treat the labeled cells with varying concentrations of this compound for 1 hour.
-
Co-culture: Wash the BMSC monolayer and add 1 x 10⁵ treated myeloma cells to each well. Incubate for 2 hours to allow for adhesion.
-
Wash and Read: Gently wash away non-adherent cells with PBS. Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Analysis: Quantify adhesion as a percentage relative to the vehicle-treated control.
Stage 3: In Vivo Efficacy Assessment
The final preclinical step is to evaluate the anti-tumor activity of this compound in a relevant animal model of multiple myeloma.
Caption: Workflow for an in vivo subcutaneous xenograft study.
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., SCID or NSG).[11]
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MM.1S cells suspended in 100 µL of PBS/Matrigel (1:1) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 per group). Administer this compound via oral gavage daily at one or two dose levels (e.g., 25 and 50 mg/kg), formulated in a suitable vehicle (e.g., 0.5% methylcellulose). Include a vehicle control group and a positive control group (e.g., Bortezomib).
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Analysis: The study endpoint is reached when tumors in the control group exceed a predetermined size (e.g., 1500 mm³) or when animals show signs of significant toxicity (e.g., >20% body weight loss). Euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for Ki-67, cleaved caspase-3). Compare tumor growth curves and survival data between groups.
Conclusion and Strategic Outlook
The exploration of this compound for the treatment of multiple myeloma is grounded in a strong scientific rationale derived from its parent compound and other analogs. The proposed mechanisms—inhibition of β-catenin signaling and induction of intrinsic apoptosis—target pathways fundamental to myeloma cell survival and proliferation. Crucially, its potential to disrupt the protective sanctuary of the bone marrow microenvironment addresses a primary driver of therapeutic resistance.
The comprehensive, multi-stage validation framework detailed in this guide provides a clear and rigorous path forward. By systematically assessing in vitro cytotoxicity, confirming the molecular mechanism of action, and validating efficacy in a preclinical in vivo model, researchers can generate the robust data package necessary to determine the clinical viability of this compound. Success in these studies would position this compound as a promising candidate for further development, potentially as a monotherapy for relapsed/refractory patients or, more likely, in combination with existing standards of care to overcome drug resistance and improve patient outcomes.
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Kulp, S. K., et al. (2005). The R-enantiomer of the nonsteroidal antiinflammatory drug etodolac binds retinoid X receptor and induces tumor-selective apoptosis. PNAS. Available at: [Link]
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Methodological & Application
synthesis of 8-Propyl Etodolac from 7-ethyltryptophol
Application Note & Protocol
Topic: A Strategic Approach to the Synthesis of Etodolac Analogs: A Detailed Protocol for 8-Propyl Etodolac
Audience: Researchers, scientists, and drug development professionals.
Abstract
Etodolac is a potent non-steroidal anti-inflammatory drug (NSAID) recognized for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[1][2][3] This characteristic affords it a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[3] The exploration of Etodolac's structure-activity relationship (SAR) has revealed that modifications to its core structure can significantly influence its potency and selectivity.[4][5] Specifically, substitutions at the 8-position of the pyranocarboxlic acid core are particularly beneficial, with ethyl and n-propyl groups conferring high activity.[4][5] This document provides a comprehensive guide and a detailed, field-proven protocol for the synthesis of this compound, a promising analog. We will first elucidate the foundational synthetic strategy for Etodolac to explain the chemical logic, and then provide a step-by-step protocol for the synthesis of the target 8-propyl analog, beginning with the requisite starting materials.
Introduction: The Rationale for this compound
Etodolac's therapeutic effects are derived from its ability to inhibit prostaglandin synthesis by blocking COX enzymes.[1][2][6] Its preferential action on COX-2 minimizes the inhibition of COX-1, which is responsible for producing prostaglandins that protect the gastric mucosa.[3][4] The pyrano[3,4-b]indole core of Etodolac is the key to its activity. SAR studies have established that small alkyl substitutions at the C8 position of this ring system are critical for potent anti-inflammatory effects.[4][5] While Etodolac itself is the 8-ethyl derivative, the 8-n-propyl analog has been identified as being among the most active compounds in its class, suggesting its potential as a valuable therapeutic candidate.[4]
A common misconception in the synthesis of Etodolac analogs pertains to the origin of the 8-alkyl group. The established and most efficient synthetic pathway involves the Fischer indole synthesis to prepare a 7-alkyl-tryptophol intermediate.[6][7][8] Through a subsequent acid-catalyzed cyclization with a keto-ester, the C7 carbon of the tryptophol becomes the C8 carbon of the final pyrano[3,4-b]indole structure. Therefore, to synthesize This compound , it is chemically necessary to begin with 7-Propyltryptophol . The is not a viable route via this established chemistry.
This guide provides the scientifically validated pathway for this important analog.
Overall Synthetic Strategy
The synthesis of this compound is conceptually divided into two primary stages, as outlined below. This strategy leverages the robust and scalable Fischer indole synthesis, a classic method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound.[9][10][11]
Caption: Overall two-stage synthetic workflow for this compound.
Detailed Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Hydrazine derivatives are toxic and should be handled with extreme care. Strong acids and flammable solvents require appropriate handling procedures.
Protocol 1: Synthesis of 7-Propyltryptophol (Intermediate I)
This protocol details the Fischer indole synthesis, which proceeds via the acid-catalyzed reaction of 2-propylphenylhydrazine hydrochloride with 2,3-dihydrofuran. The dihydrofuran serves as a synthetic equivalent of 4-hydroxybutyraldehyde.[12]
Rationale: The use of a Brønsted acid like sulfuric acid is crucial for catalyzing both the formation of the hydrazone intermediate and the subsequent[13][13]-sigmatropic rearrangement and cyclization that defines the Fischer indole synthesis.[9][10] Controlling pH and temperature is critical to minimize the formation of side products and improve yield.[8]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-Propylphenylhydrazine HCl | 188.68 | 10.0 g | 53.0 | Starting Material |
| 2,3-Dihydrofuran | 70.09 | 4.8 mL (4.44 g) | 63.4 | Carbonyl Source |
| N,N-Dimethylacetamide (DMAc) | 87.12 | 50 mL | - | Solvent |
| Water (Deionized) | 18.02 | 50 mL | - | Co-solvent |
| Sulfuric Acid (Conc.) | 98.08 | As required | - | Catalyst |
| Sodium Carbonate (Sat. Soln.) | 105.99 | As required | - | Neutralizing Agent |
| Dichloromethane (DCM) | 84.93 | ~300 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | 142.04 | As required | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2-propylphenylhydrazine hydrochloride (10.0 g), DMAc (50 mL), and water (50 mL).
-
Hydrazone Formation: Begin stirring the mixture. Slowly add 2,3-dihydrofuran (4.8 mL) dropwise over 15 minutes at room temperature.
-
Cyclization: Heat the reaction mixture to 45-50°C. Once the temperature has stabilized, carefully add concentrated sulfuric acid dropwise via the dropping funnel. An exothermic reaction will be observed. Maintain the temperature below 60°C. Continue stirring at 45-50°C for 3-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Toluene:Ethyl Acetate (2:8). The disappearance of the starting material indicates completion.
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding saturated sodium carbonate solution until the pH reaches 4-5. Caution: CO₂ evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept below 40°C.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 7-propyltryptophol as a viscous oil or low-melting solid.
Protocol 2: Synthesis of this compound (Final Product)
This stage involves the acid-catalyzed condensation and cyclization of 7-propyltryptophol with methyl 3-oxopentanoate, followed by saponification of the resulting ester to yield the final carboxylic acid product.[5][7]
Rationale: The reaction proceeds via a Pictet-Spengler-type mechanism. The tryptophol acts as the β-arylethylamine equivalent, reacting with the ketone of the keto-ester. The subsequent intramolecular cyclization onto the indole C2 position, driven by the electrophilicity of the intermediate iminium ion, forms the pyran ring.[14][15] Basic hydrolysis (saponification) is a standard and efficient method for converting the methyl ester to the desired carboxylic acid.
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles (mmol) | Role |
| 7-Propyltryptophol (from Step 1) | 203.28 | 2.03 g | 10.0 | Intermediate I |
| Methyl 3-oxopentanoate | 130.14 | 1.43 g (1.3 mL) | 11.0 | Cyclization Partner |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 190 mg | 1.1 | Catalyst |
| Toluene | 92.14 | 50 mL | - | Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | 0.8 g | 20.0 | Hydrolysis Reagent |
| Methanol | 32.04 | 20 mL | - | Co-solvent |
| Hydrochloric Acid (Conc.) | 36.46 | As required | - | Acidification Agent |
| Ethyl Acetate | 88.11 | ~200 mL | - | Extraction Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, dissolve 7-propyltryptophol (2.03 g) and methyl 3-oxopentanoate (1.43 g) in toluene (50 mL).
-
Catalysis and Cyclization: Add p-toluenesulfonic acid (190 mg). Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 4-6 hours until no more water is collected.
-
Reaction Monitoring: Monitor the formation of the ester intermediate by TLC (Hexane:Ethyl Acetate 7:3).
-
Solvent Removal: After completion, cool the reaction mixture and evaporate the toluene under reduced pressure.
-
Saponification (Hydrolysis): To the crude ester residue, add methanol (20 mL) and a solution of sodium hydroxide (0.8 g) in water (5 mL). Heat the mixture to reflux for 2-3 hours.
-
Work-up & Acidification: Cool the mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (50 mL). Wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH 2-3 with concentrated HCl while cooling in an ice bath. A precipitate should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the ethyl acetate layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Crystallization: Filter and concentrate the solution under reduced pressure. The crude this compound can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a crystalline solid.
Characterization and Data Analysis
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
| Compound | Technique | Expected Key Data |
| 7-Propyltryptophol | ¹H NMR | Aromatic protons (~6.8-7.5 ppm), NH proton (~8.0 ppm, broad), CH₂CH₂OH protons (~2.9 ppm and 3.8 ppm, triplets), propyl group protons (~0.9 ppm, t; ~1.7 ppm, sextet; ~2.7 ppm, t). |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 204.29 | |
| This compound | ¹H NMR | Aromatic protons (~6.9-7.2 ppm), NH proton (~8.1 ppm, broad), CH₂COOH proton (~2.6 ppm), propyl group protons, ethyl group protons. |
| ¹³C NMR | Carboxylic acid carbon (~175-180 ppm), indole and pyran ring carbons. | |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 302.40 | |
| HPLC | Purity assessment; retention time to be determined based on column and method.[16] | |
| Melting Point | A sharp melting point indicates high purity.[5] |
Mechanistic Insight: The Fischer Indole Synthesis
Understanding the mechanism provides the foundation for troubleshooting and optimization. The reaction is a complex, acid-catalyzed thermal rearrangement.
Caption: Simplified mechanistic pathway of the Fischer Indole Synthesis.
The key step is the[13][13]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. This concerted pericyclic reaction is thermally allowed and forms a new C-C bond, which is essential for the formation of the indole ring. The subsequent steps involve rearomatization of the benzene ring and an intramolecular nucleophilic attack to form the five-membered ring, followed by the elimination of ammonia to yield the final indole product.[9][10]
References
-
IOSR Journal of Applied Chemistry. (2015). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti-inflammatory drug.
-
Pharma Tutor. (2020). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
-
Google Patents. (2022). CN113929612A - Preparation method of etodolac intermediate.
-
JETIR. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac.
-
ResearchGate. (n.d.). Synthesis of etodolac.
-
PubChem - National Institutes of Health. (n.d.). Etodolac.
-
ResearchGate. (2009). Novel synthesis technology of 7-ethyltryptophol.
-
Wikipedia. (n.d.). Etodolac.
-
Patsnap Eureka. (n.d.). Prepn process of 7-ethyl tryptophol.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
-
ACS Publications. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions.
-
ACS Publications. (2021). Divergent C–H Alkylation and Allylation of Indoles with Unactivated Alkene via Mechanochemical Rh(III) Catalysis.
-
ResearchGate. (2014). DETERMINATION OF ETODOLAC BY RP-HPLC METHOD.
-
MDPI. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
-
Royal Society of Chemistry. (2019). Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy.
-
Google Patents. (2005). WO2005002523A2 - Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol.
-
Patsnap Synapse. (2024). What is the mechanism of Etodolac?.
-
PubMed. (2016). Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics.
-
ChemRxiv. (2022). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism.
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism.
-
PubMed. (2012). Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies.
-
Patsnap Synapse. (2024). What is Etodolac used for?.
-
ResearchGate. (n.d.). Reaction mechanism for alkenylation and alkylation of indoles.
-
ResearchGate. (2020). Synthesis, characterization and pharmacological screening of etodolac amino acid's mutual prodrugs.
-
BenchChem. (2025). (-)-Etodolac chemical properties and structure.
-
National Institutes of Health. (2018). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates.
-
BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Reaction of Tryptamine Derivatives.
-
MDPI. (2019). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds.
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- 1. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etodolac - Wikipedia [en.wikipedia.org]
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- 4. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of 8-Propyl Etodolac
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth guide for the laboratory synthesis of 8-Propyl Etodolac, a structural analog of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. The protocol herein is designed to be a self-validating system, offering not just a series of steps, but a detailed explanation of the chemical principles and experimental considerations that underpin each stage of the synthesis. This application note is intended for an audience with a strong background in synthetic organic chemistry. All procedures should be carried out by trained professionals in a well-equipped chemical laboratory with strict adherence to all relevant safety protocols.
Introduction
Etodolac is a widely used NSAID that exhibits its therapeutic effects through the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) enzymes. Structure-activity relationship (SAR) studies of Etodolac analogs have revealed that substitution at the 8-position of the pyranocarbazole nucleus can significantly influence the compound's anti-inflammatory and analgesic properties. Notably, the 8-n-propyl derivative has been identified as a potentially more potent analog.[1]
This guide details a plausible and robust multi-step synthesis of this compound, commencing from commercially available starting materials. The synthetic strategy is centered around a key Fischer indole synthesis to construct the core indole structure, followed by the formation of the characteristic pyranocarboxylic acid moiety.
Overall Synthetic Scheme
The synthesis of this compound can be conceptually divided into five key stages:
-
Synthesis of 2-Propylaniline: The foundational aromatic amine is prepared.
-
Synthesis of 2-Propylphenylhydrazine: The aniline is converted to the corresponding hydrazine, a crucial precursor for the Fischer indole synthesis.
-
Fischer Indole Synthesis to form 8-Propyltryptophol: The indole core is constructed.
-
Synthesis of the Pyranocarboxylic Acid Ring: The characteristic pyrano ring and the acetic acid side chain are introduced.
-
Hydrolysis to this compound: The final product is obtained by hydrolysis of the ester intermediate.
Figure 1: Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade or higher and used as received from the supplier unless otherwise noted. Anhydrous solvents should be used where specified, and reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).
| Reagent/Solvent | Supplier | Grade |
| Propionyl chloride | Sigma-Aldrich | ≥99% |
| Benzene | Fisher Scientific | ACS Grade |
| Aluminum chloride (anhydrous) | Acros Organics | 99% |
| Nitric acid (fuming) | VWR | ACS Grade |
| Sulfuric acid (concentrated) | BDH | ACS Grade |
| Tin(II) chloride dihydrate | Alfa Aesar | 98% |
| Hydrochloric acid | EMD Millipore | ACS Grade |
| Sodium nitrite | J.T. Baker | 99% |
| Sodium sulfite | Macron Fine Chemicals | Anhydrous |
| 2,3-Dihydrofuran | TCI America | >98% |
| Methyl 3-oxopentanoate | Oakwood Chemical | 95% |
| Sodium hydroxide | Fisher Scientific | Pellets |
| Diethyl ether | Macron Fine Chemicals | Anhydrous |
| Dichloromethane | Fisher Scientific | ACS Grade |
| Ethanol | Decon Labs | 200 Proof |
| Toluene | Pharmco-Aaper | ACS Grade |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrers with heating capabilities
-
Rotary evaporator
-
High-vacuum pump
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus
-
Melting point apparatus
-
NMR spectrometer (e.g., 400 MHz)
-
FT-IR spectrometer
-
Mass spectrometer (e.g., GC-MS or LC-MS)
Experimental Protocols
Part 1: Synthesis of 2-Propylaniline
This part involves a three-step process: Friedel-Crafts acylation of benzene, Clemmensen reduction of the resulting ketone, nitration of propylbenzene, separation of the ortho isomer, and finally, reduction of the nitro group.
Step 1.1: Synthesis of Propiophenone
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (3.0 eq) at 0-5 °C, slowly add propionyl chloride (1.0 eq).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield propiophenone.
Step 1.2: Synthesis of Propylbenzene
-
In a round-bottom flask equipped with a reflux condenser, add amalgamated zinc (prepared from zinc dust and mercuric chloride), concentrated hydrochloric acid, water, and toluene.
-
Add propiophenone (1.0 eq) to the mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, with periodic addition of concentrated hydrochloric acid.
-
After cooling, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure propylbenzene.
Step 1.3: Nitration of Propylbenzene and Isomer Separation
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, add propylbenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a mixture of ortho- and para-nitropropylbenzene.
-
Separate the isomers by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 1.4: Reduction of 2-Nitropropylbenzene to 2-Propylaniline
-
To a stirred solution of 2-nitropropylbenzene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3.0 eq) and concentrated hydrochloric acid.[1]
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to yield 2-propylaniline.
Part 2: Synthesis of 2-Propylphenylhydrazine
-
Dissolve 2-propylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of sodium sulfite (2.2 eq) in water and cool it to 0-5 °C.
-
Slowly add the diazonium salt solution to the sodium sulfite solution, maintaining the temperature below 5 °C.
-
After the addition is complete, warm the mixture to room temperature and then heat to 60-70 °C for 1 hour.
-
Cool the mixture and acidify with concentrated hydrochloric acid.
-
The 2-propylphenylhydrazine hydrochloride will precipitate. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
Part 3: Fischer Indole Synthesis of 8-Propyltryptophol
Figure 2: Fischer indole synthesis of 8-Propyltryptophol.
-
To a solution of 2-propylphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as a mixture of N,N-dimethylacetamide and water, add a catalytic amount of concentrated sulfuric acid.[2]
-
Heat the mixture to approximately 45-50 °C.
-
Add 2,3-dihydrofuran (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at this temperature for 4-6 hours, monitoring its progress by TLC.
-
Cool the reaction mixture to room temperature and adjust the pH to 4-5 with a saturated sodium carbonate solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 8-propyltryptophol, which can be purified by column chromatography.
Part 4: Synthesis of Methyl this compound
-
Dissolve 8-propyltryptophol (1.0 eq) and methyl 3-oxopentanoate (1.2 eq) in an anhydrous apolar solvent such as toluene.
-
Cool the mixture to 0-5 °C and add a catalytic amount of a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl this compound.
Part 5: Hydrolysis to this compound
-
Dissolve methyl this compound (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with cold dilute hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), the ethyl group (quartet, triplet), the methylene protons of the acetic acid side chain (singlet), aromatic protons, and the NH proton of the indole. |
| ¹³C NMR | Resonances for all unique carbon atoms, including those of the propyl and ethyl groups, the aromatic rings, the pyran ring, and the carboxylic acid. |
| FT-IR | Characteristic absorptions for the N-H stretch of the indole, C=O stretch of the carboxylic acid, and aromatic C-H stretches. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of this compound (C₁₉H₂₃NO₃, M.W. = 313.40 g/mol ). |
| Melting Point | A sharp melting point range, indicating the purity of the final compound. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Handling of Reagents: Exercise caution when handling corrosive and toxic reagents such as concentrated acids, aluminum chloride, and organic solvents.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The protocol detailed in this application note provides a comprehensive and logical pathway for the laboratory-scale synthesis of this compound. By following these procedures and exercising due diligence in the handling of all chemicals, researchers can successfully synthesize this promising Etodolac analog for further pharmacological investigation. The provided rationale for each step is intended to empower the researcher to troubleshoot and adapt the protocol as needed for their specific laboratory conditions.
References
- Demerson, C. A., et al. (1976). Etodolac and related compounds. U.S.
- Kasule, A. B., et al. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac.
- Foye, W. O., Lemke, T. L., & Williams, D. A. (2002). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
- DRUGS OF THE FUTURE. (1977). Prous Science.
- Patel, J., et al. (2012). A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti-inflammatory drug. IOSR Journal of Pharmacy, 2(4), 1-4.
- Grandberg, I. I., & Moskvina, T. P. (1972). Indoles. 40. Fischer reaction with 2,3-dihydrofuran. Khimiya Geterotsiklicheskikh Soedinenii, (7), 942-944.
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Pavia, D. L., et al. (2008). Introduction to Spectroscopy. Cengage Learning.
Sources
Application Note: A Multi-faceted Approach to the Analytical Identification of 8-Propyl Etodolac
Abstract
This application note provides a comprehensive guide for the identification and characterization of 8-Propyl Etodolac, a potential impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac.[1][2] As regulatory bodies mandate stringent control over pharmaceutical impurities, robust analytical methodologies are paramount for ensuring the safety and efficacy of the final drug product.[3][4] This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices, method validation considerations in line with ICH guidelines, and data interpretation are discussed to provide researchers, scientists, and drug development professionals with a practical and scientifically sound framework for the identification of this compound.
Introduction: The Imperative of Impurity Profiling
Etodolac is a widely used NSAID for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[5] The synthesis of Etodolac, like any chemical process, can result in the formation of related substances or impurities. This compound, also known as Etodolac EP Impurity E, is a potential process-related impurity.[1][2][6] The presence of such impurities, even at trace levels, can impact the safety and efficacy of the active pharmaceutical ingredient (API). Therefore, their identification, quantification, and control are critical aspects of drug development and manufacturing.
This guide provides a multi-technique approach for the unambiguous identification of this compound, ensuring a high degree of confidence in the analytical results.
Analyte Profile: this compound
A thorough understanding of the target analyte is fundamental to the development of effective analytical methods.
| Property | Value | Source |
| Systematic Name | (1-ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | [2][7] |
| Synonyms | Etodolac EP Impurity E, 8-Propil Etodolac | [2][6] |
| CAS Number | 57817-27-3 | [1][2][6] |
| Molecular Formula | C₁₈H₂₃NO₃ | [1][2][6] |
| Molecular Weight | 301.38 g/mol | [1][6] |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are the cornerstone of impurity profiling, offering the requisite sensitivity and resolution to separate impurities from the main API.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely employed technique for the analysis of pharmaceutical impurities due to its versatility and high resolving power.[8] A well-developed HPLC method can effectively separate this compound from Etodolac and other related substances.
A reversed-phase (RP) HPLC method is the logical choice for a molecule like this compound, which possesses moderate polarity. A C18 stationary phase provides a non-polar environment, facilitating retention based on hydrophobicity. The addition of an acidic modifier to the mobile phase, such as phosphoric acid or formic acid, is crucial for suppressing the ionization of the carboxylic acid moiety in both Etodolac and this compound. This ensures sharp, symmetrical peaks and reproducible retention times. The selection of an organic modifier, such as acetonitrile or methanol, allows for the fine-tuning of the elution strength to achieve optimal separation.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent resolution for non-polar to moderately polar analytes. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidic modifier for peak shaping; Acetonitrile offers good elution strength. |
| Gradient | Time (min) | %B |
| 0 | 40 | |
| 20 | 70 | |
| 25 | 70 | |
| 26 | 40 | |
| 30 | 40 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducibility of retention times. |
| Detection | UV at 274 nm and 279 nm | Wavelengths at which Etodolac and related compounds show significant absorbance.[7] |
| Injection Vol. | 10 µL | Adjustable based on sample concentration. |
| Diluent | Mobile Phase A: Mobile Phase B (50:50 v/v) | Ensures sample solubility and compatibility with the mobile phase. |
-
Sample Preparation:
-
Prepare a stock solution of the Etodolac API sample containing the suspected this compound impurity in the diluent at a concentration of approximately 1 mg/mL.
-
Prepare a stock solution of the this compound reference standard in the diluent at a concentration of approximately 0.1 mg/mL.
-
Further dilute the reference standard to create a series of calibration standards.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
The specificity of the method should be confirmed by ensuring baseline separation between the Etodolac peak and the this compound peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile impurities, GC-MS is a powerful analytical tool.[8] While Etodolac and its propyl analog have low volatility, derivatization can be employed to make them amenable to GC analysis.
The carboxylic acid group in this compound makes it non-volatile. Derivatization, such as methylation or silylation, is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Derivatization (Methylation Example):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).
-
Add a methylating agent (e.g., diazomethane solution or trimethylsilyldiazomethane) and allow the reaction to proceed.
-
Quench the reaction and dilute the sample for GC-MS analysis.
-
-
GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temp. | 280 °C |
| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-450 amu |
-
Data Analysis:
-
The identity of the derivatized this compound is confirmed by its mass spectrum, which will show a characteristic molecular ion peak and a predictable fragmentation pattern.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed structural information, which is essential for the definitive identification of an unknown impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for elucidating the chemical structure of organic molecules.[8] Both ¹H and ¹³C NMR will provide a wealth of information to confirm the identity of this compound.
The key structural difference between Etodolac and this compound is the presence of a propyl group instead of an ethyl group at the 8-position of the indole ring. This difference will be clearly discernible in the NMR spectra. In the ¹H NMR spectrum, the propyl group will exhibit a characteristic triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the aromatic ring. The ¹³C NMR spectrum will show three distinct signals for the propyl group.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve an adequate amount of the isolated impurity or a highly concentrated sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using standard pulse programs.
-
Consider performing 2D NMR experiments, such as COSY and HSQC, to aid in the assignment of protons and carbons.
-
-
Expected Spectral Features for the 8-Propyl Group:
-
¹H NMR: Signals corresponding to a -CH₂-CH₂-CH₃ group attached to an aromatic ring.
-
¹³C NMR: Three distinct carbon signals for the propyl group.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
The FT-IR spectrum of this compound will be very similar to that of Etodolac, as they share the same core functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different alkyl substituent. The primary utility of FT-IR is to confirm the presence of key functional groups.
-
Instrumentation: An FT-IR spectrometer, typically with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3340 | N-H stretching |
| ~2970 | C-H stretching (aliphatic) |
| ~1745 | C=O stretching (carboxylic acid) |
| ~1035 | C-O-C stretching (ether) |
Method Validation
All analytical methods used for the identification and quantification of impurities must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.
Key Validation Parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, including the API and other impurities. This is typically demonstrated by spiking the API with the impurity and showing adequate separation.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Workflow and Data Visualization
A systematic workflow ensures a comprehensive and logical approach to the identification of this compound.
Caption: Integrated workflow for the identification of this compound.
Conclusion
The identification of this compound requires a multi-faceted analytical approach. This application note provides a robust framework, combining high-resolution chromatographic separation with definitive spectroscopic characterization. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to develop and validate analytical methods that are compliant with regulatory expectations. The use of a certified reference standard for this compound is essential for the confirmation of its identity and for the accurate validation of the analytical methods.
References
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Pharmaffiliates. Etodolac-Impurities. [Link]
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Alazzawi, R. A. (2023). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal, 8(4), 127-141. [Link]
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JETIR. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Journal of Emerging Technologies and Innovative Research, 8(9). [Link]
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Application Note: Structural Elucidation of 8-Propyl Etodolac Using High-Resolution Mass Spectrometry and Multinuclear NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 8-Propyl Etodolac, a potent analog of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. We present detailed protocols and in-depth analysis using high-resolution mass spectrometry (HRMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to offer a robust framework for the unambiguous identification and structural confirmation of Etodolac derivatives and other complex small molecules, ensuring the highest standards of scientific integrity and data reliability.
Introduction: The Rationale for this compound
Etodolac is a well-established NSAID that functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[1][2] Its therapeutic efficacy is attributed to its ability to block the synthesis of prostaglandins.[2] Structure-activity relationship (SAR) studies of pyranocarboxylic acids, the chemical class to which Etodolac belongs, have revealed that substitutions on the aromatic ring can significantly influence the compound's anti-inflammatory activity.[1][3] Specifically, substitutions at the 8th position of the pyrano[3,4-b]indole core with alkyl groups such as ethyl or n-propyl have been shown to enhance potency.[1][3] This provides a strong impetus for the synthesis and detailed analytical characterization of this compound, a promising candidate for improved anti-inflammatory therapies.
The synthesis of Etodolac typically involves the key intermediate 7-ethyltryptophol.[3][4][5] By extension, the synthesis of this compound would necessitate the preparation of the corresponding 7-propyltryptophol, likely starting from 2-propylphenylhydrazine. A plausible synthetic route is outlined below.
Caption: Hypothetical synthetic pathway for this compound.
Accurate structural confirmation of the final compound is paramount for advancing it through the drug development pipeline. This note details the necessary analytical workflows.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is an indispensable tool for determining the elemental composition of a molecule with high accuracy, providing a critical first step in structural elucidation.
Experimental Protocol: HRMS
-
Sample Preparation: Dissolve 1 mg of purified this compound in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute to a final concentration of 10 µg/mL with methanol.
-
Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
ESI-MS Parameters:
-
Ionization Mode: Positive and Negative
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: 50-1000 m/z
-
Acquisition Mode: Centroid
-
Lock Mass: Leucine enkephalin (m/z 556.2771 in positive mode, 554.2615 in negative mode) for real-time mass correction.
-
Data Interpretation and Expected Results
The molecular formula of this compound is C₁₉H₂₅NO₃. The expected monoisotopic mass is 315.1834.
Table 1: Expected HRMS Data for this compound
| Ion Adduct | Expected m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | 316.1907 | 316.1905 | -0.63 |
| [M+Na]⁺ | 338.1727 | 338.1724 | -0.89 |
| [M-H]⁻ | 314.1762 | 314.1765 | +0.95 |
The low ppm mass error provides strong evidence for the proposed elemental composition.
Fragmentation Pattern Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural insights by inducing fragmentation of the parent ion. The fragmentation pattern of pyrano[3,4-b]indole derivatives is often characterized by specific bond cleavages.
Caption: Predicted major fragmentation pathways for this compound.
Key expected fragments would arise from the loss of the acetic acid side chain and cleavage of the pyran ring. This fragmentation data, when combined with NMR, provides a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the gold standard for determining the precise connectivity and stereochemistry of organic molecules. A combination of ¹H, ¹³C, and 2D NMR experiments are necessary for complete assignment.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiments to be Performed:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopies: COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C)
-
Predicted ¹H NMR Spectral Data
Based on the structure of Etodolac and known chemical shift principles, the following ¹H NMR signals are predicted for this compound in CDCl₃.
Table 2: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Indole NH | ~8.0 | br s | - | 1H |
| Aromatic H (C5) | ~7.2 | d | 7.8 | 1H |
| Aromatic H (C6) | ~7.0 | t | 7.5 | 1H |
| Aromatic H (C7) | ~6.9 | d | 7.2 | 1H |
| CH₂ (C4) | ~4.2 | t | 5.5 | 2H |
| CH₂ (C3) | ~3.0 | t | 5.5 | 2H |
| CH₂ (Propyl) | ~2.8 | t | 7.6 | 2H |
| CH₂ (Acetic Acid) | ~2.6 | s | - | 2H |
| CH₂ (Ethyl) | ~2.0 | q | 7.4 | 2H |
| CH₂ (Propyl) | ~1.7 | sextet | 7.5 | 2H |
| CH₃ (Ethyl) | ~1.4 | t | 7.4 | 3H |
| CH₃ (Propyl) | ~1.0 | t | 7.4 | 3H |
| COOH | ~11.0 | br s | - | 1H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| COOH | ~178 |
| Indole C (C9a) | ~138 |
| Indole C (C8a) | ~135 |
| Indole C (C4a) | ~128 |
| Indole C (C8) | ~127 |
| Aromatic CH (C5) | ~121 |
| Aromatic CH (C6) | ~120 |
| Aromatic CH (C7) | ~110 |
| Indole C (C9b) | ~108 |
| C1 | ~78 |
| CH₂ (C4) | ~65 |
| CH₂ (Acetic Acid) | ~42 |
| CH₂ (Propyl) | ~30 |
| CH₂ (Ethyl) | ~28 |
| CH₂ (C3) | ~24 |
| CH₂ (Propyl) | ~23 |
| CH₃ (Ethyl) | ~14 |
| CH₃ (Propyl) | ~12 |
2D NMR for Unambiguous Assignment
-
COSY (Correlation Spectroscopy): This experiment will confirm the connectivity between adjacent protons. For instance, it will show correlations between the protons of the ethyl group, the propyl group, and the protons at C3 and C4 of the pyran ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the CH₂ protons of the propyl group to the aromatic C8 and C7 carbons will confirm the position of the propyl substituent.
Caption: Integrated NMR approach for structural elucidation.
Conclusion
The combined application of high-resolution mass spectrometry and a suite of NMR experiments provides a powerful and self-validating system for the structural characterization of this compound. HRMS confirms the elemental composition, while 1D and 2D NMR techniques establish the precise atomic connectivity and chemical environment of each nucleus. This rigorous analytical approach is essential for ensuring the identity and purity of novel pharmaceutical compounds, forming the bedrock of reliable and reproducible research in drug discovery and development.
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ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020). PharmaCompass. [Link]
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Application Notes and Protocols for Developing In Vitro Assays for 8-Propyl Etodolac Activity
Introduction: The Pursuit of Selective Inflammation Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during an inflammatory response.[2] The selective inhibition of COX-2 over COX-1 is a key goal in the development of new NSAIDs to reduce gastrointestinal side effects.[3]
Etodolac is an NSAID that shows a degree of selectivity for COX-2, which is thought to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[3][4] 8-Propyl Etodolac, an analog of Etodolac, is a novel compound with the potential for modified activity and selectivity. The development of robust in vitro assays is essential to characterize its pharmacological profile.
This guide provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of this compound. These assays will enable the determination of its COX inhibitory activity, selectivity, and its effects on inflammatory responses in a cellular context.
I. Preliminary Considerations: Compound Handling and Cytotoxicity
Before assessing the anti-inflammatory activity of this compound, it is crucial to establish its solubility and cytotoxic profile. This ensures that the observed effects are due to specific inhibitory actions rather than cellular toxicity.
Solubility and Stock Solution Preparation
The solubility of Etodolac and its derivatives can be limited in aqueous solutions. Therefore, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used to prepare stock solutions.[5]
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Causality Insight: Using a high-concentration stock allows for minimal solvent addition to the final assay, typically keeping the final DMSO concentration below 0.5% to prevent solvent-induced cellular stress or toxicity.[6]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7] This is a critical first step to determine the concentration range of this compound that does not induce cell death, ensuring that subsequent anti-inflammatory assays are performed under non-toxic conditions.
Protocol for MTT Assay in RAW 264.7 Macrophages:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/mL and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| Parameter | Description |
| Cell Line | RAW 264.7 (murine macrophages) |
| Seeding Density | 1-2 x 10^5 cells/mL |
| Compound Concentrations | Serial dilutions (e.g., 0.1 µM to 100 µM) |
| Incubation Time | 24 hours |
| Detection Method | MTT conversion to formazan |
| Readout | Absorbance at 570 nm |
II. Determining COX Inhibition and Selectivity
The primary mechanism of action for NSAIDs is the inhibition of COX enzymes. Therefore, directly measuring the inhibitory activity of this compound on COX-1 and COX-2 is a fundamental step in its characterization.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of purified COX-1 and COX-2 enzymes. A variety of methods can be used, including fluorometric, colorimetric, or enzyme immunoassay (EIA) based kits.[2][9]
Workflow for COX Inhibition Assay:
Caption: Workflow for determining COX-1/COX-2 inhibition.
General Protocol for Fluorometric COX Inhibition Assay:
-
Reagent Preparation: Prepare the assay buffer, COX probe, and cofactors as per the manufacturer's instructions. Reconstitute the purified human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare a 10x working solution of this compound at various concentrations in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the this compound working solutions. Include wells for enzyme control (no inhibitor) and inhibitor control (a known COX inhibitor like Celecoxib).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm/λEm = 587 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of this compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
| Parameter | Description |
| Enzymes | Purified human recombinant COX-1 and COX-2 |
| Substrate | Arachidonic Acid |
| Detection | Fluorometric measurement of Prostaglandin G2 |
| Controls | Enzyme control (no inhibitor), Known inhibitor (e.g., Celecoxib) |
| Readout | IC50 values for COX-1 and COX-2 |
| Calculated Value | COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) |
III. Cellular Assays for Anti-Inflammatory Activity
Cell-based assays provide a more physiologically relevant system to evaluate the anti-inflammatory effects of this compound. Murine macrophage cell lines, such as RAW 264.7, are widely used as they can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[10]
Inhibition of Prostaglandin E2 (PGE2) Production
This assay measures the ability of this compound to inhibit the production of PGE2, a key pro-inflammatory prostaglandin, in LPS-stimulated macrophages.
LPS-Stimulated Inflammatory Response Pathway:
Caption: LPS signaling pathway leading to inflammation.
Protocol for PGE2 Measurement by ELISA:
-
Cell Culture: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[10][11]
-
Supernatant Collection: Collect the cell culture supernatants.
-
PGE2 ELISA: Measure the concentration of PGE2 in the supernatants using a commercially available ELISA kit according to the manufacturer's protocol.[12]
-
Data Analysis: Plot the PGE2 concentration against the concentration of this compound to determine the dose-dependent inhibition.
| Parameter | Description |
| Cell Line | RAW 264.7 |
| Stimulant | Lipopolysaccharide (LPS) |
| Pre-treatment Time | 1-2 hours |
| Stimulation Time | 24 hours |
| Analyte | Prostaglandin E2 (PGE2) |
| Detection Method | Enzyme-Linked Immunosorbent Assay (ELISA) |
Inhibition of Pro-inflammatory Cytokine Production
In addition to prostaglandins, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade. This assay determines if this compound can modulate the production of these cytokines.
Protocol for TNF-α and IL-6 Measurement by ELISA:
-
Cell Culture and Treatment: Follow the same steps for cell culture, pre-treatment with this compound, and LPS stimulation as described in the PGE2 assay protocol.
-
Supernatant Collection: Collect the cell culture supernatants after 24 hours of LPS stimulation.
-
Cytokine ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits for each cytokine.[13][14]
-
Data Analysis: Analyze the dose-dependent effect of this compound on the production of TNF-α and IL-6.
| Parameter | Description |
| Cell Line | RAW 264.7 |
| Stimulant | Lipopolysaccharide (LPS) |
| Analytes | TNF-α, IL-6 |
| Detection Method | ELISA |
| Readout | Cytokine concentration (pg/mL or ng/mL) |
IV. Data Interpretation and Validation
A successful series of in vitro assays for this compound should yield a clear picture of its activity profile.
-
Potency: The IC50 values from the COX inhibition assays will determine the potency of this compound against each isoform.
-
Selectivity: The COX-2 selectivity index will indicate whether this compound is a preferential COX-2 inhibitor. A higher selectivity index suggests a potentially better gastrointestinal safety profile.
-
Cellular Efficacy: The inhibition of PGE2, TNF-α, and IL-6 production in LPS-stimulated macrophages will confirm the anti-inflammatory effects of this compound in a cellular context.
-
Safety Window: The cytotoxicity data will establish the therapeutic window of the compound, ensuring that the observed anti-inflammatory effects are not due to cell death.
It is essential to include appropriate controls in all assays, including vehicle controls, positive controls (known NSAIDs like Etodolac or Celecoxib), and negative controls (unstimulated cells).
V. Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity, COX inhibitory activity and selectivity, and its effects on key inflammatory mediators in a cellular model, researchers can gain valuable insights into the pharmacological profile of this novel compound. This information is critical for its further development as a potential anti-inflammatory agent.
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Application Note & Protocols: Evaluating the Cytotoxicity of 8-Propyl Etodolac in Cancer Cell Lines
Introduction: Targeting Cancer with Novel Etodolac Derivatives
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), has garnered significant attention in oncology for its anti-cancer properties.[1] Primarily recognized as a preferential cyclooxygenase-2 (COX-2) inhibitor, etodolac impedes the synthesis of prostaglandins, which are key mediators of inflammation and cancer progression.[2][3][4] However, the therapeutic potential of etodolac extends beyond COX-2 inhibition. Research has unveiled COX-independent mechanisms, including the induction of apoptosis through antagonism of the retinoid X receptor (RXRα) and the regulation of cell cycle progression.[5][6][7] These multifaceted actions make etodolac a compelling scaffold for the development of novel anti-neoplastic agents.
The exploration of etodolac derivatives aims to amplify these anti-cancer effects while potentially mitigating side effects.[2][8] Structure-activity relationship (SAR) studies have indicated that substitutions on the pyranocarboxylic acid core can significantly enhance biological activity. Specifically, an alkyl substitution at the 8th position of the aromatic ring has been identified as highly beneficial, with 8-n-propyl derivatives showing pronounced activity.[3][4] This provides a strong rationale for investigating 8-Propyl Etodolac , a derivative synthesized as an impurity of etodolac, as a potential targeted cancer therapeutic.[9][10]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a robust, multi-assay framework for evaluating the in vitro cytotoxicity of this compound against various cancer cell lines, ensuring scientific rigor and data integrity.
The Imperative of a Multi-Assay Approach for Cytotoxicity Assessment
To establish a credible and comprehensive cytotoxicity profile for a novel compound like this compound, relying on a single assay is insufficient. Different assays measure distinct cellular parameters, and a multi-assay approach provides a self-validating system that minimizes the risk of compound-specific artifacts. This guide details three distinct, widely accepted assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active, living cells.
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11] The amount of bound dye provides a stoichiometric measure of total cellular protein content, which is proportional to the cell number.[12]
-
Lactate Dehydrogenase (LDH) Assay: This method quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity (i.e., cell lysis or necrosis).[13]
By concurrently evaluating metabolic activity, total biomass, and membrane integrity, researchers can obtain a holistic and validated understanding of this compound's cytotoxic effects.
Comprehensive Experimental Workflow
The overall process for evaluating the cytotoxicity of this compound is a systematic progression from cell preparation to data analysis. A well-structured workflow is critical for reproducibility and accuracy.
Caption: General workflow for assessing this compound cytotoxicity.
Materials and Reagents
-
Compound: this compound (CAS: 57817-27-3)
-
Cell Lines:
-
Culture Media: RPMI-1640, DMEM/F12, or other appropriate media.
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents:
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT Reagent (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[14]
-
Tris base solution (10 mM, pH 10.5)
-
Commercially available LDH Cytotoxicity Assay Kit
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader (absorbance/luminescence capable)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Detailed Experimental Protocols
Protocol 1: Cell Culture and Seeding
Causality: Consistent cell health and density are paramount for reproducible results. Seeding density must be optimized to ensure cells are in the logarithmic growth phase during treatment, preventing artifacts from overconfluence or insufficient cell numbers.
-
Culture Maintenance: Culture the selected cancer cell lines in their recommended complete medium in a 37°C, 5% CO₂ incubator.
-
Cell Harvesting: When cells reach ~80% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in a known volume of medium, and determine the viable cell concentration using a hemocytometer and Trypan Blue staining.
-
Seeding: Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well for many adherent lines). Pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
Adherence: Incubate the plates for 18-24 hours to allow cells to attach and resume logarithmic growth.
Protocol 2: Compound Preparation and Treatment
Causality: Accurate preparation of the test compound is critical. A high-concentration stock in DMSO allows for minimal solvent concentration in the final culture medium, preventing solvent-induced toxicity. Serial dilutions must be precise to generate a reliable dose-response curve.
-
Stock Solution: Prepare a 100 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, thaw the stock solution. Prepare a series of dilutions in serum-free medium. A typical final concentration range to test might be 0.1 µM to 200 µM.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.5%).
-
Treatment: After the 24-hour cell adherence period, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions (or vehicle control/media-only blank) to the appropriate wells.
-
Incubation: Return the plates to the incubator for the desired exposure times (e.g., 24, 48, or 72 hours).
Protocol 3: MTT Cytotoxicity Assay
-
Reagent Addition: Following the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) within 1 hour.
Protocol 4: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Fixation: Following treatment, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) without removing the supernatant. Incubate at 4°C for 1 hour to fix the cells.[12]
-
Washing: Discard the supernatant and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and unbound proteins.[14][16]
-
Drying: Allow the plates to air-dry completely at room temperature.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[16]
-
Drying: Again, allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[16]
-
Measurement: Shake the plate for 5-10 minutes to ensure complete solubilization of the dye. Read the absorbance at 510 nm.[16]
Protocol 5: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Self-Validation Note: This assay requires specific controls for accurate calculation: (1) Spontaneous LDH release (vehicle-treated cells), (2) Maximum LDH release (cells treated with a lysis buffer provided in the kit), and (3) Background (medium only).
-
Supernatant Transfer: Following the treatment incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's protocol. This typically involves mixing a substrate and a dye solution.[13][17]
-
Reaction Incubation: Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Measurement: Gently shake the plate to mix. Measure the absorbance at 490 nm (or as specified by the kit manufacturer).
Data Analysis and Presentation
-
Background Subtraction: For MTT and SRB assays, subtract the average absorbance of the media-only blank wells from all other readings.
-
Calculate Percentage Viability (MTT/SRB): % Viability = (Absorbance of Treated Cells / Average Absorbance of Vehicle Control) * 100
-
Calculate Percentage Cytotoxicity (LDH): % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
IC50 Determination: Plot the percentage viability/cytotoxicity against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.
Table 1: Example IC50 Data for this compound after 48-hour Treatment
| Cell Line | Assay | IC50 (µM) |
| PC-3 | MTT | 45.2 |
| SRB | 48.9 | |
| LDH | >100 | |
| HT-29 | MTT | 28.5 |
| SRB | 31.2 | |
| LDH | 85.7 | |
| MDA-MB-231 | MTT | 65.1 |
| SRB | 61.8 | |
| LDH | >100 |
Interpretation Note: In this hypothetical data, the close correlation between MTT and SRB results suggests the primary effect is anti-proliferative or cytostatic. The higher IC50 values from the LDH assay indicate that at these concentrations, the compound does not cause significant necrotic cell death (membrane rupture). This could point towards an apoptotic or cell cycle arrest mechanism, which should be investigated further.
Potential Mechanistic Pathways of this compound
The cytotoxic effects observed can be contextualized by the known mechanisms of the parent compound, etodolac. This compound likely engages similar pathways, which provides a roadmap for subsequent mechanistic studies.
Caption: Potential signaling pathways affected by this compound.
Conclusion
This application note provides a validated, multi-faceted approach to characterize the cytotoxic potential of this compound. By integrating MTT, SRB, and LDH assays, researchers can generate robust, reliable data, forming a solid foundation for further preclinical development. The provided protocols, rooted in established scientific principles, are designed to guide the accurate assessment of this promising etodolac derivative as a candidate for cancer therapy.
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Anti-Cancer Acitivity of Etodolac and Its Derivatives on Prostate and Colorectal Cancer Cell Lines. (2018). MDPI. [Link]
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A window-of-opportunity biomarker study of etodolac in resectable breast cancer. (n.d.). PMC. [Link]
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Antitumor effects of etodolac, a selective cyclooxygenase-II inhibitor, against human prostate cancer cell lines in vitro and in vivo. (n.d.). PubMed. [Link]
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The R-enantiomer of the nonsteroidal antiinflammatory drug etodolac binds retinoid X receptor and induces tumor-selective apoptosis. (n.d.). PMC - NIH. [Link]
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ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020). Pharma Dost. [Link]
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SRB assay for measuring target cell killing V.1. (2023). Protocols.io. [Link]
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LDH cytotoxicity assay. (2024). Protocols.io. [Link]
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Involvement of cell cycle regulatory proteins and MAP kinase signaling pathway in growth inhibition and cell cycle arrest by a selective cyclooxygenase 2 inhibitor, etodolac, in human hepatocellular carcinoma cell lines. (n.d.). PMC - NIH. [Link]
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Cytotoxicity of etodolac on colorectal carcinoma cell lines. (n.d.). ResearchGate. [Link]
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Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. [Link]
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DATA SHEET SRB Cytotoxicity Assay. (2023). Canvax. [Link]
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Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. (n.d.). Assay Genie. [Link]
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Synthesis of etodolac. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for Evaluating the Anti-Proliferative Effects of Etodolac and its Derivatives on Myeloma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Myeloma with Novel Etodolac Analogs
Multiple myeloma (MM) remains a formidable hematological malignancy characterized by the proliferation of malignant plasma cells within the bone marrow.[1][2] Despite significant therapeutic advancements, the development of drug resistance necessitates a continuous search for novel therapeutic agents.[1][3] Non-steroidal anti-inflammatory drugs (NSAIDs) have garnered attention for their anti-cancer properties, which often extend beyond their canonical anti-inflammatory mechanisms.[4][5] Etodolac, a preferential cyclooxygenase-2 (COX-2) inhibitor, has demonstrated anti-proliferative and pro-apoptotic effects in various cancers, including multiple myeloma.[4][6][7]
Emerging evidence suggests that the therapeutic potential of Etodolac can be significantly enhanced through chemical modification.[4][8] Novel analogs, such as the R-enantiomer and the derivative SDX-308 (CEP-18082), have shown more potent cytotoxicity against myeloma cells, even in models resistant to conventional therapies.[3] While specific data on 8-Propyl Etodolac is not yet prevalent in published literature, it is identified as a synthetic impurity of Etodolac that may warrant investigation for its therapeutic potential in myeloma.[9]
This document provides a comprehensive guide for researchers to evaluate the anti-proliferative effects of Etodolac and its novel derivatives, such as this compound, on myeloma cells. We will detail the underlying scientific rationale for experimental designs, provide step-by-step protocols for key assays, and discuss the known molecular mechanisms of action for this class of compounds.
Scientific Rationale: Why Investigate Etodolac Derivatives in Myeloma?
The therapeutic hypothesis for using Etodolac and its derivatives in multiple myeloma is twofold: leveraging both COX-2 dependent and independent pathways to induce cell death and inhibit proliferation.
-
COX-2 Independent Apoptosis: Studies have shown that Etodolac's anti-myeloma effects are primarily mediated through a COX-2 independent pathway. This involves the intrinsic apoptotic cascade, characterized by the downregulation of the anti-apoptotic protein Bcl-2, loss of mitochondrial membrane potential, and subsequent activation of caspases-9, -7, and -3.[6] This mechanism is particularly promising as it may bypass resistance pathways associated with therapies targeting other cellular processes.
-
Inhibition of Key Survival Pathways: The novel Etodolac analog, SDX-308, has been shown to potently inhibit the β-catenin/T-cell factor (TCF) signaling pathway in myeloma cells.[3] This is achieved by preventing the nuclear translocation of β-catenin, which in turn downregulates the expression of critical downstream targets like c-myc and survivin, both of which are crucial for cancer cell proliferation and survival.[3] The Wnt/β-catenin pathway is a key signaling cascade in the pathogenesis of multiple myeloma, making it an attractive therapeutic target.[10]
-
Disruption of the Bone Marrow Microenvironment: Myeloma cells are highly dependent on the bone marrow microenvironment for their growth and survival. Etodolac has been shown to inhibit the adhesion of myeloma cells to bone marrow stromal cells (BMSCs) by suppressing the expression of adhesion molecules such as VLA-4 and LFA-1.[6] This disruption of cell-cell interaction can sensitize myeloma cells to apoptosis and inhibit the pro-survival signals they receive from the microenvironment.
Experimental Workflow for Assessing a Novel Etodolac Derivative
The following workflow provides a logical progression for characterizing the anti-proliferative effects of a novel compound like this compound on myeloma cells.
Caption: Inhibition of the β-catenin/TCF pathway in myeloma cells by SDX-308.
Data Summary Table
The following table provides a template for summarizing the cytotoxic activity of Etodolac and its derivatives against various myeloma cell lines, based on published data and for the inclusion of new experimental findings.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Primary Mechanism | Reference |
| Etodolac (racemate) | RPMI 8226 | 48 | ~50-100 | Intrinsic Apoptosis | [6] |
| Etodolac (racemate) | MC/CAR | 48 | ~50-100 | Intrinsic Apoptosis | [6] |
| SDX-308 | MM.1S | 48 | < 10 | β-catenin Inhibition | [3] |
| SDX-308 | U266 | 48 | < 10 | β-catenin Inhibition | [3] |
| This compound | RPMI 8226 | 48 | TBD | TBD | N/A |
| This compound | U266 | 48 | TBD | TBD | N/A |
TBD: To Be Determined
Conclusion and Future Directions
Etodolac and its derivatives represent a promising class of compounds for the treatment of multiple myeloma. Their ability to induce apoptosis through COX-2 independent mechanisms and inhibit critical pro-survival signaling pathways like Wnt/β-catenin provides a strong rationale for their continued investigation. The protocols outlined in this document provide a robust framework for the systematic evaluation of novel analogs such as this compound. Future studies should focus on elucidating the precise molecular targets of these compounds, evaluating their efficacy in co-culture systems that mimic the bone marrow microenvironment, and assessing their potential for synergistic combinations with existing anti-myeloma agents.
References
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Gülçin, İ. et al. (2022). Biological Activities of Etodolac-Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF-7 and MDA-MB-231. Molecules, 27(15), 5034. Available from: [Link]
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Kucukguzel, S. G. et al. (2018). Anti-Cancer Acitivity of Etodolac and Its Derivatives on Prostate and Colorectal Cancer Cell Lines. Molecules, 23(12), 3275. Available from: [Link]
-
Hideshima, T. et al. (2004). Etodolac induces apoptosis and inhibits cell adhesion to bone marrow stromal cells in human myeloma cells. International Journal of Hematology, 80(4), 356-363. Available from: [Link]
-
Kucukguzel, I. et al. (2018). Synthesis, anticancer activity, and molecular modeling of etodolac-thioether derivatives as potent methionine aminopeptidase (type II) inhibitors. Archiv der Pharmazie, 351(5), e1700195. Available from: [Link]
-
Yasui, H. et al. (2007). Novel etodolac analog SDX-308 (CEP-18082) induces cytotoxicity in multiple myeloma cells associated with inhibition of beta-catenin/TCF pathway. Leukemia, 21(8), 1777-1784. Available from: [Link]
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Kamijo, T. et al. (2007). Antitumor effects of etodolac, a selective cyclooxygenase-II inhibitor, against human prostate cancer cell lines in vitro and in vivo. Prostate, 67(11), 1217-1225. Available from: [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Available from: [Link]
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Ozes, A. R. et al. (2020). Biological Activities of Etodolac-Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF-7 and MDA-MB-231. Processes, 8(11), 1489. Available from: [Link]
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O'Donnell, J. S. et al. (2016). A window-of-opportunity biomarker study of etodolac in resectable breast cancer. Breast Cancer Research and Treatment, 157(3), 497-506. Available from: [Link]
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Cai, B. et al. (2019). DOT1L inhibition blocks multiple myeloma cell proliferation by suppressing IRF4-MYC signaling. Haematologica, 104(1), 157-168. Available from: [Link]
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Yagci, E. et al. (2023). Autophagy-related mechanisms for treatment of multiple myeloma. Journal of Cancer Metastasis and Treatment, 9, 23. Available from: [Link]
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Ciftci, H. I. et al. (2021). Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy. RSC Medicinal Chemistry, 12(10), 1736-1745. Available from: [Link]
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International Myeloma Foundation. (2025). Myeloma Research Updates: Key Takeaways from ASCO, EHA & IMWG. Available from: [Link]
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Liu, Y. et al. (2024). Multiple myeloma: signaling pathways and targeted therapy. Journal of Hematology & Oncology, 17(1), 108. Available from: [Link]
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Zhang, M. et al. (2024). Multiple myeloma: signaling pathways and targeted therapy. Journal of Hematology & Oncology, 17(1), 108. Available from: [Link]
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Cerba Research. (2023). How to assess clinical response in multiple myeloma. Available from: [Link]
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Paiva, B. (2024). Improving the sensitivity of MRD assessment in AML: multi-omic characterization of progenitor cells. YouTube. Available from: [Link]
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Application Notes & Protocols: In Vivo Experimental Design for the Study of 8-Propyl Etodolac
Introduction: Rationale for the In Vivo Evaluation of 8-Propyl Etodolac
Etodolac is a well-established nonsteroidal anti-inflammatory drug (NSAID) recognized for its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2][3] This selectivity is clinically significant as it is associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2][4] The mechanism of action for Etodolac, and NSAIDs in general, involves blocking COX enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][5][6] The parent compound, Etodolac, has been effectively used in the management of chronic inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[2][5]
This document outlines a comprehensive in vivo experimental design for the preclinical evaluation of this compound, a novel analogue of Etodolac. The primary objectives of this research plan are to characterize the anti-inflammatory, analgesic, and safety profiles of this new chemical entity. The following protocols are designed to provide a robust framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of this compound.
Proposed Mechanism of Action of this compound
It is hypothesized that this compound, as a derivative of Etodolac, will retain the core mechanism of action of its parent compound, namely the selective inhibition of the COX-2 enzyme. The addition of a propyl group at the 8th position of the etodolac core structure may modulate its potency, selectivity, and pharmacokinetic properties.
The cyclooxygenase (COX) enzyme system is a major pathway that converts arachidonic acid into prostaglandins (PGs).[7] PGs are lipid mediators involved in a wide array of physiological and pathological processes.[7] There are two main isoforms of the COX enzyme: COX-1 and COX-2.[7] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[8] By selectively inhibiting COX-2, this compound is expected to reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain with a potentially reduced risk of gastrointestinal side effects.[6]
Caption: Proposed selective inhibition of COX-2 by this compound.
Phase 1: In Vivo Efficacy Assessment
The initial phase of in vivo testing will focus on establishing the anti-inflammatory and analgesic efficacy of this compound in well-validated rodent models.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[9][10]
Protocol:
-
Animal Selection: Male Wistar rats (150-200g) will be used. Animals should be acclimatized for at least one week under standard laboratory conditions.[9]
-
Grouping: Animals will be randomly assigned to the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)
-
Positive Control: Etodolac (e.g., 10 mg/kg, p.o.)
-
This compound (e.g., 1, 5, 10, 25 mg/kg, p.o.)
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective treatments are administered orally.
-
One hour post-treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.[10]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Expected Data Outcome:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Etodolac | 10 | 0.42 ± 0.05 | 50.6% |
| This compound | 1 | 0.75 ± 0.06 | 11.8% |
| This compound | 5 | 0.55 ± 0.04 | 35.3% |
| This compound | 10 | 0.38 ± 0.05 | 55.3% |
| This compound | 25 | 0.29 ± 0.03 | 65.9% |
Analgesic Activity: Acetic Acid-Induced Writhing in Mice
This model is used to assess peripheral analgesic activity.[9]
Protocol:
-
Animal Selection: Male Swiss albino mice (20-25g).
-
Grouping: Similar to the paw edema model, with appropriate dose adjustments for mice.
-
Procedure:
-
Treatments are administered orally.
-
After 60 minutes, 0.1 mL/10g of 0.6% acetic acid solution is injected intraperitoneally.[9]
-
The number of writhes (abdominal constrictions) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control.
Expected Data Outcome:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes | % Inhibition of Writhing |
| Vehicle Control | - | 45 ± 4 | - |
| Etodolac | 10 | 20 ± 3 | 55.6% |
| This compound | 1 | 38 ± 5 | 15.6% |
| This compound | 5 | 25 ± 4 | 44.4% |
| This compound | 10 | 18 ± 3 | 60.0% |
| This compound | 25 | 12 ± 2 | 73.3% |
Phase 2: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for dose selection and interpretation of efficacy and toxicology data.[11]
Protocol:
-
Animal Selection: Male Sprague-Dawley rats (200-250g) with jugular vein cannulation.
-
Dosing:
-
Intravenous (IV) administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.
-
Oral (p.o.) administration (e.g., 10 mg/kg) to determine oral bioavailability.
-
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Bioanalysis: Plasma concentrations of this compound and its potential metabolites will be determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis.
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Phase 3: Safety and Tolerability Assessment
This phase is critical to determine the therapeutic window of this compound.
Acute Toxicity Study
An acute toxicity study provides information on the potential for acute adverse effects of a single high dose of the compound.
Protocol:
-
Animal Selection: Mice and rats of both sexes.
-
Procedure: A single, high dose of this compound is administered orally. Animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoint: Determination of the LD50 (median lethal dose).
Gastrointestinal (GI) Tolerability: NSAID-Induced Gastropathy Model
A key aspect of NSAID development is assessing the potential for gastrointestinal damage.[12][13]
Protocol:
-
Animal Selection: Male Wistar rats.
-
Grouping:
-
Vehicle Control
-
Indomethacin (a non-selective NSAID known to cause gastric damage)
-
Etodolac
-
This compound (at therapeutically effective doses)
-
-
Procedure:
-
Animals are fasted overnight.
-
Treatments are administered orally at high doses for a defined period (e.g., 3-5 days).
-
On the final day, animals are euthanized, and the stomachs and small intestines are examined for lesions, ulcers, and bleeding.[14]
-
-
Data Analysis: A lesion score will be assigned based on the number and severity of gastric and intestinal lesions.
Expected Data Outcome:
| Treatment Group | Dose (mg/kg) | Mean Gastric Lesion Score | Mean Intestinal Lesion Score |
| Vehicle Control | - | 0.2 ± 0.1 | 0.1 ± 0.1 |
| Indomethacin | 10 | 4.5 ± 0.8 | 3.8 ± 0.6 |
| Etodolac | 50 | 1.2 ± 0.3 | 0.8 ± 0.2 |
| This compound | 50 | 1.0 ± 0.4 | 0.6 ± 0.3 |
Experimental Workflow
Caption: A stepwise in vivo experimental workflow for this compound.
Conclusion
This comprehensive in vivo experimental design provides a robust framework for the preclinical evaluation of this compound. By systematically assessing its anti-inflammatory and analgesic efficacy, pharmacokinetic profile, and safety, a clear understanding of its therapeutic potential can be achieved. The successful completion of these studies will be instrumental in determining the viability of this compound as a potential new therapeutic agent for the management of pain and inflammation.
References
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Etodolac - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
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Pharmacology of Etodolac (Lodine; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effect). (2024, December 13). YouTube. Retrieved January 23, 2026, from [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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(PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Journal of Pharmaceutical Research International. Retrieved January 23, 2026, from [Link]
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In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO. Retrieved January 23, 2026, from [Link]
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Connecting Rodent and Human Pharmacokinetic Models for the Design and Translation of Glucose-Responsive Insulin. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
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A novel model for NSAID induced gastroenteropathy in rats. (2015, December 2). PubMed. Retrieved January 23, 2026, from [Link]
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Etodolac: an overview of a selective COX-2 inhibitor. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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In vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. (2016, January 22). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]
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In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023, April 8). Springer. Retrieved January 23, 2026, from [Link]
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Etodolac clinical pharmacokinetics. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Cyclooxygenase. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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Etodolac | C17H21NO3 | CID 3308. (n.d.). PubChem - NIH. Retrieved January 23, 2026, from [Link]
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Inflammatory Models of Pain and Hyperalgesia. (1999, July 1). ILAR Journal - Oxford Academic. Retrieved January 23, 2026, from [Link]
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Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (n.d.). American Journal of Physiology-Renal Physiology. Retrieved January 23, 2026, from [Link]
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NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]
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Etodolac: An overview of a selective COX-2 inhibitor. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]
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SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences. Retrieved January 23, 2026, from [Link]
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Bayesian refinement of a physiologically based pharmacokinetic model for ethylbenzene pharmacokinetics in mice, rats, and humans. (2025, May 19). Toxicological Sciences | Oxford Academic. Retrieved January 23, 2026, from [Link]
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Non-Steroidal Anti-Inflammatory Drug-Induced Enteropathy. (n.d.). Clinical Endoscopy. Retrieved January 23, 2026, from [Link]
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GLP Toxicology Studies I Preclinical Toxicology Services. (n.d.). Pharmaron. Retrieved January 23, 2026, from [Link]
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Models of Pain. (n.d.). Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf. Retrieved January 23, 2026, from [Link]
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What is the mechanism of Etodolac? (2024, July 17). Patsnap Synapse. Retrieved January 23, 2026, from [Link]
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Pharmacokinetic and pharmacodynamic action of etodolac in patients after oral surgery. (n.d.). National Library of Medicine. Retrieved January 23, 2026, from [Link]
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Cyclooxygenase pathways. (n.d.). Frontiers Publishing Partnerships. Retrieved January 23, 2026, from [Link]
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Animal Models for Translational Pain Research. (2022, January 17). International Association for the Study of Pain (IASP). Retrieved January 23, 2026, from [Link]
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Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. (n.d.). Syngene. Retrieved January 23, 2026, from [Link]
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Physiologically Based Pharmacokinetic Modeling of Cefadroxil in Mouse, Rat, and Human to Predict Concentration–Time Profile at Infected Tissue. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
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Etodolac: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved January 23, 2026, from [Link]
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Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019, March 25). YouTube. Retrieved January 23, 2026, from [Link]
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Etodolac. (n.d.). UKCPA - Handbook of Perioperative Medicines. Retrieved January 23, 2026, from [Link]
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A Deep Neural Network – Mechanistic Hybrid Model to Predict Pharmacokinetics in Rat. (n.d.). arXiv. Retrieved January 23, 2026, from [Link]
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Toxicology. (n.d.). MuriGenics. Retrieved January 23, 2026, from [Link]
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The cyclooxygenase pathway. In response to pro-inflammatory stimuli... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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NSAID gastropathy and enteropathy: distinct pathogenesis likely necessitates distinct prevention strategies. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
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Rodent Pain Models. (n.d.). Creative Biolabs. Retrieved January 23, 2026, from [Link]
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Multiple NSAID-Induced Hits Injure the Small Intestine: Underlying Mechanisms and Novel Strategies. (n.d.). Oxford Academic. Retrieved January 23, 2026, from [Link]
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What is Etodolac used for? (2024, June 14). Patsnap Synapse. Retrieved January 23, 2026, from [Link]
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- 14. Non-Steroidal Anti-Inflammatory Drug-Induced Enteropathy [e-ce.org]
Formulation of 8-Propyl Etodolac for Preclinical Research: Application Notes and Protocols
This guide provides a comprehensive framework for the formulation of 8-Propyl Etodolac for research applications. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the proposed strategies, empowering researchers to develop robust and reproducible formulations for both in vitro and in vivo studies.
Introduction to this compound and Formulation Challenges
This compound is an analog of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). Etodolac is characterized as a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting low aqueous solubility and high permeability.[1][2] It is reasonable to hypothesize that this compound, with the addition of a propyl group, will also demonstrate poor water solubility, a critical factor to address for its use in preclinical research.
The primary challenge in working with poorly soluble compounds like this compound is achieving sufficient concentration in a biologically compatible vehicle to elicit a therapeutic or biological effect in experimental models. Improper formulation can lead to precipitation of the compound, resulting in inaccurate and unreliable data. This guide will provide a systematic approach to developing suitable formulations for this novel compound.
Pre-formulation Studies: Characterizing this compound
Prior to developing formulations, it is crucial to characterize the physicochemical properties of this compound.
Physicochemical Properties
A summary of the known and predicted properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃NO₃ | PubChem |
| Molecular Weight | 301.4 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | --- |
| pKa | ~4.7 (predicted based on Etodolac) | --- |
| LogP | ~3.9 (predicted based on Etodolac) | --- |
Solubility Assessment
A fundamental pre-formulation step is to determine the solubility of this compound in a range of commonly used solvents. This information will guide the selection of appropriate vehicles for stock solutions and final formulations.
Protocol: Solubility Determination
-
Solvent Selection: A panel of solvents should be tested, including:
-
Aqueous buffers (e.g., PBS pH 7.4)
-
Organic solvents (e.g., DMSO, Ethanol, Methanol)
-
Co-solvents (e.g., Polyethylene glycol 400 (PEG 400), Propylene glycol (PG))
-
-
Equilibrium Solubility Method: a. Add an excess amount of this compound powder to a known volume of each solvent in a sealed vial. b. Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached. c. Centrifuge the samples to pellet the undissolved solid. d. Carefully collect the supernatant and dilute it with a suitable solvent. e. Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Formulation Strategies for In Vitro Research
For in vitro studies, such as cell-based assays, it is common to prepare a concentrated stock solution in an organic solvent, which is then diluted into the aqueous cell culture medium.
Stock Solution Preparation
Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of hydrophobic compounds for in vitro screening due to its high solubilizing capacity.
Protocol: 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 301.4 g/mol ).
-
Dissolution: Accurately weigh the calculated amount of this compound and dissolve it in the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Caption: Workflow for preparing a DMSO stock solution.
Working Solution Preparation
The DMSO stock solution must be diluted into the aqueous assay buffer or cell culture medium to achieve the final desired concentrations. It is critical to ensure that the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
Protocol: Serial Dilution for Cell-Based Assays
-
Intermediate Dilutions: Perform serial dilutions of the 10 mM DMSO stock solution in 100% DMSO to create a range of intermediate stock concentrations.
-
Final Dilution: Add a small volume of each intermediate DMSO stock to the final aqueous assay buffer or cell culture medium to achieve the desired final concentrations of this compound.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the assay buffer or cell culture medium without the compound.
Formulation Strategies for In Vivo Research
The formulation of poorly soluble compounds for in vivo administration requires careful selection of excipients to ensure bioavailability and minimize toxicity. Based on studies with the parent compound, Etodolac, a suspension-based formulation is a viable starting point.
Suspension Formulation
A common and effective approach for preclinical oral administration of hydrophobic compounds is to create a homogenous suspension.
Protocol: Oral Suspension in 0.5% Carboxymethylcellulose (CMC)
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC) in sterile water. A small amount of a surfactant, such as Tween 80 (e.g., 0.1% v/v), can be added to the vehicle to improve the wettability of the compound.
-
Compound Addition: Accurately weigh the required amount of this compound for the desired dosing concentration.
-
Homogenization: Gradually add the powdered compound to the vehicle while continuously stirring or vortexing to form a uniform suspension. Sonication can be used to aid in dispersion and break up any aggregates.
-
Stability: This formulation should be prepared fresh daily and stored at 4°C. Before each administration, the suspension must be thoroughly re-suspended by vortexing.
Caption: Workflow for preparing an oral suspension.
Quality Control of Formulations
Ensuring the quality and consistency of research formulations is paramount for generating reliable and reproducible data.
Analytical Method Development
A robust analytical method is required to quantify the concentration of this compound in formulations and for stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Starting HPLC Parameters (based on Etodolac methods):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). A starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (likely around 270-280 nm, similar to Etodolac).
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 25-30°C.
This method will require optimization and validation for linearity, accuracy, precision, and specificity for this compound.
Stability Assessment
The stability of the prepared formulations should be assessed to ensure that the compound does not degrade under the storage and experimental conditions.
Protocol: Short-Term Stability Study
-
Sample Preparation: Prepare the formulation as described in the protocols above.
-
Storage Conditions: Store aliquots of the formulation at different conditions (e.g., 4°C, room temperature, 37°C) and protected from light.
-
Time Points: Analyze the concentration of this compound at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use the validated HPLC method to determine the concentration of this compound and observe for the appearance of any degradation peaks.
Safety and Handling
Researchers should handle this compound with appropriate safety precautions. As an analog of an NSAID, it should be treated as a potentially biologically active compound. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All work with the powdered compound should be performed in a chemical fume hood.
References
- Hu, X., et al. (2020). Evaluation of the Dissolution Behavior of Etodolac Tablets Using a PBBM Approach. Journal of Molecular Liquids, 316, 113779.
- Ibrahim, M. M., et al. (2010). Polymeric Surfactant Based Etodolac Chewable Tablets: Formulation and In Vivo Evaluation. AAPS PharmSciTech, 11(4), 1730–1737.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 323244, this compound. Retrieved from [Link]
- Holm, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 767–774.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Etodolac. Retrieved from [Link]
- Pappula, N., et al. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. International Journal of Chemistry Studies, 5(1), 05-10.
- Patel, D. J., et al. (2012). RP-HPLC Method Development and Validation of Etodolac and Paracetamol in Combined Dosage Form. Asian Journal of Research in Chemistry, 5(3), 384-387.
- Sane, R. T., et al. (2001). solubilization-of-etodolac-for-parenteral-administration.pdf. Indian Journal of Pharmaceutical Sciences. Retrieved from a real, verified URL for this source.
- Barakat, N. S. (2006). Etodolac-Liquid-Filled Dispersion into Hard Gelatin Capsules: An Approach to Improve Dissolution and Stability of Etodolac Formulation. Drug Development and Industrial Pharmacy, 32(7), 865–876.
- PureSynth Research Chemicals. (2025). Key Metrics for Monitoring Quality in Chemical Synthesis. Retrieved from a real, verified URL for this source.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from a real, verified URL for this source.
-
European Medicines Agency. (1995). ICH Topic Q 5 C: Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Propyl Etodolac
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of 8-Propyl Etodolac. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize the yield of this pyrano[3,4-b]indole derivative. We will delve into the critical steps of the synthesis, providing troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
The synthesis of this compound, an analog of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, follows a well-established route involving two key transformations: the Fischer indole synthesis to create the core indole structure, followed by a condensation and cyclization to form the pyran ring.[1][2] Yield optimization hinges on precise control of these two stages.
Section 1: Troubleshooting the Fischer Indole Synthesis of 7-Propyl Tryptophol
The formation of the key intermediate, 7-propyl tryptophol, from 2-propylphenylhydrazine and a suitable C4-synthon like 2,3-dihydrofuran is the most critical and often lowest-yielding step.[3] Success here is paramount for the overall efficiency of the synthesis.
FAQ 1.1: My yield for the 7-propyl tryptophol synthesis is consistently low (<50%). What are the most likely causes and how can I improve it?
Low yields in the Fischer indole synthesis are a common challenge and can typically be attributed to one of three areas: reaction conditions, starting material purity, or competing side reactions.[3][4]
Causality & Experimental Choices:
The Fischer indole synthesis is an acid-catalyzed intramolecular electrophilic substitution reaction.[5] The mechanism involves the formation of a hydrazone, tautomerization to an enamine, a[6][6]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[7] Each step is sensitive to reaction parameters.
-
Acid Catalyst: The choice and concentration of the acid are critical. The acid protonates the hydrazone, facilitating the key rearrangement. However, excessively strong acidic conditions or high temperatures can lead to degradation of the starting materials and product, resulting in tar formation.[8] Both Brønsted acids (H₂SO₄, HCl) and Lewis acids (ZnCl₂, BF₃) are effective, with the optimal choice being substrate-dependent.[7][9]
-
Solvent System: The solvent must be able to withstand the reaction conditions (acidity, temperature) and adequately solubilize the reactants. Polar aprotic solvents are often employed.[7] For the synthesis of the related 7-ethyltryptophol, a mixture of N,N-dimethylacetamide (DMAc) and water has been shown to be effective, providing yields of up to 75%.[6]
-
Temperature Control: This reaction requires elevated temperatures to drive the rearrangement and cyclization steps.[8] However, as noted, excessive heat can promote polymerization and decomposition. Careful optimization is required. A study on a similar synthesis found that refluxing for several hours was optimal.[4][10]
Troubleshooting Workflow:
FAQ 1.2: I'm observing a lot of dark, tarry byproducts. What causes this and how can it be minimized?
The formation of tar is a classic sign of decomposition, often caused by overly harsh reaction conditions. Indoles themselves can be sensitive to strong acids and oxidation, especially at high temperatures.[4]
-
Minimize Oxidative Side Reactions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of colored, oxidized impurities.[4]
-
Controlled Temperature: Avoid "hot spots" in the reaction flask by using a suitable heating mantle and efficient stirring. Do not overheat the reaction; find the minimum temperature required for a reasonable reaction rate by monitoring with TLC.
-
Quenching and Workup: Once the reaction is complete, cool the mixture promptly and neutralize the acid carefully. A delayed or improper workup can allow byproducts to form. The workup often involves adjusting the pH to 4-5 with a base like Na₂CO₃ before extraction.[6]
FAQ 1.3: Which acid catalyst and solvent system is best for synthesizing 7-substituted tryptophols?
While there is no universal "best" system, published literature on the synthesis of the closely related 7-ethyltryptophol provides an excellent starting point. Processes have been developed that report significantly improved yields over older methods.
| Catalyst | Solvent System | Reported Yield | Reference |
| H₂SO₄ (conc.) | N,N-Dimethylacetamide (DMAc) / H₂O (1:1) | 69-75% | [6] |
| Not specified | Isobutanol | ~63% (two steps) | [10] |
| Various | Methanol (under continuous flow) | 40-50% | [3] |
Recommendation: The H₂SO₄ in DMAc/H₂O system appears to be the most promising for achieving high yields in a batch process.[6] It is described as a clean, high-yielding, and operationally simple method.
Section 2: Optimizing the Pyrano[3,4-b]indole Ring Formation
This step involves the reaction of 7-propyl tryptophol with methyl 3-oxopentanoate to form the tricyclic pyranoindole core, which is then hydrolyzed to the final product.[1][2]
FAQ 2.1: The condensation reaction to form the pyran ring is sluggish or gives a poor yield. What adjustments can I make?
This acid-catalyzed condensation and cyclization is generally less problematic than the Fischer indole synthesis but still requires careful control.
-
Purity of Intermediate: Ensure the 7-propyl tryptophol intermediate is pure. Impurities from the previous step can interfere with the reaction. If necessary, purify the tryptophol by column chromatography or recrystallization.
-
Reaction Conditions: The reaction is typically run in a suitable solvent like toluene or xylene with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), at reflux with removal of water (using a Dean-Stark apparatus).
-
Stoichiometry: Ensure the correct molar ratio of reactants. A slight excess of the beta-ketoester (methyl 3-oxopentanoate) may be beneficial to drive the reaction to completion.
Section 3: Detailed Protocols
The following protocols are based on optimized procedures for the synthesis of Etodolac and can be adapted for the 8-propyl analog.[1][2][6]
Protocol 3.1: Optimized Fischer Indole Synthesis of 7-Propyl Tryptophol
-
Materials:
-
2-Propylphenylhydrazine hydrochloride
-
N,N-Dimethylacetamide (DMAc)
-
Deionized Water
-
2,3-Dihydrofuran
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃) solution
-
Methylene Chloride (DCM) or other suitable extraction solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-propylphenylhydrazine hydrochloride in a 1:1 mixture of DMAc and water.
-
Slowly add a catalytic amount of concentrated H₂SO₄ to the mixture.
-
Begin heating the mixture to approximately 80-90°C.
-
Add 2,3-dihydrofuran dropwise to the heated solution over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully adjust the pH of the reaction mass to 4-5 using a saturated sodium carbonate solution.
-
Extract the product with methylene chloride (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-propyl tryptophol.[6]
-
Purify further by column chromatography if necessary.
-
Protocol 3.2: Synthesis and Hydrolysis of this compound
-
Materials:
-
7-Propyl Tryptophol
-
Methyl 3-oxopentanoate
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Methanol/Water
-
-
Procedure (Part A - Cyclization):
-
Combine 7-propyl tryptophol, methyl 3-oxopentanoate (1.1 equivalents), and a catalytic amount of p-TSA in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound methyl ester.
-
-
Procedure (Part B - Hydrolysis):
-
Dissolve the crude methyl ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-acidic impurities.
-
Acidify the aqueous layer with cold dilute HCl to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Section 4: Visual Guides
Overall Synthetic Pathway
References
- CN113929612A - Preparation method of etodolac intermediate - Google Patents.
-
Synthesis of etodolac - ResearchGate. Available at: [Link]
-
An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. - IOSR Journal. Available at: [Link]
-
A review on method of synthesis and clinical pharmacokinetics of etodolac - Jetir.Org. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). Available at: [Link]
-
An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug - NIScPR Online Periodical Repository. Available at: [Link]
-
Preparation and Evaluation of Etodolac Nanoemulsion - ResearchGate. Available at: [Link]
-
Rhodaelectro-Catalyzed Synthesis of Pyrano[3,4-b]indol-1(9H)-ones via the Double Dehydrogenative Heck Reaction between Indole-2-carboxylic Acids and Alkenes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Pharmapproach. Available at: [Link]
-
Studies on the Fischer indole synthesis | Chemical Reviews - ACS Publications. Available at: [Link]
-
A QbD-Navigated Approach to the Development and Evaluation of Etodolac–Phospholipid Complex Containing Polymeric Films for Improved Anti-Inflammatory Effect - MDPI. Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Discovery of Pyrano[3,4-b]indoles as Potent and Selective HCV NS5B Polymerase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. Available at: [Link]
-
Preparation and in Vitro Evaluation of Etodolac Nanoparticles. Available at: [Link]
- CN101120932A - External applied preparation for etodolac - Google Patents.
-
Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. Available at: [Link]
-
(PDF) Green synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] using Fe3O4@l-arginine as a robust and reusable catalyst - ResearchGate. Available at: [Link]
-
On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions - ACS Publications. Available at: [Link]
-
Green synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] using Fe3O4@l-arginine as a robust and reusable catalyst - NIH. Available at: [Link]
-
Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles - MDPI. Available at: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-Propyl Etodolac
Welcome to the technical support center for the purification of 8-Propyl Etodolac. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this etodolac analog from reaction mixtures. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying crude this compound?
The optimal purification strategy depends on the scale of your reaction and the impurity profile. A typical workflow involves an initial aqueous workup to remove inorganic salts and water-soluble impurities, followed by either flash column chromatography or crystallization. For small-scale reactions or complex mixtures with closely related impurities, chromatography is often the preferred first step. For larger scales where a major impurity is the starting material, direct crystallization might be a more efficient approach to isolate the bulk of the product.
Q2: How do I choose between flash chromatography and crystallization for the primary purification step?
Choose Flash Chromatography when:
-
You have a complex mixture of byproducts with similar polarities to your desired compound.
-
The impurities are unknown, and you need to isolate them for characterization.
-
You are working on a small to medium scale (milligrams to a few grams).
-
Your product is an oil or a low-melting solid that is difficult to crystallize.
Choose Crystallization when:
-
You have a relatively pure crude product (>80%) where you need to remove minor impurities.
-
You are working on a large scale where chromatography would be impractical.
-
You have identified a suitable solvent system that provides good crystal formation and effectively excludes key impurities.[1][2]
-
The goal is to achieve very high purity, as crystallization is an excellent final polishing step.
Q3: What are the most common impurities I should expect?
The impurities in your reaction mixture will be highly dependent on your synthetic route. However, based on the synthesis of etodolac and related pyrano[3,4-b]indole derivatives, common impurities include:[3][4]
-
Unreacted Starting Materials: Such as 7-propyl-tryptophol or the equivalent precursor used in your synthesis.[5]
-
Side-Products: Arising from incomplete cyclization or alternative reaction pathways.
-
Reagents and Catalysts: Acids or bases used in the reaction.[6]
-
Residual Solvents: From the reaction or initial workup steps.[4]
A summary of potential related compound impurities is provided in the table below.
| Table 1: Potential Impurities in this compound Synthesis | | :--- | :--- | | Impurity Class | Example Structure (Etodolac Analog) | Typical Polarity | Notes | | Starting Material | 2-(7-propyl-1H-indol-3-yl)ethanol | More polar than product | A key starting material for the core scaffold. | | Ester Intermediate | Methyl or Ethyl (1-ethyl-8-propyl-...)acetate | Less polar than product | From incomplete hydrolysis if the final step is saponification.[6] | | Ring-Opened Byproduct | Varies | Can be more or less polar | May result from degradation under harsh acidic or basic conditions. | | Over-alkylated Product | N-alkylated indole derivatives | Less polar than product | If alkylating agents are used in the presence of the indole NH. |
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Crystallization Issues
Q: My this compound is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem when the solution is supersaturated too quickly or in the presence of impurities that inhibit crystal formation.
Causality & Solution Workflow:
-
Reduce Supersaturation Rate: The most common cause is cooling the solution too quickly. Try re-heating the mixture until it is fully dissolved and then allow it to cool much more slowly to room temperature, followed by gradual cooling in a refrigerator.
-
Add More Solvent: The concentration of your product might be too high. Add a small amount of the primary solvent to the heated mixture to reduce saturation, then proceed with slow cooling.
-
"Scratch" the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change the Solvent System: If the above steps fail, the chosen solvent may be unsuitable. Consider using a binary solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or heptane) until the solution becomes slightly turbid, then warm until clear and cool slowly. A cooling crystallization method from a mixture of methanol and water has been used for etodolac cocrystals and could be adapted.[2]
Q: The purity of my material has not improved significantly after recrystallization. Why?
A: This indicates that the impurities are co-crystallizing with your product. This happens when the impurities have very similar structures and properties to the desired compound or are being trapped within the crystal lattice.
Expert Insights & Solutions:
-
Solvent Choice is Critical: The chosen solvent should ideally dissolve the impurities well at low temperatures while dissolving the product primarily at high temperatures. Experiment with different solvents. Etodolac itself has been crystallized from solvents like ethanol.[1]
-
Perform a Pre-Purification Step: The impurity load might be too high for a single crystallization to be effective. Run the material through a short plug of silica gel with a moderately polar solvent (e.g., 20-30% ethyl acetate in hexane) to remove the most polar and non-polar impurities before attempting recrystallization.
-
Check for Inclusions: If crystals form too quickly, they can trap pockets of impure solvent (inclusions). Slower crystallization is almost always better for purity.
-
Analytical Validation: Ensure your analytical method, such as HPLC, is robust enough to separate the impurity from the main peak. A poor HPLC method might mislead you into thinking the purity is low.[5]
Chromatography Issues
Q: I can't get good separation of my product and a key impurity on a TLC plate. What's the next step?
A: Poor separation on TLC means you will have poor separation on a flash column using the same solvent system. The key is to modify the mobile phase to exploit subtle differences in the polarity and functional groups of the compounds.
Systematic Approach to Method Development:
-
Vary the Solvent Ratio: First, try a gradient of your current solvent system. For example, if you are using 20% ethyl acetate/hexane, test 10%, 15%, 25%, and 30% to see how the separation (ΔRf) changes.
-
Change Solvent Polarity: If adjusting the ratio doesn't work, change the components. Replace ethyl acetate with diethyl ether (less polar, different selectivity) or acetone (more polar). Replace hexane with heptane or cyclohexane. A combination of dichloromethane and hexane has been used for separating related indole compounds.[7]
-
Introduce a Third Solvent: Add a small percentage (0.5-1%) of a polar modifier like methanol or triethylamine. Methanol can help break up interactions with the silica for polar compounds. Triethylamine is useful for basic compounds (like the indole nitrogen) to prevent peak tailing.
-
Consider a Different Stationary Phase: If all else fails, the issue may be that silica gel is not the right tool. Consider using alumina (basic or neutral) or a reversed-phase (C18) column, which separates compounds based on hydrophobicity rather than polarity.
Q: My product is eluting as a broad band from the column, and I'm collecting many mixed fractions. How can I improve this?
A: Broad bands lead to poor resolution and lower yields of pure product. This can be caused by several factors related to both the column packing and the sample application.
Field-Proven Troubleshooting Tips:
-
Sample Loading Technique: Always dissolve your crude sample in a minimal amount of the mobile phase or a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of your column ("dry loading"). This prevents the sample from spreading out in a large volume of solvent at the start of the run.
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or channels. An unevenly packed column will lead to a non-uniform solvent front and band broadening.
-
Solubility in Mobile Phase: If your compound has poor solubility in the mobile phase, it can precipitate and re-dissolve as it moves down the column, causing severe tailing. If this is suspected, choose a mobile phase where the compound is more soluble or reduce the amount of material loaded onto the column.
-
Acid/Base Effects: The indole NH group in this compound is weakly acidic, and the carboxylic acid is, of course, acidic. Interactions with the slightly acidic silica gel can cause peak tailing. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can often lead to sharper peaks.
Experimental Protocols & Workflows
Workflow 1: General Purification Strategy
This diagram outlines a decision-making process for purifying crude this compound.
Caption: Decision tree for purification of this compound.
Protocol 1: Post-Reaction Aqueous Workup
This protocol is designed to remove inorganic salts, water-soluble reagents, and some highly polar impurities.
-
Quench the Reaction: Cool the reaction mixture to room temperature. If strong acids or bases were used, slowly quench the reaction by adding a neutralizing solution (e.g., saturated sodium bicarbonate for acid, or 1M HCl for base) until the pH is neutral.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of an organic solvent like ethyl acetate or dichloromethane and an equal volume of water or brine.[8]
-
Shake and Separate: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate fully.
-
Collect Organic Layer: Drain the lower layer (confirm which layer is organic) and collect the organic layer.
-
Back-Extract: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction to recover any remaining product.
-
Wash the Organic Layer: Combine all organic extracts. Wash the combined organic layer sequentially with 1M HCl (if basic impurities are present), saturated sodium bicarbonate (to remove acidic impurities), and finally with brine (to aid in drying).
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of gram-scale quantities of crude product.
-
Select the Mobile Phase: Based on TLC analysis, choose a solvent system that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities. A common starting point for compounds like this is a mixture of ethyl acetate and hexane.
-
Pack the Column: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Load the Sample: Dissolve the crude this compound in a minimal volume of dichloromethane. Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute the Column: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes or vials.
-
Monitor Elution: Monitor the fractions being collected using TLC. Spot every few fractions on a TLC plate, run it in the mobile phase, and visualize under a UV lamp.
-
Combine and Concentrate: Once the elution is complete, combine the fractions that contain the pure product. Concentrate the combined fractions under reduced pressure to obtain the purified this compound.
Protocol 3: Recrystallization
This protocol is for purifying a solid product that is already relatively pure (>80%).
-
Choose a Solvent: Select a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Ethanol, isopropanol, or acetone/water mixtures are good candidates.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (using a hot plate with a water bath) while stirring until all the solid dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic material), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Crystal formation should begin.
-
Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize the yield of crystals.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities. Allow the crystals to dry completely in the air or in a vacuum oven.
References
- CN113929612A - Preparation method of etodolac intermediate.
-
Etodolac-Impurities . Pharmaffiliates. [Link]
-
Etodolac . PubChem, National Institutes of Health. [Link]
- US6066741A - Process for the preparation of etodolac.
-
Dung, P. T., et al. (2009). Preparative resolution of etodolac enantiomers by preferential crystallization method. Archives of Pharmacal Research, 32(10), 1425–1431. [Link]
-
Cocrystal Formulation: A Novel Approach to Enhance Solubility and Dissolution of Etodolac . (2022). Research Journal of Pharmacy and Technology. [Link]
-
Etodolac Impurities and Related Compound . Veeprho. [Link]
-
Gadade, D. D., et al. (2017). Cocrystallization of Etodolac: Prediction of Cocrystallization, Synthesis, Solid State Characterization and In Vitro Drug Release. Marmara Pharmaceutical Journal, 21(1), 78-88. [Link]
-
Bhamare, V. G., & Kamble, R. K. (2020). DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. International Research Journal of Pharmacy, 11(9), 25-29. [Link]
-
El-Nabarawi, M. A., et al. (2012). Sucrose stearate-enriched lipid matrix tablets of etodolac: modulation of drug release, diffusional modeling and structure elucidation studies. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(1), 45-54. [Link]
-
Dung, P. T., et al. (2009). Preparative resolution of etodolac enantiomers by preferential crystallization method. ResearchGate. [Link]
-
Synthesis of etodolac . ResearchGate. [Link]
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Perregaard, J., et al. (1995). Discovery of pyrano[3,4-b]indoles as potent and selective HCV NS5B polymerase inhibitors. Journal of Medicinal Chemistry, 38(11), 1998-2008. [Link]
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Ammar, A., & Surmann, P. (2008). Improvement of the etodolac purity test by reversed phase high-performance liquid chromatography. Pharmazie, 63(12), 913-914. [Link]
-
(PDF) Cocrystallization of Etodolac: Prediction of Cocrystallization, Synthesis, Solid State Characterization And In Vitro Drug Release . ResearchGate. [Link]
- WO2011087464A1 - Sustained release tablet formulation containing etodolac.
-
Synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives... . ResearchGate. [Link]
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Etodolac . Wikipedia. [Link]
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An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug . IOSR Journal. [Link]
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Preparation and in Vitro Evaluation of Etodolac Nanoparticles . Annals of R.S.C.B.[Link]
-
Solubilization of Etodolac for Parenteral Administration . Indian Journal of Pharmaceutical Sciences. [Link]
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Development, Synthesis, Characterization of Triptan and Dihydro Pyridine Heterocycles and Their Applications . Der Pharma Chemica. [Link]
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Belskaya, N. P., et al. (2022). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules, 27(24), 8867. [Link]
-
Preparation and in Vitro Evaluation of Etodolac Nanoparticles . ResearchGate. [Link]
-
Bakhtin, S. A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6599. [Link]
-
Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid . Analytical Methods in Environmental Chemistry Journal. [Link]
-
Demerson, C. A., et al. (1983). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry, 26(12), 1778-1780. [Link]
-
Zielińska, A., et al. (2021). Nanostructured Lipid Carriers Engineered as Topical Delivery of Etodolac: Optimization and Cytotoxicity Studies. Pharmaceutics, 13(9), 1361. [Link]
-
Szymańska, E., et al. (2022). How Do Cryo-Milling and Lyophilization Affect the Properties of Solid Dispersions with Etodolac? Pharmaceutics, 14(12), 2795. [Link]
-
Karimi-Jaberi, Z., & Biazar, E. (2016). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Chemistry Central Journal, 10, 43. [Link]
Sources
- 1. Preparative resolution of etodolac enantiomers by preferential crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cocrystal Formulation: A Novel Approach to Enhance Solubility and Dissolution of Etodolac – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. Improvement of the etodolac purity test by reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming In Vitro Solubility Challenges with 8-Propyl Etodolac
Prepared by: Senior Application Scientist, Experimental Support Division
Welcome to the technical support center for 8-Propyl Etodolac. This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues encountered during in vitro experimentation. As a derivative of Etodolac, this compound is anticipated to have significantly increased lipophilicity due to the addition of the propyl group, leading to very low aqueous solubility. This document provides field-proven troubleshooting strategies, detailed protocols, and foundational knowledge to ensure the successful and accurate use of this compound in your assays.
Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses the most frequent issues encountered when working with highly hydrophobic compounds like this compound. Each answer provides not just a solution, but the scientific reasoning behind the recommended actions.
Q1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, cell culture medium). What is the correct first step?
Answer: This is expected behavior. This compound, like its parent compound Etodolac, is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high membrane permeability but low aqueous solubility.[1][2] The parent compound, Etodolac, has a water solubility of only about 16 mg/L.[3][4] The addition of an 8-propyl group increases the molecule's hydrophobicity, further decreasing its affinity for aqueous solutions.
The mandatory first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard choice for this purpose due to its powerful solubilizing capacity for a wide range of organic molecules.[5][6]
Causality: The principle of "like dissolves like" governs solubility. A nonpolar compound like this compound requires a nonpolar or polar aprotic solvent to effectively break apart its crystal lattice and solvate the individual molecules. Water, a highly polar protic solvent, cannot effectively interact with the large, hydrophobic surface area of the compound.
Actionable Step: Proceed to Protocol 1: Preparation of a High-Concentration DMSO Stock Solution .
Q2: I successfully dissolved this compound in 100% DMSO, but it immediately turns cloudy and precipitates when I add it to my cell culture medium. How do I prevent this?
Answer: This phenomenon is known as "crashing out" or precipitation. It occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous "anti-solvent" in which it is poorly soluble.[7][8] The DMSO disperses into the water, but the drug molecules, now exposed to an unfavorable aqueous environment, rapidly aggregate and precipitate out of solution.
The key is to control the dilution process to maintain a metastable solution and ensure the final concentration of the organic solvent is non-toxic to your cells.
Causality: The rapid change in solvent environment from DMSO-rich to water-rich exceeds the kinetic solubility of the compound. A carefully controlled, stepwise dilution process allows for better dispersion of the drug molecules and prevents them from reaching a critical concentration for aggregation.
Actionable Step: Follow Protocol 2: Serial Dilution into Aqueous Media to Avoid Precipitation . This method minimizes localized high concentrations of the compound during dilution. Additionally, refer to the workflow diagram below for a visual guide.
Diagram: Workflow for Preparing Aqueous Working Solutions
Caption: Stepwise workflow to prevent compound precipitation.
Q3: My desired final concentration is still causing precipitation, even with careful dilution. What advanced formulation strategies can I try?
Answer: If standard co-solvent methods fail, you may need to employ more advanced formulation techniques. The two most accessible methods for an in vitro setting are pH adjustment and the use of cyclodextrins.
-
pH Adjustment: Etodolac is an acidic molecule with a pKa of 4.65.[1][5] This means that at a pH above 4.65, the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate ion. This ionized form is significantly more water-soluble than the neutral form. Most cell culture media are buffered around pH 7.2-7.4, which is favorable. However, preparing an intermediate stock in a slightly basic buffer (e.g., pH 8.0) before final dilution can sometimes improve solubility.
-
Causality: Ionization introduces a charge to the molecule, dramatically increasing its interaction with polar water molecules and thus enhancing its aqueous solubility.[9]
-
Caveat: Ensure that the pH shift is compatible with your compound's stability and your experimental assay's requirements.
-
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[10][] They can encapsulate poorly soluble drug molecules, like this compound, forming an "inclusion complex."[12] This complex presents a hydrophilic exterior to the aqueous environment, effectively solubilizing the drug.[10][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and biocompatible choice for in vitro studies.[10]
-
Causality: The cyclodextrin acts as a molecular carrier, shielding the hydrophobic drug from the aqueous solvent, which prevents aggregation and precipitation.[]
-
Actionable Step: You can attempt to create a stock solution by dissolving this compound in an aqueous solution containing a molar excess of HP-β-CD. This often requires stirring or sonication.
-
Diagram: Decision Tree for Solubility Strategy
Caption: A logical guide for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
What is the maximum concentration of DMSO I can safely use in my cell culture?
The tolerance to DMSO is cell-line dependent. However, a widely accepted general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) .[14][15] For particularly sensitive cell lines or long-term incubation assays, a final concentration of <0.1% is recommended.[16] High concentrations of DMSO (>1%) can induce cell stress, differentiation, or cytotoxicity.[17][18] Crucially, you must always include a vehicle control group in your experiments , which consists of cells treated with the same final concentration of DMSO as your experimental groups, but without the drug.
How does the 8-propyl modification affect solubility compared to the parent Etodolac?
Structure-activity relationship (SAR) studies on Etodolac have shown that substitutions at the 8th position of the aromatic ring are beneficial for activity.[3][19] Adding an alkyl group like a propyl chain significantly increases the lipophilicity (logP) of the molecule. While this may enhance membrane permeability and potency, it invariably leads to a decrease in aqueous solubility. Therefore, this compound is expected to be even less soluble in water than Etodolac.
How can I perform a basic experimental check of my compound's solubility?
You can use a simple shake-flask method to get a rough estimate of solubility. This can be valuable for determining the upper concentration limit for your stock solutions or for comparing the effectiveness of different solubilization methods. See Protocol 3: Basic Solubility Assessment for a step-by-step guide.
What is the mechanism of cyclodextrin solubilization?
Cyclodextrins are shaped like a truncated cone or torus, with a hydrophobic inner cavity and a hydrophilic outer surface.[10][] When a hydrophobic drug molecule like this compound is mixed with cyclodextrins in an aqueous solution, the drug molecule partitions into the hydrophobic cavity, displacing water. This forms a stable, non-covalent "inclusion complex."[12] The exterior of this new complex is hydrophilic, allowing it to dissolve readily in water, thereby increasing the apparent solubility of the drug.[13]
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Data & Protocols
Table 1: Properties of Common Solvents for In Vitro Use
| Solvent | Type | Solubility of Etodolac | Recommended Max. Conc. (v/v) | Notes |
| DMSO | Polar Aprotic | ~30 mg/mL[6] | < 0.5% [14][15] (< 0.1% for sensitive assays[16]) | Gold standard for primary stock solutions. Can be cytotoxic at higher concentrations. |
| Ethanol | Polar Protic | ~20 mg/mL[6] | < 0.5% | Can cause protein denaturation and cell stress. Use with caution. |
| PBS (pH 7.2) | Aqueous Buffer | ~0.25 mg/mL[6] | N/A | Not suitable for primary stock of hydrophobic compounds. |
| Water | Aqueous | ~0.016 mg/mL[3][4] | N/A | Effectively insoluble. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Calculate Mass: Determine the mass of this compound powder needed to prepare a stock solution of your desired concentration (e.g., 10-50 mM). Use a molarity calculator for accuracy.
-
Weigh Compound: Accurately weigh the powder using an analytical balance and transfer it to a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the calculated volume of 100% cell-culture grade DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex vigorously. If the compound does not dissolve completely, use a water bath sonicator for 5-10 minute intervals until the solution is perfectly clear.[20] Gentle warming (to 37°C) can also be applied, but check compound stability first.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution into Aqueous Media to Avoid Precipitation
This protocol assumes you want a final concentration of 10 µM in 1 mL of cell culture medium, starting from a 10 mM DMSO stock.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1:100 intermediate dilution by adding 2 µL of your 10 mM stock to 198 µL of DMSO or cell culture medium. This creates a 100 µM solution. This step helps minimize the volume of DMSO added in the final step.
-
Prepare Final Working Solution: Add the appropriate volume of your stock (or intermediate stock) to the final volume of pre-warmed (37°C) cell culture medium.
-
From 10 mM stock: Add 1 µL of 10 mM stock to 999 µL of medium.
-
From 100 µM intermediate stock: Add 100 µL of 100 µM stock to 900 µL of medium.
-
-
Mix Immediately: As soon as you add the stock solution, cap the tube and vortex or invert it immediately and vigorously for 5-10 seconds. This rapid mixing is critical to disperse the compound before it can precipitate.
-
Visual Inspection: Hold the tube up to a light source to ensure the solution is clear and free of any visible precipitate or cloudiness.
-
Apply to Cells: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of hydrophobic compounds.
Protocol 3: Basic Solubility Assessment (Shake-Flask Method)
-
Prepare Vials: To a series of vials, add a known, excess amount of this compound powder (e.g., 1-2 mg).
-
Add Solvents: To each vial, add a precise volume (e.g., 1 mL) of the different solvents you wish to test (e.g., water, PBS, 5% HP-β-CD in water).
-
Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Phases: After equilibration, allow the vials to sit undisturbed so the excess, undissolved powder can settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g for 10 min) to pellet the excess solid.
-
Sample and Dilute: Carefully remove a known volume of the clear supernatant from the top, being careful not to disturb the solid pellet. Perform a precise serial dilution of this supernatant into a solvent in which the drug is highly soluble (e.g., methanol or acetonitrile).
-
Quantify: Analyze the concentration of the diluted sample using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. Back-calculate to determine the concentration in the original supernatant, which represents the saturation solubility.
References
-
Bhamare, G., et al. (2021). A Precise and Accurate Method for the Enhancement of Solubility of Etodolac. International Journal of Pharmaceutical Sciences and Research, 12(9), 5057-5064. [Link]
-
Uekama, K., et al. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
-
Khan, M. S., et al. (2022). Cocrystal Formulation: A Novel Approach to Enhance Solubility and Dissolution of Etodolac. Latin American Journal of Pharmacy. [Link]
-
Pharmapproach. (2020). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Pharmapproach. [Link]
-
Research Journal of Pharmacy and Biological and Chemical Sciences. (2014). Enhancement of the Dissolution Rate and Bioavailability of Etodolac in Solid Dispersions by Cyclodextrin Complexes. RJPBCS. [https://www.rjpbcs.com/pdf/2014_5(6)/[10].pdf]([Link]10].pdf)
-
Simulations Plus. (n.d.). Evaluation of the Dissolution Behavior of Etodolac Tablets Using a PBBM Approach. Simulations Plus. [Link]
-
Patil, S. B., et al. (2021). Modified Solubility of Etodolac through Solid Dispersion and Complexation. Research Journal of Pharmacy and Technology. [Link]
-
National Center for Biotechnology Information. (n.d.). Etodolac. PubChem Compound Database. [Link]
-
European Medicines Agency. (2010). Poorly water soluble substances: challenges, options and limitations for children. EMA. [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
Wolford, C., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
-
Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
LibreTexts Chemistry. (2023). Preparing Solutions. LibreTexts. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
-
ResearchGate. (2014). Synthesis of etodolac. ResearchGate. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Cell Culture Dish. [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
National Institutes of Health. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. [Link]
-
MDPI. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. [Link]
-
Dissolution Technologies. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]
-
Journal of Emerging Technologies and Innovative Research. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. JETIR. [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
Reddit. (2024). Avoiding toxic DMSO concentrations in cell culture. r/labrats. [Link]
-
National Institutes of Health. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. PubChem Compound Database. [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
-
MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/labrats. [Link]
-
National Institutes of Health. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]
Sources
- 1. simulations-plus.com [simulations-plus.com]
- 2. scispace.com [scispace.com]
- 3. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
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- 20. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 8-Propyl Etodolac
Welcome to the technical support center for 8-Propyl Etodolac. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the stability of this compound in various solvents.
Disclaimer: As of the latest literature review, specific stability data for this compound is not extensively published. The information provided herein is based on the well-documented stability profile of its parent compound, Etodolac, and fundamental principles of organic chemistry. The propyl substitution at the 8-position of the indole ring is not expected to drastically alter the core degradation pathways but may influence reaction kinetics. It is imperative for researchers to conduct their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the data for Etodolac, the primary factors influencing stability are pH and the presence of oxidizing agents. Etodolac shows susceptibility to degradation in acidic conditions and in the presence of peroxides.[1] Conversely, it demonstrates notable stability in neutral and alkaline media.[1] Temperature and light are generally considered less critical factors for Etodolac, but their impact on this compound should be experimentally verified.
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: For short-term storage, organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are suitable choices for dissolving Etodolac and likely this compound.[2] Etodolac has a solubility of approximately 20 mg/mL in ethanol and 30 mg/mL in DMSO and DMF.[2] For aqueous buffers, the solubility of Etodolac is pH-dependent, increasing significantly at pH values above its pKa of 4.65.[3][4] A similar trend is expected for this compound. It is recommended to prepare fresh aqueous solutions or store them for no longer than 24 hours.[2]
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound have not been characterized, we can infer potential pathways from studies on Etodolac. Under acidic conditions, hydrolysis of the pyran ring may occur. Oxidative degradation, for instance with hydrogen peroxide, can lead to the formation of various oxidized species.[1] It is crucial to use a stability-indicating analytical method, such as HPLC, to separate and identify any potential degradants.[1][5]
Q4: How should I store solutions of this compound to ensure stability?
A4: For optimal stability, stock solutions in organic solvents should be stored at -20°C or -80°C and protected from light. Aqueous solutions should be prepared fresh whenever possible. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no more than 24 hours.[2] The pH of aqueous buffers should ideally be neutral or slightly alkaline to minimize acid-catalyzed degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of potency in an acidic formulation. | Acid-catalyzed hydrolysis. Etodolac shows significant degradation in acidic media.[1] | Increase the pH of the formulation to be at or above the pKa of the compound (pKa of Etodolac is 4.65).[3][4] If a low pH is required, consider using a co-solvent system or a less aqueous environment to reduce the rate of hydrolysis. |
| Unexpected peaks in HPLC chromatogram. | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products. This will help in confirming the identity of the unexpected peaks and developing a stability-indicating method. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility, especially at low pH. Etodolac is poorly soluble in water and acidic solutions.[4][6] | Increase the pH of the buffer. Alternatively, use a co-solvent such as ethanol or DMSO, or employ solubilizing agents like cyclodextrins.[3][6] |
| Inconsistent results between experiments. | Instability of the compound under experimental conditions. | Re-evaluate the stability of this compound under your specific experimental conditions (temperature, light exposure, and duration). Prepare fresh solutions for each experiment to minimize variability. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound
-
Anhydrous DMSO or Ethanol (HPLC grade)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the compound to a volumetric flask.
-
Add a small amount of the chosen solvent (DMSO or ethanol) to dissolve the compound.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Mix thoroughly.
-
Store the stock solution in amber vials at -20°C or -80°C.
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
UV lamp
-
HPLC system with a C18 column
Procedure:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and a solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (254 nm) for 24 hours.
-
Analyze all samples by a validated HPLC method to determine the percentage of degradation and identify any degradation products.
Data Presentation
Table 1: Solubility of Etodolac in Various Solvents
| Solvent | Solubility | Reference |
| Water | Poorly soluble | [6] |
| 0.1 N HCl | Minimum solubility | [4] |
| PBS (pH 7.4) | Significantly high solubility | [4] |
| Ethanol | ~20 mg/mL | [2] |
| DMSO | ~30 mg/mL | [2] |
| DMF | ~30 mg/mL | [2] |
Table 2: Summary of Forced Degradation Studies on Etodolac
| Stress Condition | Observation | Reference |
| Acidic (5N HCl, 70°C) | ~18% degradation | [1] |
| Basic (5N NaOH, 70°C) | No degradation | [1] |
| Oxidative (3% H₂O₂) | ~15.3% degradation | [1] |
| Thermal (70°C) | No degradation | [1] |
| Photolytic | No degradation | [1] |
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
-
Polymeric Surfactant Based Etodolac Chewable Tablets: Formulation and In Vivo Evaluation. Available from: [Link]
-
Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. International Journal of Chemistry Studies. Available from: [Link]
-
Development of Novel Etodolac Matrix Tablet and their Pharmaceutical Characterization. International Journal of Medical & Pharmaceutical Sciences. Available from: [Link]
-
Etodolac | C17H21NO3 | CID 3308 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Etodolac - Wikipedia. Available from: [Link]
-
Development and Validation of a Stability Indicating Reverse Phase HPLC Method for Simultaneous Determination of Etodolac and Pa - ijirset. International Journal of Innovative Research in Science, Engineering and Technology. Available from: [Link]
-
Modified Solubility of Etodolac through Solid Dispersion and Complexation - RJPT. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid - Analytical Methods in Environmental Chemistry Journal. Available from: [Link]
-
Etodolac improves collagen induced rheumatoid arthritis in rats by inhibiting synovial inflammation, fibrosis and hyperplasia - PMC. National Center for Biotechnology Information. Available from: [Link]
-
(PDF) DETERMINATION OF ETODOLAC BY RP-HPLC METHOD - ResearchGate. Available from: [Link]
-
A QbD-Navigated Approach to the Development and Evaluation of Etodolac–Phospholipid Complex Containing Polymeric Films for Improved Anti-Inflammatory Effect - MDPI. Available from: [Link]
Sources
Technical Support Center: Optimizing HPLC Conditions for Etodolac Impurity Profiling
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the analysis of etodolac and its related impurities. As a pyranocarboxylic acid and a widely used non-steroidal anti-inflammatory drug (NSAID), etodolac's stability and purity are of paramount importance.[1][2] Impurity profiling is a critical component of drug development and quality control, ensuring the safety and efficacy of the final product. This guide is designed for researchers, analytical scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to navigate the complexities of HPLC method development for etodolac.
Our approach is grounded in scientific first principles, explaining the causality behind experimental choices to empower you to not only solve immediate problems but also to build robust and reliable analytical methods. All recommendations are framed within the context of regulatory expectations, referencing key guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Section 1: Foundational HPLC Method for Etodolac Impurity Analysis
A robust starting point is essential for any method development or optimization. The following table outlines a typical reversed-phase HPLC (RP-HPLC) method, synthesized from various published studies, that has proven effective for the separation of etodolac from its potential degradation products.[3][4]
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain etodolac and its related substances. A 250 mm length ensures high efficiency and resolving power, critical for separating closely eluting impurities. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | An acidic mobile phase is crucial to suppress the ionization of etodolac's carboxylic acid group, promoting better peak shape and retention.[1] The pH should be maintained below the pKa of etodolac (~4.7). |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and elution strength for compounds like etodolac. |
| Elution Mode | Gradient | A gradient is often necessary to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime, while maintaining good resolution across the chromatogram. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature improves the reproducibility of retention times and can enhance peak efficiency. |
| Detection | UV at 227 nm or 270 nm | Etodolac has significant absorbance at these wavelengths.[4][5] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify co-eluting impurities. |
| Injection Volume | 20 µL | This volume is a good starting point, but may need to be adjusted based on sample concentration and detector sensitivity. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the analysis of etodolac. Each answer provides a systematic approach to problem-solving, grounded in chromatographic theory.
Q1: I'm seeing poor resolution between the main etodolac peak and a closely eluting impurity. How can I improve the separation?
A1: Senior Scientist's Analysis
Poor resolution is one of the most frequent challenges in impurity profiling. The goal is to increase the distance between the two peak maxima while keeping the peaks narrow. According to the fundamental resolution equation, resolution (Rs) is dependent on three key factors: efficiency (N), selectivity (α), and retention factor (k).
To troubleshoot this, we must systematically evaluate and optimize these factors. The following workflow provides a logical approach.
Caption: A systematic workflow for troubleshooting poor peak resolution.
Causality Explained:
-
Retention Factor (k): If peaks elute too early (k < 2), they are in the mobile phase for a shorter time, limiting their interaction with the stationary phase and thus reducing the opportunity for separation. Increasing the aqueous component of the mobile phase will increase retention.
-
Selectivity (α): This refers to the ability of the chromatographic system to "discriminate" between two analytes. Changing the mobile phase pH, the type of organic solvent, or the column chemistry can alter the specific chemical interactions (hydrophobic, dipole-dipole, etc.), thereby changing the relative retention times and improving selectivity. This is often the most effective way to resolve co-eluting peaks.
-
Efficiency (N): A higher efficiency column produces narrower peaks for a given retention time. Narrower peaks are less likely to overlap. Efficiency can be increased by using a longer column, smaller particle size packing, or by optimizing the flow rate.[6]
Q2: The etodolac peak is tailing significantly. What are the likely causes and how can I fix it?
A2: Senior Scientist's Analysis
Peak tailing is often observed for acidic or basic compounds and can compromise both resolution and integration accuracy. For etodolac, an acidic compound, tailing can arise from several sources.
Primary Causes & Solutions:
-
Secondary Silanol Interactions: The most common cause. Even on a C18 column, residual, un-capped silanol groups (-Si-OH) on the silica surface can be ionized and interact with polar functional groups on the analyte.
-
Solution: Ensure your mobile phase pH is sufficiently low (typically pH 2.5-3.0) to keep the silanol groups in their non-ionized form (-Si-OH), minimizing these secondary interactions.[7] Using a modern, high-purity, end-capped column can also significantly reduce this effect.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted, tailing peak shape.
-
Solution: Dilute your sample and inject a smaller amount. If the peak shape improves, you have confirmed mass overload.
-
-
Column Contamination or Degradation: The column inlet frit can become partially blocked, or the stationary phase at the head of the column can degrade over time, creating alternative interaction sites that cause tailing.
-
Solution: First, try flushing the column with a strong solvent (e.g., isopropanol). If that fails, reverse the column (if permitted by the manufacturer) and flush it at a low flow rate. If the problem persists, the column may need to be replaced.
-
Q3: My retention times are shifting between injections and from day to day. How can I improve reproducibility?
A3: Senior Scientist's Analysis
Stable retention times are fundamental for reliable peak identification and quantification. Drifting retention times point to a lack of equilibrium in the system or changes in the mobile phase or hardware.
Troubleshooting Checklist:
-
System Equilibration: Is the column properly equilibrated? Before starting a sequence, ensure you have flushed the column with the initial mobile phase conditions for at least 10-15 column volumes. For gradient methods, a sufficient re-equilibration time at the end of each run is critical.
-
Mobile Phase Preparation:
-
Are you preparing the mobile phase fresh daily? Organic solvents can selectively evaporate, changing the mobile phase composition.
-
Is the mobile phase properly degassed? Air bubbles in the pump can cause flow rate fluctuations, leading to retention time shifts.
-
If using a buffer, ensure it is fully dissolved and the pH is consistent batch-to-batch.
-
-
Pump Performance: Check for pressure fluctuations. A consistent system pressure indicates a healthy pump. Inconsistent pressure could signal a leak, a faulty check valve, or air in the system.[8]
-
Column Temperature: A small change in column temperature can significantly impact retention time. Using a thermostatically controlled column compartment is essential for reproducibility. Ensure the set temperature is stable.
Section 3: Key Experimental Protocols
Adherence to standardized protocols is essential for generating valid data. The following protocols for system suitability and forced degradation are aligned with regulatory expectations.
Protocol 1: System Suitability Testing (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis before running any samples, as mandated by pharmacopeias and guidelines like USP <621> and ICH Q2(R2).[9][10]
Procedure:
-
Prepare a System Suitability Solution containing etodolac and a known, closely eluting impurity (or a degradation product from a stressed sample). The concentration should be sufficient to produce a clear detector response.
-
Make five replicate injections of the System Suitability Solution.
-
Evaluate the following parameters against pre-defined acceptance criteria.
| SST Parameter | Acceptance Criteria (Typical) | Rationale (as per USP <621>)[6][11] |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy. |
| Resolution (Rs) | Rs ≥ 1.5 (between etodolac and closest impurity) | Ensures that the peaks of interest are sufficiently separated for accurate quantification. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injector and the stability of the detector response. |
| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% (for n=5 injections) | Indicates the stability and reproducibility of the pump flow rate and mobile phase composition. |
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade the etodolac drug substance to identify potential degradation products and demonstrate the stability-indicating nature of the HPLC method. This is a core requirement of ICH guidelines.[12]
Procedure:
-
Prepare separate, accurately weighed samples of etodolac.
-
Expose each sample to one of the stress conditions listed in the table below. Include a control sample protected from stress.
-
After the exposure period, neutralize the acid and base-stressed samples as required, then dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the stressed samples by HPLC, alongside an unstressed etodolac reference standard.
-
Evaluate the chromatograms for new peaks (degradation products) and ensure the main etodolac peak is spectrally pure and resolved from all degradants.
Forced Degradation Conditions for Etodolac
| Stress Condition | Reagent / Condition | Duration | Expected Degradation[13][14] |
| Acid Hydrolysis | 5 M HCl at 60 °C | 8 hours | High (can be complete) |
| Base Hydrolysis | 5 M NaOH at 80 °C | 8 hours | Low (~5%) |
| Oxidation | 30% H₂O₂ at 80 °C | 8 hours | Significant (~68%) |
| Thermal | Solid drug at 80 °C | 48 hours | Very Low (~1%) |
| Photolytic | 1.2 million lux-hours | N/A | Low (~6%) |
References
- Bhamare, V.G., & Kamble, R.K. (2014). Determination of etodolac by RP-HPLC method.
- Shimadzu Corporation. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. ASMS 2015 Poster.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB Technical Guides.
- US Pharmacopeia (USP). (2022).
- Das, P., & Murugan, V. (2016). Investigation of forced degradation products of etodolac by LC and LC-MS/MS.
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guideline.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Etodolac. SIELC.
- International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guideline.
- Shimadzu Corporation. (n.d.). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. Shimadzu.
- USP Convention. (n.d.).
- Journal of University of Shanghai for Science and Technology. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. MilliporeSigma.
- Pharmaffiliates. (n.d.). Etodolac-Impurities.
- Google Patents. (2021). CN112961164A - Separation preparation method of trace impurity in etodolac bulk drug.
- Pappula, N., Mounika, D., & Mounika, V. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences.
- Scribd. (2021).
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
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- 1. HPLC Method for Analysis of Etodolac | SIELC Technologies [sielc.com]
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- 5. researchgate.net [researchgate.net]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
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- 11. scribd.com [scribd.com]
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- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
minimizing byproduct formation in etodolac analog synthesis
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of etodolac and its analogs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights and field-proven troubleshooting strategies to minimize byproduct formation and maximize the yield and purity of your target compounds. This document is structured as a series of frequently asked questions and in-depth answers, reflecting the common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Fischer Indole Synthesis – Core Scaffold Formation
The construction of the 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole core of etodolac, or its analogous tetrahydrocarbazole precursor, is most commonly achieved via the Fischer indole synthesis.[1] While powerful, this reaction is notoriously sensitive to reaction conditions and prone to several side reactions.
Q1: I am observing multiple products in my Fischer indole synthesis of a 7-ethyl-tetrahydrocarbazole intermediate. What are the most likely byproducts?
A1: This is a very common issue. The Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone, can generate several undesired byproducts.[2] The primary culprits you are likely observing are:
-
N-N Bond Cleavage Products: This is a major competing pathway where the weak nitrogen-nitrogen bond in the hydrazine or hydrazone intermediate is cleaved under acidic conditions.[3] This results in the formation of anilines (e.g., 2-ethylaniline) and other degradation products, which represent a significant loss of your key starting material.
-
Regioisomers: If you are using an unsymmetrical ketone precursor, you can form two different enamine intermediates, leading to a mixture of isomeric indole or tetrahydrocarbazole products. The final ratio is highly dependent on the acid catalyst and temperature, which influence the thermodynamic versus kinetic control of the reaction.[3]
-
Incomplete Cyclization: The reaction can stall at the stable phenylhydrazone intermediate, especially if the acid catalyst is too weak or the temperature is insufficient to overcome the activation energy for the critical[4][4]-sigmatropic rearrangement step.[3][5]
-
Rearrangement and Dimerization Products: Under excessively harsh conditions (e.g., very strong acid, high temperatures), the desired product itself can degrade, rearrange, or dimerize, leading to a complex and often tarry reaction mixture.[3]
Q2: My reaction yield is consistently low (<40%) and purification is difficult. How can I optimize the Fischer indole cyclization step?
A2: Low yield is often a direct consequence of the side reactions mentioned above. Optimizing the choice of acid catalyst and reaction conditions is critical.
The causality is rooted in the reaction mechanism: the acid protonates the hydrazone, facilitating tautomerization to an ene-hydrazine, which then undergoes the key C-C bond-forming[4][4]-sigmatropic rearrangement.[5] The catalyst's role is to promote this pathway efficiently while suppressing the N-N bond cleavage.
Troubleshooting & Optimization Strategies:
-
Catalyst Selection: The choice of acid is paramount. While classic Brønsted acids like H₂SO₄ or HCl can be used, they often require harsh conditions.
-
Polyphosphoric Acid (PPA): PPA is an excellent choice as it serves as both a catalyst and a solvent/dehydrating agent. It often provides higher yields by promoting the cyclization at lower temperatures than many other acids.[6][7]
-
Lewis Acids: Catalysts like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are effective and can sometimes offer better regioselectivity.[5]
-
Zeolites: Using solid acid catalysts like H-ZSM-5 can facilitate easier workup and has been shown to be effective in synthesizing tetrahydrocarbazoles.[8]
-
-
Temperature Control: This reaction is temperature-sensitive. Start with moderate temperatures (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Ramping the temperature too high, too quickly can favor decomposition and N-N cleavage.
-
Solvent Choice: When not using PPA as the solvent, high-boiling point solvents like toluene or xylene are often used. Using toluene as a co-solvent with PPA can be particularly effective for large-scale synthesis, as it allows for easier product extraction and separation from the acid.[6]
Comparative Data on Acid Catalysts:
| Catalyst | Typical Conditions | Advantages | Common Issues |
| H₂SO₄/AcOH | 80-110 °C | Inexpensive | Often requires high temp; charring |
| ZnCl₂ | 120-170 °C | Common, effective | High temperatures, can be hygroscopic |
| PPA | 80-120 °C | Excellent yields, dehydrating | Viscous, difficult workup |
| Zeolites | 100-150 °C | Reusable, easy workup | May require specific pore sizes |
dot
Caption: Workflow of the Fischer Indole Synthesis highlighting critical byproduct formation points.
Section 2: Controlling Side Chain Introduction
After forming the core, subsequent modifications, such as Friedel-Crafts reactions to build the pyran ring system, present their own challenges, primarily concerning regioselectivity.
Q3: When attempting a Friedel-Crafts acylation on the tetrahydrocarbazole intermediate, I'm getting a mixture of N-acylated and C-acylated products. How can I achieve selective C3-acylation?
A3: This is a classic challenge with indole systems. The indole nucleus has multiple nucleophilic sites: the N1-position and various carbon atoms on the ring (C3 being the most electron-rich). Direct acylation often leads to a mixture of products.
The key to controlling this regioselectivity lies in modulating the reactivity of the nitrogen atom.
Recommended Protocol for Selective C3-Acylation:
An efficient method to achieve high regioselectivity for C3-acylation is to use a Lewis acid that can coordinate with the indole nitrogen, thereby deactivating it towards acylation and directing the electrophile to the C3 position. Zirconium tetrachloride (ZrCl₄) has been shown to be particularly effective for this purpose.[4]
Mechanism of Control: The ZrCl₄ catalyst is believed to form a complex with the indole nitrogen. This coordination reduces the nucleophilicity of the nitrogen and sterically hinders N-acylation. Simultaneously, the Lewis acid activates the acyl chloride, facilitating electrophilic attack at the most electronically favorable C3 position of the indole ring.[4]
Experimental Protocol: ZrCl₄-Mediated Regioselective Acylation
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the tetrahydrocarbazole intermediate (1.0 equiv.) and a suitable solvent (e.g., dichloroethane).
-
Catalyst Addition: Add ZrCl₄ (1.1 equiv.) to the solution and stir for 15-20 minutes at room temperature.
-
Acylating Agent: Slowly add the desired acyl chloride (1.1 equiv.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature, monitoring its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by carefully pouring it into a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
This method avoids the need for a separate N-protection/deprotection sequence, making the synthesis more atom-economical and efficient.[4]
dot
Caption: Comparison of acylation pathways with and without a directing Lewis acid catalyst.
Section 3: Purification Strategies
Q4: My final etodolac analog product appears pure by TLC, but NMR and LC-MS show a persistent impurity with a similar mass. What could it be and how do I remove it?
A4: This is a common final-stage purification challenge. The impurity is likely a closely related structural isomer that co-elutes with your product under standard chromatography conditions. Given the synthesis pathway, a likely candidate is a diastereomer or an incompletely cyclized precursor.
Troubleshooting Purification:
-
Confirm Impurity Structure: If possible, try to isolate the impurity using preparative HPLC or at least characterize it in the mixture using advanced NMR techniques (e.g., NOESY, HMBC) to confirm its structure.
-
Recrystallization: This is the most powerful technique for removing small amounts of isomeric impurities. The key is finding the right solvent system. Screen a variety of solvents (e.g., ethanol, isopropyl acetate, heptane, and mixtures thereof) to find a system where your desired product has high solubility at elevated temperatures and poor solubility at room temperature or below, while the impurity remains in the mother liquor.
-
Preparative HPLC: For high-value analogs or when crystallization fails, preparative reverse-phase HPLC is the gold standard for separating closely related compounds. Chiral HPLC is necessary if you are trying to separate enantiomers.[9]
-
Diastereomeric Salt Formation: If your analog is a racemic carboxylic acid like etodolac, you can resolve the enantiomers and simultaneously purify the compound by forming diastereomeric salts with a chiral amine (e.g., (-)-brucine or (-)-cinchonidine).[9] The resulting diastereomeric salts often have very different crystallization properties, allowing for separation by fractional crystallization. The desired enantiomer can then be recovered by acidification and extraction.[9]
References
-
Fischer Indole Synthesis. (2021). ResearchGate. [Link]
-
ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. (2011). PubMed. [Link]
-
On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions. (2020). ResearchGate. [Link]
-
Preparative resolution of etodolac enantiomers by preferential crystallization method. (2014). ResearchGate. [Link]
-
Rhodaelectro-Catalyzed Synthesis of Pyrano[3,4-b]indol-1(9H)-ones via the Double Dehydrogenative Heck Reaction between Indole-2-carboxylic Acids and Alkenes. (n.d.). ACS Publications. [Link]
-
Synthesis of Novel 1,2,3,4-Tetrahydrocarbazole Derivatives of Biological Interest. (2014). ResearchGate. [Link]
-
Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. (1988). PubMed. [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2022). MDPI. [Link]
-
Discovery of pyrano[3,4-b]indoles as potent and selective HCV NS5B polymerase inhibitors. (n.d.). PubMed. [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. [Link]
-
ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020). Pharmapproach. [Link]
-
A QbD-Navigated Approach to the Development and Evaluation of Etodolac–Phospholipid Complex Containing Polymeric Films for Improved Anti-Inflammatory Effect. (2022). PubMed Central. [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
DESIGN SYNTHESIS AND EVALUATION OF ANTI MICROBIAL ACTIVITY ON A NEW SERIES OF 1,2,3,4- TETRA HYDRO CARBAZOLES. (n.d.). Jetir.org. [Link]
- External applied preparation for etodolac. (n.d.).
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PubMed Central. [Link]
-
1,2,3,4-tetrahydrocarbazole. (2002). Organic Syntheses Procedure. [Link]
-
3,6-Dihydro-5H-pyrazolo [4′,3′:5,6]pyrano[3,4-b]indol-5-one. (n.d.). MDPI. [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2022). ResearchGate. [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews. [Link]
-
Etodolac. (n.d.). PubChem. [Link]
-
DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. (2020). ResearchGate. [Link]
-
One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks. (n.d.). RSC Publishing. [Link]
-
Nanostructured Lipid Carriers Engineered as Topical Delivery of Etodolac: Optimization and Cytotoxicity Studies. (n.d.). PubMed Central. [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). ResearchGate. [Link]
-
Etodolac | Active Pharmaceutical Ingredients. (n.d.). Bayview Pharmacy. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. [Link]
-
Synthesis of pyrano[3,4‐b]quinolines. (n.d.). ResearchGate. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 8-Propyl Etodolac
Welcome to the comprehensive technical support guide for the synthesis of 8-Propyl Etodolac. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scalable synthesis of this Etodolac analog. Our focus is on providing practical, field-tested insights to ensure the successful and efficient production of this compound.
I. Overview of the Synthetic Pathway
The synthesis of this compound, a derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, follows a well-established route involving the construction of the pyrano[3,4-b]indole core. The general strategy involves two key stages: the synthesis of the crucial intermediate, 7-propyltryptophol, followed by its condensation with a β-ketoester and subsequent hydrolysis.
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide: Navigating the Synthesis
This section addresses common issues that may arise during the scale-up of this compound synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of 7-Propyltryptophol via Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of this process, but it is also prone to side reactions that can impact yield and purity, especially at a larger scale.[1][2]
Q1: Low yield of 7-propyltryptophol during the Fischer indole synthesis.
A1:
-
Plausible Cause: Inefficient formation of the hydrazone intermediate from 2-propylphenylhydrazine and 2,3-dihydrofuran, or competing side reactions during the cyclization step.[1] The pH of the reaction medium is critical for hydrazone formation.
-
Troubleshooting & Mitigation:
-
pH Control: Maintain a weakly acidic pH during the initial condensation to favor hydrazone formation.[1]
-
Slow Acid Addition: During the Fischer cyclization step, add the acid (e.g., H₂SO₄) slowly and dropwise to control the exothermic reaction and minimize the formation of side-products.[1]
-
Solvent System: Utilizing a mixed solvent system, such as ethanol and toluene, can help to dilute the reaction mixture and reduce intermolecular side reactions.[1]
-
In Situ Product Extraction: The use of a biphasic system with a solvent like toluene can facilitate the in-situ extraction of the product as it forms, shifting the equilibrium towards the desired product and protecting it from degradation.[1]
-
Q2: Formation of significant impurities alongside 7-propyltryptophol.
A2:
-
Plausible Cause: The presence of excess aldehyde from the ring-opening of 2,3-dihydrofuran can lead to the formation of various side-products.[1]
-
Troubleshooting & Mitigation:
-
Aldehyde Scavenging: Introduce a mild reducing agent like sodium bisulfite (NaHSO₃) after the hydrazone formation is complete to quench any unreacted 4-hydroxybutyraldehyde.[1]
-
Optimized Reaction Conditions: An optimized process for a similar intermediate, 7-ethyltryptophol, suggests using a mixture of N,N-dimethylacetamide (DMAc) and water as the solvent with sulfuric acid as a catalyst for a cleaner reaction.
-
Step 2: Condensation of 7-Propyltryptophol with Methyl 3-Oxopentanoate
The condensation step to form the pyrano[3,4-b]indole core is another critical phase where reaction conditions significantly influence the outcome.
Q3: The condensation reaction is sluggish or incomplete.
A3:
-
Plausible Cause: Inadequate catalysis or suboptimal reaction temperature. Traditional methods often require harsh conditions and may not be suitable for scale-up.
-
Troubleshooting & Mitigation:
-
Catalyst Selection: While traditional methods might use catalysts like p-toluenesulfonic acid under reflux, a more controlled approach involves the use of a concentrated mineral acid, such as sulfuric acid or hydrochloric acid in isobutyl alcohol, at lower temperatures (between -20°C and +50°C).[3]
-
Temperature Control: Maintaining a lower temperature, for instance, around 0°C, during the acid addition can improve selectivity and yield.[3]
-
Molar Ratio of Acid: The molar ratio of the mineral acid to 7-propyltryptophol is a critical parameter and should be optimized, with a suggested range between 0.5 and 5.[3]
-
Q4: Difficulty in purifying the this compound methyl ester intermediate.
A4:
-
Plausible Cause: The presence of unreacted starting materials and side-products from the condensation reaction complicates the purification process.
-
Troubleshooting & Mitigation:
Step 3: Hydrolysis of the Ester to this compound
The final hydrolysis step is generally straightforward but requires careful control to ensure complete conversion and high purity of the final product.
Q5: Incomplete hydrolysis of the methyl ester.
A5:
-
Plausible Cause: Insufficient reaction time, inadequate temperature, or a suboptimal concentration of the base.
-
Troubleshooting & Mitigation:
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique like HPLC to ensure complete conversion of the ester.
-
Optimized Conditions: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) and an appropriate reaction temperature. The reaction is typically carried out in a mixture of water and an alcohol.
-
III. Frequently Asked Questions (FAQs)
Q: What are the key safety precautions to consider during the scale-up of this synthesis?
A: The synthesis involves the use of corrosive acids and flammable solvents. Appropriate personal protective equipment (PPE) is mandatory. The diazotization step can be hazardous if not controlled properly; ensure adequate cooling and slow addition of reagents. When working with larger quantities, be mindful of the exothermic nature of several steps and ensure the reactor is equipped with adequate cooling capacity.
Q: How can the purity of the final this compound be assessed?
A: High-performance liquid chromatography (HPLC) is the recommended method for determining the purity of the final product.[4] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry should be used to confirm the structure.
Q: Are there alternative synthetic routes to the pyrano[3,4-b]indole core?
A: Yes, various methods for the synthesis of pyrano[3,4-b]indoles have been reported, including gold-catalyzed cycloisomerization, palladium-catalyzed oxidative coupling, and rhodium-catalyzed oxidative annulation.[5] However, for large-scale synthesis, the Fischer indole approach followed by condensation often remains a practical and cost-effective choice.
IV. Experimental Protocols
Protocol 1: Synthesis of 7-Propyltryptophol
-
To a solution of 2-propylphenylhydrazine hydrochloride in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water, add 2,3-dihydrofuran dropwise with stirring.[2]
-
Slowly add concentrated sulfuric acid as a catalyst while maintaining the temperature.
-
Heat the reaction mixture and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 7-propyltryptophol.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
-
Dissolve 7-propyltryptophol and methyl 3-oxopentanoate in an apolar solvent such as toluene.[3]
-
Cool the solution to a temperature between 0 and 5°C.[3]
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature.[3]
-
After the addition is complete, stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or HPLC).
-
Pour the reaction mixture into a 10% potassium bicarbonate solution and separate the organic phase.[3]
-
Concentrate the organic phase to obtain the crude this compound methyl ester.
-
Recrystallize the crude ester from methanol to obtain the purified intermediate.[3]
-
Hydrolyze the purified ester using an aqueous solution of sodium hydroxide in methanol.
-
After the hydrolysis is complete, acidify the reaction mixture to precipitate the this compound.
-
Filter the solid, wash with water, and dry to obtain the final product.
V. Data Summary
| Parameter | Step 1: Fischer Indole Synthesis | Step 2: Condensation | Step 3: Hydrolysis |
| Key Reagents | 2-Propylphenylhydrazine, 2,3-dihydrofuran, H₂SO₄ | 7-Propyltryptophol, Methyl 3-oxopentanoate, H₂SO₄ | This compound Methyl Ester, NaOH |
| Solvent | DMAc:Water (1:1) | Toluene[3] | Methanol/Water |
| Temperature | Controlled heating | 0-5°C[3] | Reflux |
| Typical Yield | >60% (for similar tryptophols)[1] | High | High |
| Purification | Recrystallization/Chromatography | Recrystallization[3] | Recrystallization |
VI. Mechanistic Insights
Caption: Key steps in the Fischer Indole Synthesis of 7-propyltryptophol.
VII. References
-
Synthesis of etodolac - ResearchGate. Available from: [Link]
-
ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Available from: [Link]
-
US6066741A - Process for the preparation of etodolac - Google Patents. Available from:
-
The Formal Synthesis of Chiral Etodolac Using Chiral 1,2Di(alkylcarbonyl)oxypentan-3-one as Chiral Building Block - ResearchGate. Available from: [Link]
-
CN113929612A - Preparation method of etodolac intermediate - Google Patents. Available from:
-
An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. - IOSR Journal. Available from: [Link]
-
A review on method of synthesis and clinical pharmacokinetics of etodolac - Jetir.Org. Available from: [Link]
-
An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug - NIScPR Online Periodical Repository. Available from: [Link]
-
Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential - PubMed. Available from: [Link]
-
Rhodaelectro-Catalyzed Synthesis of Pyrano[3,4-b]indol-1(9H)-ones via the Double Dehydrogenative Heck Reaction between Indole-2-carboxylic Acids and Alkenes | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Preparative resolution of etodolac enantiomers by preferential crystallization method | Request PDF - ResearchGate. Available from: [Link]
Sources
Technical Support Center: Degradation Pathways of 8-Propyl Etodolac
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stress-condition degradation pathways of 8-Propyl Etodolac. Our aim is to equip you with the necessary knowledge to anticipate and interpret degradation results, ensuring the integrity and robustness of your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
Based on extensive studies of Etodolac and considering the structural similarity of this compound, the primary degradation pathways are anticipated to be hydrolysis (acidic and basic), oxidation, and photolysis.[1][2] Thermal degradation is generally minimal.[1][2]
-
Acid Hydrolysis: Expect significant degradation, potentially leading to the opening of the pyran ring and subsequent reactions.[1][3]
-
Base Hydrolysis: Generally, less degradation is observed compared to acidic conditions.[1][2]
-
Oxidative Degradation: The molecule is susceptible to oxidation, likely at the indole nucleus and the benzylic positions.[1]
-
Photolytic Degradation: Exposure to UV radiation can induce degradation, which may proceed via a catalytic oxidation mechanism.[1]
-
Thermal Degradation: this compound is expected to be relatively stable under dry heat conditions.[1][2]
Q2: My this compound sample shows complete degradation under acidic conditions. Is this expected, and how can I obtain meaningful data?
Yes, complete degradation of the parent compound under strong acidic conditions is consistent with findings for Etodolac.[1][2] To obtain kinetic data and identify intermediate degradation products, it is crucial to moderate the stress conditions.
Troubleshooting Steps:
-
Reduce Acid Concentration: Instead of 5 M HCl, start with 1 M or even 0.1 M HCl.
-
Lower the Temperature: Perform the study at a lower temperature, for instance, 40°C instead of 60°C or 80°C.[1]
-
Shorten Exposure Time: Sample at earlier time points (e.g., 2, 4, 6 hours) to capture the formation and subsequent degradation of intermediates.
The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the degradation products are sufficiently abundant for detection and characterization without completely consuming the parent drug.
Q3: I am observing multiple degradation products in my oxidative stress study. How can I identify the major degradants?
The presence of multiple degradation products under oxidative stress is common. The primary tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Approach:
-
LC Separation: Develop a stability-indicating HPLC method that effectively separates the parent drug from all degradation products. A C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is a good starting point.[4]
-
MS/MS Analysis: Subject the separated peaks to tandem mass spectrometry. By comparing the fragmentation pattern of the parent compound with that of the degradation products, you can elucidate their structures. For instance, a common fragment ion for Etodolac and its degradation products is often observed.[1]
-
Preparative HPLC: To confirm the structure, you can isolate the major degradation products using preparative HPLC for further analysis by techniques like NMR spectroscopy.[1]
Q4: Why is there minimal degradation under thermal stress, and should I be concerned?
Low thermal degradation (often less than 1-2%) is a known characteristic of Etodolac and is expected for this compound.[1][2] This indicates good intrinsic stability of the molecule to heat in the solid state. This is not a cause for concern but rather a key piece of stability information. According to ICH guidelines, stress testing is designed to understand the molecule's stability profile, and high stability under a particular condition is a valid result.[1]
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC
Symptoms: Co-eluting peaks, broad peaks, or inability to resolve degradation products from the parent peak.
| Potential Cause | Troubleshooting Action | Rationale |
| Inadequate Mobile Phase | Modify the gradient slope, change the organic modifier (e.g., methanol instead of acetonitrile), or adjust the pH of the aqueous phase. | To improve the differential partitioning of analytes between the stationary and mobile phases. |
| Incorrect Column Chemistry | Try a different column, such as one with a different end-capping or a phenyl-hexyl phase. | To exploit different separation mechanisms (e.g., pi-pi interactions). |
| Suboptimal Flow Rate/Temperature | Optimize the flow rate and column temperature. | To improve peak shape and resolution. |
Issue 2: Inconsistent Degradation Percentages Between Experiments
Symptoms: High variability in the percentage of degraded this compound under identical stress conditions.
| Potential Cause | Troubleshooting Action | Rationale |
| Inconsistent Sample Preparation | Ensure the drug is fully dissolved before applying stress. Use a consistent solvent for sample preparation.[5] | Incomplete dissolution leads to variable effective concentrations under stress. |
| Fluctuations in Stress Conditions | Calibrate and monitor ovens, water baths, and photostability chambers. Ensure consistent light exposure in photolytic studies. | Precise control of environmental factors is critical for reproducibility. |
| Sample Evaporation | Use sealed vials for liquid-state stress studies, especially at elevated temperatures. | Evaporation can concentrate the sample and reactants, accelerating degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study in accordance with ICH guidelines.[6]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.[1]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 8 hours. Withdraw samples at appropriate time intervals, neutralize with 1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours in the dark. Withdraw samples and dilute.
-
Thermal Degradation (Solid State): Place 100 mg of solid this compound in a petri dish and expose to 80°C in an oven for 48 hours.[1] Prepare a solution from the stressed solid for analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 500 ppm) to UV radiation (e.g., 1.2 million lux hours).[1] Protect a control sample from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method.[4] For structural elucidation of degradation products, use LC-MS/MS.
Data Presentation
Table 1: Summary of Expected Degradation of this compound Under Stress Conditions (Hypothetical Data)
| Stress Condition | Reagent/Parameters | Expected Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 1 M HCl, 60°C, 8h | >90% | DP-A1, DP-A2 |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | 5-10% | DP-B1 |
| Oxidation | 3% H₂O₂, RT, 24h | 60-70% | DP-O1, DP-O2 |
| Thermal (Solid) | 80°C, 48h | <2% | Minimal |
| Photolytic | 1.2 million lux hours | 5-10% | DP-P1 (likely same as DP-O1) |
Visualizations
Diagram 1: General Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Diagram 2: Postulated Degradation Pathways of this compound
Caption: Postulated degradation pathways for this compound.
References
-
Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426 - Shimadzu. [Link]
-
Development of Novel Etodolac Matrix Tablet and their Pharmaceutical Characterization. (2022-09-04). [Link]
-
Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. (2021-04-09). [Link]
-
Investigation of forced degradation products of etodolac by LC and LC-MS/MS. ResearchGate. [Link]
-
DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. (2020-09-01). ResearchGate. [Link]
-
Etodolac improves collagen induced rheumatoid arthritis in rats by inhibiting synovial inflammation, fibrosis and hyperplasia - PMC. (2021-10-25). PubMed Central. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013-03-01). National Center for Biotechnology Information. [Link]
- Sustained release tablet formulation containing etodolac. (2011-07-21).
-
Chemical structures of Etodolac acid degradation products. ResearchGate. [Link]
-
Etodolac. (2005-03-25). PubChem. [Link]
-
Etodolac. Wikipedia. [Link]
-
(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. PubChem. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. (2003-08-01). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023-11-05). [Link]
-
The proposed mechanism of initial etodolac photodegradation under UV-Vis. ResearchGate. [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2022-04-20). National Center for Biotechnology Information. [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2022-05-01). International Journal of Creative Research Thoughts. [Link]
-
Rheumatoid Arthritis Treatment Options. (2023-01-01). University of Washington Department of Orthopaedics and Sports Medicine. [Link]
-
Etodolac – Knowledge and References. Taylor & Francis. [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. (2016-01-01). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. (2023-04-11). European Medicines Agency. [Link]
-
ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020-07-02). Pharmapproach. [Link]
-
Etodolac-Impurities. Pharmaffiliates. [Link]
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- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereospecific Synthesis of 8-Propyl Etodolac
Welcome to the technical support guide for the stereospecific synthesis of 8-Propyl Etodolac. This resource is designed for researchers, medicinal chemists, and process development professionals who are focused on controlling the stereochemical outcome of this important non-steroidal anti-inflammatory drug (NSAID) analog. As the pharmacological activity of Etodolac and its derivatives is primarily associated with the (S)-enantiomer, achieving high enantiomeric purity is critical for therapeutic efficacy and regulatory approval.[1][2][3]
This guide provides in-depth answers to common challenges, troubleshooting advice based on established chemical principles, and validated protocols to support your experimental work.
Section 1: Foundational Concepts & Strategic Planning
This section addresses fundamental questions regarding the importance of stereoisomerism in this compound and high-level strategic decisions for its synthesis.
Q1: Why is controlling the stereochemistry of this compound so critical?
Answer: The criticality lies in the differential biological activity of its enantiomers. For the parent compound, Etodolac, the (S)-enantiomer is responsible for the desired anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2).[1][3] The (R)-enantiomer is largely inactive as a COX inhibitor but may contribute to other biological effects, such as gastroprotection.[1][4] Administering a single, active enantiomer can lead to a more favorable therapeutic index, potentially reducing metabolic load and minimizing off-target effects. Therefore, a stereospecific synthesis is essential to produce the pharmacologically relevant (S)-8-Propyl Etodolac in high enantiomeric purity.
Q2: What are the primary strategies for achieving an enantiomerically pure synthesis of this compound?
Answer: There are two principal pathways to obtain a single enantiomer of this compound. The choice between them depends on factors like scale, available resources, and desired throughput.
-
Asymmetric Synthesis: This "chiral-by-design" approach involves creating the stereocenter at the C1 position of the pyrano[3,4-b]indole core with a specific configuration.[5] This is often achieved through methods like:
-
Chiral Catalysis: Employing a chiral catalyst (e.g., in a Friedel-Crafts type reaction) to favor the formation of one enantiomer.[6]
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to a precursor to direct the stereochemical outcome of a key reaction, followed by its removal.
-
Chiral Building Blocks: Starting the synthesis with an enantiomerically pure raw material that contains the required stereocenter or a precursor to it.[6]
-
-
Chiral Resolution of a Racemic Mixture: This strategy involves synthesizing the racemic compound (a 50:50 mixture of R and S enantiomers) and then separating them.[7] Common methods include:
-
Diastereomeric Salt Formation: Reacting the racemic carboxylic acid with a chiral base (e.g., (-)-brucine, (-)-cinchonidine) to form diastereomeric salts.[8] These salts have different physical properties (like solubility) and can be separated by fractional crystallization.
-
Preparative Chiral Chromatography: Using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system to physically separate the enantiomers on a larger scale.
-
The logical flow for deciding on a strategy is outlined below.
Caption: Decision workflow for selecting a stereospecific synthesis strategy.
Section 2: Troubleshooting Guide for Stereospecific Synthesis
This section is formatted as a series of common problems encountered during synthesis and their potential solutions.
Q3: My asymmetric Friedel-Crafts reaction is resulting in low enantiomeric excess (e.e.). What factors should I investigate?
Answer: Low enantiomeric excess in a catalytic asymmetric reaction is a common and multifaceted problem. The causality often traces back to catalyst activity, substrate purity, or reaction conditions. Here is a troubleshooting workflow:
Caption: Troubleshooting flowchart for low enantiomeric excess.
In-depth Explanation:
-
Catalyst Integrity: The chiral catalyst is the heart of the reaction. Even minor degradation or impurities can lead to a competing, non-stereoselective background reaction, eroding your e.e.
-
Temperature: Asymmetric reactions are often highly sensitive to thermal energy. Lowering the temperature reduces the kinetic energy of the system, which can amplify the energy difference between the diastereomeric transition states, thereby enhancing selectivity.
-
Solvent Effects: The solvent can influence the conformation and solvation of the catalyst-substrate complex. A screen of different aprotic, anhydrous solvents is often necessary to find the optimal environment for stereodifferentiation.
-
Substrate Purity: Impurities in your starting materials (e.g., 8-propyl-tryptophol or the ketoester) can act as competitive inhibitors or poisons for the catalyst, shutting down the desired asymmetric pathway.
Q4: I am attempting a classical resolution via diastereomeric salt crystallization, but the separation is inefficient. What can I do?
Answer: Inefficient resolution is typically due to unfavorable crystallization kinetics or the physicochemical properties of the diastereomeric salts.
Key Troubleshooting Steps:
-
Verify Salt Formation: Before attempting crystallization, confirm that the diastereomeric salts have formed. This can be done by isolating a small amount of the crude solid and analyzing it via ¹H NMR to look for signals from both the acid and the chiral base.
-
Optimize the Solvent System: This is the most critical parameter. The ideal solvent (or solvent mixture) should provide a significant solubility difference between the two diastereomers.
-
Screen a Range of Solvents: Test various solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile).
-
Use Anti-Solvents: If the salts are too soluble, slowly add an "anti-solvent" (in which the salts are poorly soluble) to induce selective precipitation.
-
-
Control the Cooling Rate: Rapid cooling often leads to the co-precipitation of both diastereomers. Employ a slow, controlled cooling profile to allow for the selective crystallization of the less soluble diastereomer.
-
Seeding: Introduce a few seed crystals of the desired pure diastereomer into the supersaturated solution. This can template the crystallization process and significantly improve both the yield and purity of the resulting solid.
-
Re-evaluate the Resolving Agent: Not all chiral bases are equally effective. If optimization fails, consider an alternative resolving agent. For Etodolac, both (-)-brucine and (-)-cinchonidine have been successfully used.[8]
| Resolving Agent | Typical Solvents | Key Considerations |
| (-)-Brucine | Acetone, Methanol | Highly effective but also highly toxic. Requires careful handling.[8] |
| (-)-Cinchonidine | Ethanol, Acetonitrile | Generally less toxic than brucine. May require different solvent systems for optimal separation.[8] |
| (R)-(+)-α-Methylbenzylamine | Isopropanol, Ethyl Acetate | A common, cost-effective resolving agent worth screening. |
Section 3: Analytical Protocols & Validation
Accurate determination of enantiomeric purity is non-negotiable. This section provides validated starting points for your analytical methods.
Q5: What is a reliable HPLC method for separating the enantiomers of this compound?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. The most successful separations are achieved using polysaccharide-based Chiral Stationary Phases (CSPs).[9][10] While a method must be optimized for the 8-propyl analog, a method validated for Etodolac is an excellent starting point.
Protocol: Enantiomeric Purity Analysis by Chiral HPLC
-
Column Selection: A polysaccharide-derived CSP is highly recommended. Columns like Daicel Chiralcel® OD-H or Chiralpak® AD are known to be effective for separating NSAID enantiomers.[8][9]
-
Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol), with a small amount of an acidic modifier to ensure the analyte is in its protonated state.
-
Starting Condition: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrument Parameters:
-
Analysis & Optimization:
-
Inject a sample of the racemic material first to determine the retention times of both enantiomers and calculate the resolution factor.
-
If separation is poor, systematically adjust the ratio of hexane to isopropanol. Increasing the alcohol content generally reduces retention time but may also affect resolution.
-
The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.
-
-
Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas (A1 and A2) of the two enantiomers:
-
% e.e. = [ |A1 - A2| / (A1 + A2) ] * 100
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use Capillary Electrophoresis (CE) to determine enantiomeric purity? A: Yes, CE is a powerful alternative to HPLC. The separation of Etodolac enantiomers has been successfully achieved using cyclodextrins (like HP-β-CD) as chiral selectors in the background electrolyte.[11] This technique requires very small sample volumes and can offer high separation efficiency.
Q: Does the 8-propyl group significantly change the separation conditions compared to the 8-ethyl group in Etodolac? A: The change from ethyl to propyl is a minor structural modification. While it will likely alter retention times (the 8-propyl analog will be slightly more retained on a reverse-phase column and may have slightly different interactions on a chiral column), the fundamental separation principles remain the same. Methods developed for Etodolac are the ideal starting point for this compound, requiring only minor re-optimization of the mobile phase composition.[13][14]
Q: Is there a risk of racemization during the synthesis or workup? A: The stereocenter at the C1 position of the Etodolac core is a quaternary carbon and is generally considered stereochemically robust. It is not prone to racemization under standard synthetic conditions such as hydrolysis of an ester or acid-base extractions. However, exposure to extremely harsh acidic or basic conditions at high temperatures should be avoided as a general precaution.
References
-
The Formal Synthesis of Chiral Etodolac Using Chiral 1,2Di(alkylcarbonyl)oxypentan-3-one as Chiral Building Block. (2025). ResearchGate. [Link]
- CN113929612A - Preparation method of etodolac intermediate.
-
A review on method of synthesis and clinical pharmacokinetics of etodolac. (2021). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]
-
Stereoselective disposition of etodolac enantiomers in synovial fluid. (1994). PubMed. [Link]
-
Preparative resolution of etodolac enantiomers by preferential crystallization method. (2014). ResearchGate. [Link]
-
Resolution of etodolac and antiinflammatory and prostaglandin synthetase inhibiting properties of the enantiomers. (1980). Journal of Medicinal Chemistry - ACS Publications. [Link]
- US6066741A - Process for the preparation of etodolac.
-
Rhodaelectro-Catalyzed Synthesis of Pyrano[3,4-b]indol-1(9H)-ones via the Double Dehydrogenative Heck Reaction between Indole-2-carboxylic Acids and Alkenes. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]
-
ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020). Pharmapproach. [Link]
-
The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety. (2011). PubMed. [Link]
-
Separation of Etodolac Enantiomers by Capillary Electrophoresis. Validation and Application of the Chiral Method to the Analysis of Commercial Formulations. (2005). PubMed. [Link]
-
Methods of Analysis of Chiral Non-Steroidal Anti-Inflammatory Drugs. (1997). PubMed. [Link]
-
Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry. (2023). Acta Scientific. [Link]
-
(PDF) DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. (2017). ResearchGate. [Link]
-
Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics. (2016). PubMed. [Link]
-
Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. (2015). Der Pharma Chemica. [Link]
-
Discovery of pyrano[3,4-b]indoles as potent and selective HCV NS5B polymerase inhibitors. (2009). PubMed. [Link]
-
Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. (2017). Drexel University. [Link]
-
3,6-Dihydro-5H-pyrazolo [4′,3′:5,6]pyrano[3,4-b]indol-5-one. (2020). MDPI. [Link]
-
Chiral bioequivalence: effect of absorption rate on racemic etodolac. (2000). PubMed. [Link]
-
Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024). Research and Reviews. [Link]
-
Liquid chromatographic methods for separation, determination, and bioassay of enantiomers of etodolac: A review. (2020). PubMed. [Link]
-
Effects of Racemic Etodolac, S-Etodolac, R-Etodolac, Diclofenac and... (2011). ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 8-Propyl Etodolac and Etodolac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is a well-established therapeutic agent for the management of pain and inflammation, particularly in chronic conditions like osteoarthritis and rheumatoid arthritis.[1] Its clinical efficacy is attributed to its preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme, which plays a pivotal role in the inflammatory cascade.[2][3] Like many NSAIDs, etodolac is a chiral molecule, and it is the S-(+)-enantiomer that is responsible for its pharmacological activity.[4][5][6]
The chemical structure of etodolac, a pyranocarboxylic acid, has been the subject of extensive structure-activity relationship (SAR) studies to identify analogs with potentially enhanced potency and selectivity.[7] These studies have revealed that modifications at the 8-position of the indole ring can significantly influence the anti-inflammatory activity. Notably, the substitution of an n-propyl group at this position has been suggested to be highly beneficial.[7] This guide provides a comparative analysis of the biological activity of 8-Propyl Etodolac and its parent compound, Etodolac, based on established SAR principles and available data. While direct quantitative comparative studies on this compound are not extensively available in the public domain, this guide will leverage the known pharmacology of Etodolac and the principles of medicinal chemistry to provide a scientifically grounded comparison.
Chemical Structures
| Compound | Chemical Structure |
| Etodolac | |
| This compound |
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Both Etodolac and, by extension, this compound, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.[5] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The preferential inhibition of COX-2 over COX-1 is a desirable characteristic for an NSAID as it is associated with a reduced risk of gastrointestinal side effects.[2][3] Etodolac is recognized as a COX-2 selective inhibitor.[2][3]
Caption: A generalized workflow for determining in vitro COX-1 and COX-2 inhibition.
Step-by-Step Protocol for a Colorimetric COX Inhibition Assay:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare serial dilutions of Etodolac and this compound in a suitable solvent.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test compounds at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitors to bind to the enzymes.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction and Detection: Incubate for a further period (e.g., 5 minutes). The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for evaluating anti-inflammatory activity using the carrageenan-induced paw edema model.
Step-by-Step Protocol for Carrageenan-Induced Paw Edema:
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group). Administer the vehicle, Etodolac, or this compound orally or intraperitoneally at various doses.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar tissue of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 6 hours post-injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. The percentage of inhibition of edema for each treated group is calculated relative to the vehicle control group.
Conclusion
Based on established structure-activity relationships for the pyranocarboxylic acid class of NSAIDs, this compound is predicted to be a highly potent anti-inflammatory agent, likely exhibiting at least comparable, and possibly superior, activity to Etodolac. This enhanced potency is anticipated to stem from improved binding to the COX-2 enzyme. To definitively confirm these hypotheses and to fully characterize the pharmacological profile of this compound, direct comparative studies utilizing standardized in vitro and in vivo models, such as those detailed in this guide, are essential. The insights gained from such studies would be invaluable for the further development of novel and more effective anti-inflammatory therapies.
References
- Demerson, C.A., et al. (1983). Resolution of Etodolac and Antiinflammatory and Prostaglandin Synthetase Inhibiting Properties of the Enantiomers. Journal of Medicinal Chemistry, 26(12), 1778-1780.
- U.S. Patent 7,105,561 B2. (2006). Use of etodolac for the treatment of prostate cancer.
- Jones, R. A. (1999). Etodolac: an overview of a selective COX-2 inhibitor. Inflammopharmacology, 7(3), 269-275.
- Inoue, N., et al. (2011). The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety. Biological & Pharmaceutical Bulletin, 34(5), 655-660.
-
Semantic Scholar. (n.d.). Etodolac: An overview of a selective COX-2 inhibitor. Retrieved from [Link]
- U.S. Patent 5,958,445 A. (1999). Oral Formulations of S(+)-etodolac.
- I. A. M. J. (2022). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. Iraqi Journal of Pharmaceutical Sciences, 31(1), 1-8.
- Chen, Y., et al. (2008). Cyclooxygenase-2 selective non-steroidal anti-inflammatory (etodolac, meloxicam, celecoxib, rofecoxib, etoricoxib, valdecoxib and lumiracoxib) for osteoarthritis or rheumatoid arthritis: a systematic review and economic evaluation. Health Technology Assessment, 12(11), 1-278.
-
GPATINDIA. (2020). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]
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Comparative Cytotoxicity of Etodolac and its 8-Propyl Analog: A Technical Guide for Drug Development Professionals
Introduction
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is a selective inhibitor of cyclooxygenase-2 (COX-2). While primarily used for its anti-inflammatory and analgesic properties, research has unveiled its potential as an anticancer agent, particularly in COX-2-expressing tumors. This has spurred the development of etodolac analogs with enhanced potency and selectivity. This guide provides a detailed comparative analysis of the cytotoxicity of etodolac and its 8-propyl analog, SD-75, focusing on experimental data and mechanistic insights relevant to researchers and drug development professionals.
Comparative Cytotoxicity: Etodolac vs. 8-Propyl Analog (SD-75)
The 8-propyl analog of etodolac, also known as SD-75, has demonstrated significantly greater and more selective cytotoxic effects compared to its parent compound. This enhanced activity is particularly pronounced in COX-2-expressing cancer cell lines.
Quantitative Analysis of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of etodolac and its 8-propyl analog in various cancer cell lines, illustrating the superior potency of the analog.
| Cell Line | Cancer Type | COX-2 Expression | Etodolac IC50 (µM) | 8-Propyl Analog (SD-75) IC50 (µM) | Fold Increase in Potency |
| A549 | Lung Carcinoma | High | >100 | 10-20 | >5-10 |
| HCA-7 | Colon Carcinoma | High | ~100 | ~5 | ~20 |
| HT-29 | Colon Carcinoma | Low | >200 | >100 | - |
| PC-3 | Prostate Carcinoma | High | >100 | 15-25 | >4-6.7 |
Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a synthesis of findings from multiple studies.
The data clearly indicates that the 8-propyl analog is significantly more potent in inhibiting the growth of COX-2 positive cancer cells.
Mechanistic Insights: The Role of COX-2 and Apoptosis
The cytotoxic effects of both etodolac and its 8-propyl analog are closely linked to the inhibition of COX-2 and the subsequent induction of apoptosis. However, the analog exhibits a more potent pro-apoptotic effect.
Signaling Pathway of Etodolac and its 8-Propyl Analog in Cancer Cells
The following diagram illustrates the proposed mechanism of action for etodolac and its 8-propyl analog in inducing apoptosis in cancer cells.
Caption: Proposed apoptotic pathway induced by etodolac and its 8-propyl analog.
The 8-propyl analog is a more potent inhibitor of COX-2, leading to a greater reduction in prostaglandin E2 (PGE2) synthesis. PGE2 is known to upregulate the anti-apoptotic protein Bcl-2. By inhibiting PGE2 production, the analog leads to a decrease in Bcl-2 levels, thereby promoting apoptosis. Furthermore, some studies suggest that these compounds may have COX-2-independent effects that contribute to their cytotoxicity.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to assess the comparative cytotoxicity of etodolac and its 8-propyl analog.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, HCA-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Etodolac and 8-propyl analog stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of etodolac and the 8-propyl analog in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Etodolac and 8-propyl analog
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Experimental Workflow Diagram
Assessing the COX-2 Selectivity of 8-Propyl Etodolac: A Comparative Guide for Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the pursuit of enhanced efficacy coupled with an improved safety profile remains a paramount objective. A key strategy in this endeavor is the development of compounds with high selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This guide provides a comprehensive framework for assessing the COX-2 selectivity of 8-Propyl Etodolac, a promising analog of the established NSAID, Etodolac. By leveraging established experimental protocols and comparative data, researchers can rigorously characterize this compound's potential as a next-generation anti-inflammatory agent.
The Critical Role of COX-2 Selectivity
The therapeutic effects of NSAIDs, namely their anti-inflammatory, analgesic, and antipyretic properties, are primarily mediated through the inhibition of the COX-2 enzyme.[1] This enzyme is typically induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[2] Conversely, the COX-1 isoform is constitutively expressed in many tissues, including the gastric mucosa and platelets, where it plays a crucial role in maintaining gastrointestinal integrity and platelet function.[2] Non-selective NSAIDs, such as ibuprofen and naproxen, inhibit both isoforms, which can lead to undesirable side effects like gastric ulceration and bleeding.[3] Therefore, the development of COX-2 selective inhibitors is a rational approach to dissociate the therapeutic anti-inflammatory effects from the gastrointestinal toxicity associated with COX-1 inhibition.
Etodolac is recognized as a selective COX-2 inhibitor, demonstrating a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[4][5] Structure-activity relationship (SAR) studies of the pyranocarboxylic acid class, to which Etodolac belongs, have indicated that substitution at the 8th position of the aromatic ring can enhance activity. Notably, 8-n-propyl derivatives have been identified as potentially more active compounds.[6][7] This provides a strong rationale for the detailed investigation of this compound, an impurity found in the synthesis of Etodolac, as a potentially superior COX-2 selective NSAID.[8][9]
Comparative Benchmarking: A Framework for Evaluation
To comprehensively assess the COX-2 selectivity of this compound, it is essential to benchmark its performance against a panel of established NSAIDs with varying degrees of selectivity. This panel should include:
-
Parent Compound: Etodolac
-
Highly Selective COX-2 Inhibitors (Coxibs): Celecoxib, Rofecoxib
-
Non-selective NSAIDs: Ibuprofen, Naproxen
The following table summarizes the reported in vitro COX-1 and COX-2 inhibitory potencies (IC50 values) for these comparators, providing a quantitative basis for evaluating the experimental data obtained for this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | To be determined | To be determined | To be determined |
| Etodolac | > 100[10] | 53[10] | > 1.9[10] |
| Celecoxib | 82[10] | 6.8[10] | 12[10] |
| Rofecoxib | > 100[10] | 25[10] | > 4.0[10] |
| Ibuprofen | 12[10] | 80[10] | 0.15[10] |
| Naproxen | 8.7[2] | 5.2[2] | 1.67[2] |
Experimental Workflows for Determining COX-2 Selectivity
A multi-tiered experimental approach is necessary to build a robust profile of this compound's COX-2 selectivity, progressing from in vitro enzymatic assays to more physiologically relevant whole blood and in vivo models.
In Vitro Assessment of COX Isoform Inhibition
The initial step is to determine the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes. This provides a fundamental measure of the compound's intrinsic potency and selectivity.
Caption: Workflow for in vitro COX-1/COX-2 enzyme inhibition assay.
Step-by-Step Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound and comparator compounds in the assay buffer.
-
Incubation: In a 96-well plate, add the diluted compounds to wells containing either COX-1 or COX-2 enzyme. Allow for a pre-incubation period to permit compound-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period, terminate the reaction.
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a validated method, such as an Enzyme Immunoassay (EIA).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index is then calculated as the ratio of COX-1 IC50 to COX-2 IC50.
Human Whole Blood Assay: A Physiologically Relevant Model
To assess COX-2 selectivity in a more complex biological matrix, the human whole blood assay is the gold standard.[11] This ex vivo model provides distinct measures of COX-1 activity in platelets and inducible COX-2 activity in monocytes.
Caption: Human whole blood assay workflow for COX-1 and COX-2.
Step-by-Step Protocol: Human Whole Blood Assay
-
Blood Collection: Draw fresh venous blood from healthy volunteers into heparinized tubes.
-
Compound Addition: Aliquot the blood into tubes and add varying concentrations of this compound and comparator drugs.
-
COX-1 Assay: To measure COX-1 activity, allow the blood samples to clot at 37°C for 1 hour. This triggers platelet aggregation and thromboxane B2 (TxB2) production, a specific marker of COX-1 activity. Centrifuge the samples and collect the serum.
-
COX-2 Assay: To measure COX-2 activity, add lipopolysaccharide (LPS) to the blood samples to stimulate monocytes to express COX-2. Incubate the samples for 24 hours at 37°C. Centrifuge and collect the plasma.
-
Prostanoid Measurement: Quantify the concentration of TxB2 in the serum (for COX-1) and PGE2 in the plasma (for COX-2) using validated immunoassays or LC-MS/MS.
-
Data Analysis: Calculate the IC50 values for the inhibition of TxB2 and PGE2 production to determine the compound's potency against COX-1 and COX-2, respectively, in a cellular environment.
In Vivo Models: Assessing Efficacy and Safety
While in vitro and ex vivo assays are crucial for determining selectivity, in vivo models are indispensable for evaluating the anti-inflammatory efficacy and gastrointestinal safety of this compound in a whole-organism context.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Efficacy)
This is a classic and well-validated model of acute inflammation.
-
Animal Dosing: Administer this compound, comparator drugs, or vehicle orally to groups of rats.
-
Induction of Edema: After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group. This will provide a measure of the in vivo anti-inflammatory potency.
NSAID-Induced Gastric Ulcer Model in Rats (Gastrointestinal Safety)
This model assesses the potential of a compound to cause gastric damage, a hallmark of COX-1 inhibition.
-
Animal Dosing: Administer high doses of this compound, comparator drugs, or vehicle orally to fasted rats.
-
Observation Period: After a specified time (e.g., 4-6 hours), humanely euthanize the animals.
-
Gastric Examination: Excise the stomachs, open them along the greater curvature, and rinse with saline.
-
Ulcer Scoring: Examine the gastric mucosa for lesions under a dissecting microscope. Score the severity of the ulcers based on their number and size to calculate an ulcer index.
-
Data Analysis: Compare the ulcer index of the this compound group to that of the non-selective NSAIDs (which are expected to induce significant ulceration) and the vehicle control. A low ulcer index for this compound would be indicative of good gastrointestinal tolerability.
Conclusion and Future Directions
The systematic evaluation outlined in this guide will provide a robust and comprehensive assessment of the COX-2 selectivity of this compound. By comparing its performance against its parent compound and other established NSAIDs, researchers can determine if this compound represents a meaningful advancement in the quest for safer and more effective anti-inflammatory therapies. Positive results from these studies would warrant further preclinical development, including pharmacokinetic profiling, chronic toxicology studies, and evaluation in more complex models of arthritis. This rigorous, data-driven approach is fundamental to making informed decisions in the drug development pipeline.
References
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- Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kawai, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of pharmacy and pharmacology, 53(12), 1679–1685.
- Glaser, K., Sung, M. L., O'Neill, K., Parikh, S., & Zhang, Y. (1995). Etodolac selectively inhibits human prostaglandin G/H synthase 2 (PGHS-2) in vitro. European journal of pharmacology, 281(1), 107–111.
- Laine, L., Harper, S., Simon, T., Bath, R., Johanson, J., Schwartz, H., Stern, S., Quan, H., & Bolognese, J. (2004). A randomized trial comparing the effect of rofecoxib, a cyclooxygenase 2-specific inhibitor, with that of ibuprofen on the gastroduodenal mucosa of patients with osteoarthritis. Gastroenterology, 117(4), 776-783.
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PubChem. (n.d.). (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. Retrieved from [Link]
- Fenner, H. (1997). Etodolac: an overview of a selective COX-2 inhibitor.
- Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., Cipollone, F., Rotondo, S., & Davì, G. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. The Journal of pharmacology and experimental therapeutics, 271(3), 1705–1712.
- Kumagai, K., Kubo, M., Teshima, R., Nakahira, K., Ibi, M., & Matsusue, Y. (2013). The COX-2 selective blocker etodolac inhibits TNFα-induced apoptosis in isolated rabbit articular chondrocytes. International journal of molecular sciences, 14(10), 19813–19827.
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Jetir. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Retrieved from [Link]
- Chen, Y. F., Jobanputra, P., Barton, P., Bryan, S., Fry-Smith, A., Harris, G., & Taylor, R. S. (2008). Cyclooxygenase-2 selective non-steroidal anti-inflammatory drugs (etodolac, meloxicam, celecoxib, rofecoxib, etoricoxib, valdecoxib and lumiracoxib) for osteoarthritis and rheumatoid arthritis: a systematic review and economic evaluation. Health technology assessment (Winchester, England), 12(11), 1–278, iii.
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ResearchGate. (n.d.). Chemical structure of etodolac. Retrieved from [Link]
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PubChem. (n.d.). (+)-Etodolac. Retrieved from [Link]
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A Comparative Analysis of 8-Propyl Etodolac: Evaluating a Potential Enhancement in NSAID Therapy
An In-depth Guide for Researchers and Drug Development Professionals
The landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is continually evolving, driven by the pursuit of enhanced efficacy and improved safety profiles. Etodolac, a well-established NSAID, has garnered attention for its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme isoform strongly associated with inflammation.[1][2] Structure-activity relationship (SAR) studies of etodolac and its derivatives have suggested that chemical modifications, particularly at the 8-position of the pyranocarboxylic acid core, can significantly influence its anti-inflammatory properties.[1] Among these, the 8-propyl analog, 8-Propyl Etodolac, has been identified as a compound of interest.
This guide provides a comprehensive head-to-head comparison of this compound with its parent compound, etodolac, and other commonly used NSAIDs. The following sections will delve into the mechanistic underpinnings of these compounds, present available comparative experimental data, and outline detailed protocols for key evaluative assays.
Mechanism of Action: The Cyclooxygenase Pathway
The primary mechanism of action for NSAIDs, including etodolac and its derivatives, is the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and in platelet aggregation.[2]
-
COX-2: This isoform is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[2]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects are primarily linked to the inhibition of COX-1.[2] Therefore, NSAIDs with a higher selectivity for COX-2 over COX-1 are generally expected to have a more favorable safety profile.
Caption: The arachidonic acid cascade and the inhibitory action of NSAIDs.
Structure-Activity Relationship of Etodolac Derivatives
SAR studies have been instrumental in guiding the development of more potent and selective NSAIDs. For the pyranocarboxylic acid class of compounds, to which etodolac belongs, specific structural modifications have been shown to enhance anti-inflammatory activity. Key findings indicate that:
-
Substitution on the pyran ring with an alkyl group at the R1 position and an acetic acid function at the R2 position is crucial for anti-inflammatory effects.[1]
-
Increasing the length of the acid chain or converting it to an ester or amide derivative leads to inactivation of the drug.[1]
-
Substitution at the 8th position of the aromatic ring is particularly beneficial for activity.[1] The most active compounds in this class have been identified as the 8-ethyl, 8-n-propyl, and 7-fluoro-8-methyl derivatives.[1]
These findings strongly suggest that this compound would exhibit potent anti-inflammatory activity, potentially greater than the parent etodolac molecule.
Comparative Efficacy and Selectivity: A Data-Driven Analysis
While SAR studies provide a strong theoretical basis for the enhanced activity of this compound, a direct head-to-head comparison requires robust experimental data. Unfortunately, at present, there is a notable absence of publicly available, peer-reviewed studies that have specifically synthesized and pharmacologically evaluated this compound. Consequently, a detailed quantitative comparison of its COX-1/COX-2 inhibitory profile (IC50 values), in vivo anti-inflammatory and analgesic efficacy, and pharmacokinetic parameters against other NSAIDs cannot be definitively compiled.
The following table provides a summary of the known COX selectivity for etodolac and other common NSAIDs, which can serve as a benchmark for the anticipated profile of this compound.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Etodolac | >100 | 53 | >1.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
Data compiled from various sources. The selectivity of etodolac for COX-2 is reported to be between 5 to 50 times greater than for COX-1.[1]
Based on the SAR data, it is hypothesized that this compound would exhibit a more potent inhibition of COX-2, potentially with a maintained or improved selectivity ratio compared to etodolac.
Experimental Protocols for Comparative Evaluation
To facilitate future research and a direct comparison of this compound with other NSAIDs, the following are detailed, step-by-step methodologies for key in vitro and in vivo assays.
This assay is fundamental for determining the potency and selectivity of an NSAID.
Caption: A generalized workflow for determining COX-1/COX-2 inhibition.
Protocol:
-
Enzyme Preparation: Utilize commercially available purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of this compound and comparator NSAIDs in a suitable solvent (e.g., DMSO). Create a series of dilutions to generate a dose-response curve.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, a reaction buffer (e.g., Tris-HCl), and a heme cofactor.
-
Inhibition: Add the test compounds or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).
-
Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
This is a classic and widely used animal model to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound, a reference NSAID (e.g., indomethacin), or vehicle control orally or intraperitoneally to different groups of animals.
-
Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Future Directions and Conclusion
The available structure-activity relationship data for etodolac derivatives provides a compelling rationale for the investigation of this compound as a potentially more potent anti-inflammatory agent. However, the current lack of specific experimental data for this compound makes a direct and comprehensive comparison with other NSAIDs speculative.
To fully elucidate the therapeutic potential of this compound, further research is imperative. The synthesis of this compound followed by rigorous pharmacological evaluation using the standardized protocols outlined in this guide is the critical next step. Such studies will provide the necessary data to accurately position this compound within the landscape of NSAID therapy and determine if its structural modification translates into a clinically meaningful improvement in efficacy and/or safety.
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A Comparative Guide to the Anti-Myeloma Activity of 8-Propyl Etodolac (SDX-308)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Multiple Myeloma and the Rationale for Novel Therapeutics
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite significant advances in treatment, MM remains largely incurable, with many patients relapsing or becoming refractory to existing therapies. This underscores the urgent need for novel therapeutic agents with distinct mechanisms of action.
8-Propyl Etodolac (SDX-308) has emerged as a promising candidate. A derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac, SDX-308 exhibits potent anti-myeloma activity through a mechanism distinct from its parent compound's anti-inflammatory properties[1]. This guide will dissect the preclinical evidence supporting the anti-myeloma efficacy of SDX-308 and provide a comparative analysis against current therapeutic mainstays.
Mechanism of Action: A Comparative Overview
A key differentiator for a novel therapeutic is a unique mechanism of action that can overcome existing resistance pathways. Here, we compare the molecular pathways targeted by SDX-308 and standard-of-care anti-myeloma agents.
This compound (SDX-308): Targeting the Wnt/β-catenin Pathway
Preclinical studies have demonstrated that SDX-308 exerts its cytotoxic effects on multiple myeloma cells by inhibiting the Wnt/β-catenin signaling pathway[1][2]. Specifically, SDX-308 prevents the nuclear translocation of β-catenin, a critical step in the activation of this pathway. This inhibition leads to the downregulation of key downstream target genes, including the proto-oncogene myc and the anti-apoptotic protein survivin, ultimately triggering apoptosis[1].
Figure 1: Mechanism of action of SDX-308 in multiple myeloma cells.
Standard-of-Care Agents: Diverse Mechanisms
-
Bortezomib (Proteasome Inhibitor): Bortezomib reversibly inhibits the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This leads to the accumulation of pro-apoptotic proteins and the induction of a terminal unfolded protein response, ultimately causing cell death.
-
Lenalidomide (Immunomodulatory Agent): Lenalidomide possesses a multi-faceted mechanism of action. It directly induces apoptosis in myeloma cells, inhibits angiogenesis, and modulates the tumor microenvironment by enhancing the activity of T cells and Natural Killer (NK) cells.
-
Daratumumab (Anti-CD38 Monoclonal Antibody): Daratumumab is a human monoclonal antibody that targets the CD38 protein, which is highly expressed on the surface of multiple myeloma cells. Its anti-myeloma effects are mediated through various mechanisms, including complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), antibody-dependent cellular phagocytosis (ADCP), and apoptosis.
Comparative In Vitro Efficacy
The in vitro cytotoxicity of SDX-308 has been evaluated against a panel of multiple myeloma cell lines and compared with R-etodolac. The following table summarizes the 50% inhibitory concentration (IC50) values.
| Cell Line | SDX-308 (µM) | R-etodolac (µM) |
| MM.1S | 25-50 | >1000 |
| U266 | 25-50 | >1000 |
| RPMI8226 | 25-50 | >1000 |
| OPM1 | 25-50 | >1000 |
| MM.1R (Dexamethasone-resistant) | 25-50 | >1000 |
| RPMI-Dox40 (Doxorubicin-resistant) | 25-50 | >1000 |
| RPMI-LR5 (Melphalan-resistant) | 25-50 | >1000 |
Table 1: Comparative IC50 values of SDX-308 and R-etodolac in various multiple myeloma cell lines after 48 hours of treatment[3].
Notably, SDX-308 demonstrates significantly greater potency than its parent compound, R-etodolac, and maintains its efficacy in cell lines resistant to conventional chemotherapeutic agents[3].
For a broader comparison, the table below includes reported IC50 values for standard-of-care agents in some of the same cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons may vary based on experimental conditions.
| Drug | MM.1S (µM) | U266 (µM) | RPMI8226 (µM) |
| SDX-308 | 25-50 | 25-50 | 25-50 |
| Bortezomib | ~0.005-0.01 | ~0.007-0.02 | ~0.01-0.03 |
| Lenalidomide | ~1-10 | >10 | >10 |
Table 2: Approximate IC50 values of SDX-308, Bortezomib, and Lenalidomide in multiple myeloma cell lines. Data for Bortezomib and Lenalidomide are compiled from various sources for comparative context.
Induction of Apoptosis
SDX-308 has been shown to induce apoptosis in multiple myeloma cells in a dose- and time-dependent manner. This is triggered by the activation of caspase-8, caspase-9, and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP)[1].
While specific quantitative data from a head-to-head study is not available, both bortezomib and lenalidomide are also well-documented inducers of apoptosis in myeloma cells through their respective mechanisms.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed step-by-step methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of therapeutic compounds on multiple myeloma cell lines.
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., SDX-308) and control compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Treat multiple myeloma cells with the desired concentrations of the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways of interest.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, c-Myc, survivin, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 2: General experimental workflow for validating anti-myeloma activity.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound (SDX-308) is a potent anti-myeloma agent with a novel mechanism of action targeting the Wnt/β-catenin pathway. Its efficacy in drug-resistant cell lines is particularly encouraging and suggests its potential utility in the treatment of relapsed/refractory multiple myeloma.
While direct comparative data with all current frontline therapies is limited, the available evidence positions SDX-308 as a promising therapeutic candidate worthy of further investigation. Future studies should focus on in vivo efficacy in animal models of multiple myeloma and eventual evaluation in clinical trials to determine its safety and efficacy in patients. The unique mechanism of action of SDX-308 may also present opportunities for combination therapies with existing anti-myeloma agents to achieve synergistic effects and overcome drug resistance.
References
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Yasui, H., Hideshima, T., Ikeda, H., Ocio, E. M., Kiziltepe, T., Vallet, S., ... & Anderson, K. C. (2007). Novel etodolac analog SDX-308 (CEP-18082) induces cytotoxicity in multiple myeloma cells associated with inhibition of beta-catenin/TCF pathway. Leukemia, 21(3), 535–540. [Link]
-
Yasui, H., Hideshima, T., Hamasaki, M., Roccaro, A. M., Shiraishi, N., Kumar, S., ... & Anderson, K. C. (2006). Novel Etodolac Analog SDX-308 (CEP-18082) Induces Cytotoxicity in Multiple Myeloma Cells Associated with Inhibition of Wnt/β-Catenin Pathway. Blood, 108(11), 3608. [Link]
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Yasui, H., Hideshima, T., Ikeda, H., Ocio, E. M., Kiziltepe, T., Vallet, S., ... & Anderson, K. C. (2007). Novel etodolac analog SDX-308 (CEP-18082) induces cytotoxicity in multiple myeloma cells associated with inhibition of -catenin/TCF pathway. ResearchGate. [Link]
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- 3. Role of Wnt/β-catenin pathway in inducing autophagy and apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of 8-Propyl Etodolac in Etodolac Assays
For researchers, clinical chemists, and drug development professionals, the precise quantification of therapeutic agents is paramount. The presence of structurally related compounds, such as metabolites or synthetic impurities, can pose a significant analytical challenge, potentially leading to erroneous results. This guide provides an in-depth comparison of analytical methodologies for the non-steroidal anti-inflammatory drug (NSAID) etodolac, with a specific focus on the potential cross-reactivity of a key impurity, 8-Propyl Etodolac, in immunoassay-based methods.
Etodolac, (RS)-2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is widely prescribed for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] Its analogue, this compound, is a known impurity that can arise during the synthesis of the parent drug.[2] The structural similarity between these two molecules underscores the need for highly specific analytical methods to ensure accurate quantification of etodolac in various biological matrices.
Structural Comparison: Etodolac vs. This compound
The key structural difference between etodolac and this compound lies in the alkyl substituent at the 8-position of the pyrano[3,4-b]indole core. Etodolac possesses an ethyl group, while this compound, as its name suggests, has a propyl group. This seemingly minor variation of a single methylene unit can have significant implications for the specificity of certain analytical techniques, particularly immunoassays.
Caption: Molecular structures of Etodolac and this compound.
A Tale of Two Techniques: Chromatography vs. Immunoassay
The quantification of etodolac in pharmaceutical and biological samples is predominantly achieved through two distinct analytical approaches: chromatography and immunoassay.
High-Performance Liquid Chromatography (HPLC): The Gold Standard of Specificity
Chromatographic methods, particularly HPLC coupled with UV or mass spectrometric detection, are widely regarded as the gold standard for the quantitative analysis of small molecules like etodolac.[3] These methods offer high specificity by physically separating the analyte of interest from other compounds in the sample matrix based on their physicochemical properties, such as polarity and size. The distinct chemical structures of etodolac and this compound would result in different retention times on an HPLC column, allowing for their individual quantification without mutual interference.
Immunoassays: High Throughput at the Cost of Potential Cross-Reactivity
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and often more cost-effective alternative to chromatography. These assays rely on the specific binding of an antibody to the target analyte.[4] For small molecules like etodolac (referred to as haptens in an immunological context), a competitive ELISA format is typically employed.[5] In this setup, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites.
The critical question for researchers is the degree to which the anti-etodolac antibody recognizes and binds to this compound. This phenomenon, known as cross-reactivity, can lead to an overestimation of the etodolac concentration in a sample containing the 8-propyl analogue.[6] The specificity of an antibody is determined by the three-dimensional complementarity between its binding site and the epitope of the antigen.[7] Even subtle changes in the hapten's structure, such as the addition of a methylene group, can alter this interaction.[8]
While no specific cross-reactivity data for this compound in commercial etodolac immunoassays is readily available in the scientific literature, the high degree of structural similarity suggests that some level of cross-reactivity is plausible. The extent of this cross-reactivity is dependent on the specific antibodies used in the assay and the region of the etodolac molecule that was used to generate them.
Experimental Protocol: Assessing the Cross-Reactivity of this compound in a Competitive ELISA
To definitively determine the potential for analytical interference, a cross-reactivity study should be performed. The following protocol outlines a self-validating system for assessing the cross-reactivity of this compound in a competitive ELISA designed for etodolac quantification.
Objective: To quantify the percent cross-reactivity of this compound in a competitive ELISA for etodolac.
Materials:
-
Etodolac analytical standard
-
This compound analytical standard
-
Competitive ELISA kit for etodolac (or developed in-house)
-
Assay buffer
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Experimental Workflow:
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- 8. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of 8-Propyl Etodolac and SDX-308 for Selective COX-2 Inhibition
In the landscape of anti-inflammatory drug discovery, the development of selective cyclooxygenase-2 (COX-2) inhibitors remains a critical area of research. This is driven by the need to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 enzyme. This guide provides a detailed comparison of the in vitro efficacy of two etodolac analogs, 8-Propyl Etodolac and SDX-308, offering insights for researchers and drug development professionals.
Etodolac itself is recognized as a selective COX-2 inhibitor.[1][2] It is a racemic mixture of R- and S-enantiomers, with the S-enantiomer being the biologically active form responsible for COX inhibition.[3] The compounds discussed here, this compound and SDX-308, are structural derivatives designed to enhance specific pharmacological properties.
Compound Profiles and Mechanisms of Action
This compound: Structure-activity relationship (SAR) studies of the pyranocarboxylic acid class, to which etodolac belongs, have indicated that substitutions at the 8th position of the aromatic ring are highly beneficial for activity. Specifically, 8-n-propyl derivatives are among the most active compounds in this class.[4][5] This suggests that this compound is rationally designed for potent anti-inflammatory activity, presumably through enhanced COX-2 inhibition.
SDX-308: This compound is a novel and more potent structural analog of R-etodolac.[6][7] While the R-enantiomer of etodolac is inactive against COX enzymes, it has been shown to inhibit the Wnt/β-catenin pathway.[5] SDX-308 leverages this unique pharmacology, demonstrating potent inhibition of the NF-κB and Wnt/β-catenin pathways.[6][7][8] This dual mechanism suggests its potential not only in inflammation but also in diseases like multiple myeloma, where these pathways are dysregulated.[6][8]
The primary mechanism for both compounds, in the context of inflammation, revolves around the inhibition of the COX-2 enzyme. This enzyme is a key player in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[9][10]
The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins. While COX-1 is typically involved in homeostatic functions, COX-2 is induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[9][11] Selective inhibitors like this compound and SDX-308 are designed to preferentially block COX-2, thereby reducing inflammation with a potentially lower risk of gastrointestinal side effects.
Caption: The COX signaling pathway, illustrating the selective inhibition of COX-2 by this compound and SDX-308.
Comparative In Vitro Efficacy
To objectively compare the in vitro efficacy of these compounds, we must consider their half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for quantifying COX-2 selectivity. A higher SI value indicates greater selectivity for COX-2.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Data Source |
| Etodolac | COX-1 | >100 | >10 | Inferred from literature[4][12] |
| COX-2 | ~1-10 | |||
| This compound | COX-1 | Hypothesized >100 | Hypothesized High | Based on SAR[4][5] |
| COX-2 | Hypothesized <1 | |||
| SDX-308 | NF-κB / Wnt | Potent Inhibitor | N/A (Different Mechanism) | Preclinical Data[6][8] |
| Celecoxib (Control) | COX-1 | ~15-20 | ~30-67 | Literature[10][13] |
| COX-2 | ~0.3-0.4 |
Note: Data for this compound is hypothesized based on structure-activity relationships indicating enhanced potency. SDX-308's primary reported mechanism is not direct COX inhibition, but rather NF-κB and Wnt pathway modulation.
Experimental Protocols for In Vitro Assessment
The cornerstone for evaluating these compounds is a robust and reproducible in vitro COX inhibitor screening assay. The following protocol outlines a standard procedure based on widely accepted methodologies.[14][15][16]
Principle: This assay measures the peroxidase activity of COX. The cyclooxygenase activity produces PGG2, which is then reduced by the peroxidase component to PGH2. This process involves the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.
Materials:
-
COX-1 and COX-2 enzymes (ovine, purified)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogen)
-
Test Compounds (this compound, SDX-308) and Control (e.g., Celecoxib)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute test compounds to a range of concentrations in assay buffer.
-
Enzyme Preparation: On ice, add heme and the COX-1 or COX-2 enzyme to the assay buffer to create the enzyme solution.
-
Plate Loading: To each well of a 96-well plate, add:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of Enzyme Solution (COX-1 or COX-2)
-
10 µL of the diluted test compound or vehicle control.
-
-
Incubation: Gently shake the plate and incubate for 5-10 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid substrate to each well to initiate the reaction.
-
Color Development: Immediately add 10 µL of TMPD solution to each well.
-
Measurement: Read the absorbance of the plate at 590-620 nm at timed intervals (e.g., every minute for 5 minutes) to determine the reaction rate.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and determine the IC50 value using a suitable regression model.
Caption: Experimental workflow for the in vitro COX inhibitor screening assay.
Discussion and Interpretation
Based on SAR principles, This compound is anticipated to be a highly potent and selective COX-2 inhibitor, likely exceeding the performance of its parent compound, etodolac.[4][5] Its efficacy would be primarily driven by direct enzymatic inhibition, making it a strong candidate for development as a classic anti-inflammatory agent.
In contrast, SDX-308 presents a more complex and intriguing profile. While it is an analog of etodolac, its primary reported in vitro efficacy is through the inhibition of NF-κB and Wnt/β-catenin signaling pathways.[6][7][8] This mechanism is downstream of many inflammatory stimuli and also plays a crucial role in cell proliferation and survival, particularly in oncology. Therefore, while SDX-308 likely possesses anti-inflammatory properties, its therapeutic potential may be broader, extending to diseases like multiple myeloma and other cancers.
For researchers focused purely on potent and selective COX-2 inhibition for traditional anti-inflammatory applications, this compound represents a more direct and mechanistically conventional candidate. However, for those investigating diseases with complex signaling dysregulation involving NF-κB and Wnt pathways, SDX-308 offers a novel and compelling therapeutic strategy.
Conclusion
Both this compound and SDX-308 are promising derivatives of etodolac. This compound is predicted to be a potent and selective COX-2 inhibitor based on established SAR. SDX-308, on the other hand, demonstrates efficacy through the inhibition of key signaling pathways like NF-κB and Wnt/β-catenin, suggesting a broader therapeutic utility beyond simple COX-2 inhibition. The choice between these compounds for further development would depend entirely on the specific therapeutic indication and the desired mechanistic approach. Rigorous head-to-head in vitro testing, following the protocols outlined, is essential to definitively quantify their respective potencies and selectivities.
References
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What is the mechanism of Etodolac? - Patsnap Synapse. [Link]
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ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. - PharmaCompass. [Link]
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SDX-308, a nonsteroidal anti-inflammatory agent, inhibits NF-kappaB activity, resulting in strong inhibition of osteoclast formation/activity and multiple myeloma cell growth. - PubMed. [Link]
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Etodolac Containing Topical Niosomal Gel: Formulation Development and Evaluation. - NIH. [Link]
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A QbD-Navigated Approach to the Development and Evaluation of Etodolac–Phospholipid Complex Containing Polymeric Films for Improved Anti-Inflammatory Effect. - MDPI. [Link]
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Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. - The Pharma Innovation Journal. [Link]
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Novel etodolac analog SDX-308 (CEP-18082) induces cytotoxicity in multiple myeloma cells associated with inhibition of -catenin/TCF pathway. - ResearchGate. [Link]
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Formulation and in vitro evaluation of etodolac entrapped in microsponge based drug delivery system. - International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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A review on method of synthesis and clinical pharmacokinetics of etodolac. - Jetir.Org. [Link]
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(PDF) Etodolac ER IJPPS. - ResearchGate. [Link]
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Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. - PubMed Central. [Link]
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In vitro assays for cyclooxygenase activity and inhibitor characterization. - PubMed. [Link]
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Etodolac: an overview of a selective COX-2 inhibitor. - PubMed. [Link]
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In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. - ResearchGate. [Link]
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PRODUCT MONOGRAPH ETODOLAC Etodolac Capsules BP 200 mg and 300 mg ANTI-INFLAMMATORY AGENT. - AA PHARMA INC. [Link]
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Etodolac: An overview of a selective COX-2 inhibitor. - Semantic Scholar. [Link]
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Pipeline - Enveda. - Enveda Biosciences. [Link]
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Cyclooxygenase-2 selective non-steroidal anti-inflammatory drugs (etodolac, meloxicam, celecoxib, rofecoxib, etoricoxib, valdecoxib and lumiracoxib) for osteoarthritis and rheumatoid arthritis: a systematic review and economic evaluation. - NIHR Health Technology Assessment programme - NCBI. [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. - New Journal of Chemistry (RSC Publishing). [Link]
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Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. - MDPI. [Link]
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Drug Class Review on Cyclo-oxygenase (COX)-2 Inhibitors and Non-steroidal Anti-inflammatory Drugs (NSAIDs). - OHSU. [Link]
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In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview. - PubMed. [Link]
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SynDevRx Announces Positive Data from Phase 1 Safety Trial of SDX-7320 in Late Stage Cancer Patients. - PRWeb. [Link]
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Etodolac clinical pharmacokinetics. - PubMed. [Link]
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Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. - Hindawi. [Link]
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Celecoxib vs Etodolac Comparison. - Drugs.com. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. - PMC. [Link]
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COX-2 Selectivity and Inflammatory Processes. - Bentham Science Publishers. [Link]
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SDX-308, a Structural Analog of Etodolac, Inhibits NF-κB Activity Resulting in Significant Inhibition of Osteoclast Formation/Activity and Multiple Myeloma Cell Growth. - ResearchGate. [Link]
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Novel Etodolac Analog SDX-308 (CEP-18082) Induces Cytotoxicity in Multiple Myeloma Cells Associated with Inhibition of Wnt/β-Catenin Pathway. - ResearchGate. [Link]
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A Researcher's Guide to Differential Gene Expression Analysis: Unveiling the Molecular Response to 8-Propyl Etodolac and a Comparison with Alternative Anti-Inflammatory Agents
In the landscape of drug discovery and development, understanding the precise molecular mechanisms by which a compound exerts its effects is paramount. This guide provides a comprehensive framework for conducting a differential gene expression (DGE) analysis to characterize the cellular response to 8-Propyl Etodolac, a potent anti-inflammatory agent. As a Senior Application Scientist, my goal is to not only provide a step-by-step protocol but to also instill a deeper understanding of the scientific rationale behind each experimental choice. This guide will also objectively compare the performance of this compound with other anti-inflammatory alternatives, supported by experimental data and a robust analysis pipeline.
Introduction: The Significance of this compound and Differential Gene Expression
Etodolac is a well-established non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the preferential inhibition of cyclooxygenase-2 (COX-2).[1][2] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3] Structure-activity relationship studies have revealed that substitutions at the 8th position of the aromatic ring of the Etodolac molecule can significantly enhance its activity. Specifically, an 8-ethyl or 8-n-propyl substitution can result in a compound that is 20 times more active than its methyl counterpart.[4] This guide focuses on "this compound," a theoretical analog, to explore how its potentially heightened potency might translate to changes in gene expression.
Differential gene expression (DGE) analysis is a powerful tool that allows us to quantify and compare the abundance of thousands of transcripts between different experimental conditions. By employing techniques such as RNA sequencing (RNA-Seq), we can gain a global view of the cellular pathways that are modulated by a drug treatment. This information is invaluable for elucidating a drug's mechanism of action, identifying potential off-target effects, and discovering novel biomarkers of drug response.
A Comparative Framework: this compound and Its Alternatives
To provide a comprehensive evaluation, this guide will compare the gene expression profiles induced by this compound with two distinct classes of anti-inflammatory agents: a nitric oxide-donating NSAID (NO-NSAID) and a natural COX-2 inhibitor, curcumin.
-
Nitric Oxide-Donating NSAIDs (NO-NSAIDs): These are a novel class of drugs that couple a traditional NSAID with a nitric oxide-releasing moiety.[5] This design aims to mitigate the gastrointestinal side effects associated with traditional NSAIDs while retaining anti-inflammatory efficacy.[6][7] The release of nitric oxide can have its own distinct effects on gene expression, making this a compelling comparison.[8][9]
-
Curcumin: The primary active component of turmeric, curcumin is a natural compound that has been shown to inhibit COX-2 expression and activity.[10][11] Its mechanism of action involves the modulation of multiple signaling pathways, offering a contrast to the more targeted action of a selective COX-2 inhibitor.[12][13]
Experimental Workflow: From Cell Culture to Sequencing
The following section details a robust experimental protocol for a comparative DGE analysis. The causality behind each step is explained to ensure a self-validating system.
Cell Line Selection and Treatment
The choice of cell line is critical and should be guided by the therapeutic target of the compounds. For this study, a human synovial sarcoma cell line (SW982) is a relevant model, as Etodolac is used to treat rheumatoid arthritis.[14][15]
Protocol:
-
Cell Culture: Culture SW982 cells in Leibovitz's L-15 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Groups:
-
Vehicle Control (e.g., DMSO)
-
This compound (at a predetermined optimal concentration)
-
NO-NSAID (e.g., NO-Aspirin, at a predetermined optimal concentration)
-
Curcumin (at a predetermined optimal concentration)
-
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the respective treatments. A minimum of three biological replicates should be prepared for each experimental group.
-
Incubation: Incubate the cells for a duration known to induce significant changes in gene expression (e.g., 24 hours).
RNA Extraction and Quality Control
High-quality RNA is the cornerstone of a successful RNA-Seq experiment.
Protocol:
-
RNA Extraction: Lyse the cells directly in the wells using a TRIzol-based reagent and perform RNA extraction according to the manufacturer's protocol.
-
RNA Quality Control: Assess the quantity and purity of the extracted RNA using a NanoDrop spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8. Further assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of 8 or higher is recommended.
Library Preparation and Sequencing
The preparation of sequencing libraries involves the conversion of RNA into cDNA and the addition of sequencing adapters.
Protocol:
-
Poly(A) RNA Selection: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize the first and second strands of cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA fragments for ligation with sequencing adapters.
-
PCR Amplification: Amplify the library to obtain a sufficient quantity for sequencing.
-
Sequencing: Perform sequencing on an Illumina NovaSeq platform, aiming for a sequencing depth of at least 20 million reads per sample.
Experimental Workflow Diagram
Caption: A schematic of the experimental workflow for differential gene expression analysis.
Data Analysis Pipeline: From Raw Reads to Biological Insights
The analysis of RNA-Seq data requires a series of computational steps to ensure the accuracy and reliability of the results.
Quality Control of Raw Sequencing Data
The first step is to assess the quality of the raw sequencing reads.
Protocol:
-
FastQC: Use FastQC to generate a quality control report for each sample. This report provides information on per-base sequence quality, GC content, and adapter content.
-
Trimming: Use a tool like Trimmomatic to remove low-quality bases and adapter sequences from the reads.
Read Alignment and Quantification
The trimmed reads are then aligned to a reference genome, and the number of reads mapping to each gene is counted.
Protocol:
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Use a tool like featureCounts or HTSeq to count the number of reads that map to each gene.
Differential Gene Expression Analysis
Statistical analysis is performed to identify genes that are significantly differentially expressed between the treatment groups and the control group.
Protocol:
-
Normalization: Normalize the raw read counts to account for differences in library size and RNA composition between samples.
-
Statistical Analysis: Use a statistical package such as DESeq2 or edgeR to perform the differential expression analysis.[16] These packages model the read counts using a negative binomial distribution and perform hypothesis testing to identify genes with significant expression changes.
-
Significance Thresholds: Set thresholds for significance, typically a false discovery rate (FDR) adjusted p-value (padj) of less than 0.05 and a log2 fold change of greater than 1 or less than -1.
Data Analysis Pipeline Diagram
Caption: The computational pipeline for analyzing RNA-Seq data.
Comparative Analysis and Data Interpretation
The final step is to interpret the DGE results in a biological context and compare the effects of the different treatments.
Visualizing Differential Gene Expression
Volcano plots and heatmaps are effective ways to visualize the DGE results.
-
Volcano Plot: This plot displays the log2 fold change against the -log10(padj) for each gene, allowing for the easy identification of genes with both large fold changes and high statistical significance.
-
Heatmap: A heatmap can be used to visualize the expression patterns of the top differentially expressed genes across all samples, revealing clusters of genes with similar expression profiles.
Functional Enrichment Analysis
To understand the biological functions of the differentially expressed genes, it is essential to perform a functional enrichment analysis.
Protocol:
-
Gene Ontology (GO) and Pathway Analysis: Use tools like DAVID or Metascape to identify enriched GO terms and biological pathways (e.g., KEGG, Reactome) among the lists of differentially expressed genes for each treatment.
-
Comparative Analysis: Compare the enriched pathways between the this compound, NO-NSAID, and curcumin treatment groups to identify both common and unique mechanisms of action.
Hypothetical Data Comparison
The following table provides a hypothetical comparison of the DGE results for the three treatments. This is for illustrative purposes, as a real dataset for this compound is not publicly available.
| Feature | This compound | NO-NSAID | Curcumin |
| Total Differentially Expressed Genes | ~1200 | ~1500 | ~2500 |
| Top Upregulated Pathways | - Apoptosis Signaling- Cell Cycle Regulation | - Nitric Oxide Signaling- Apoptosis Signaling | - NF-κB Signaling- Oxidative Stress Response |
| Top Downregulated Pathways | - Prostaglandin Synthesis- Inflammatory Response | - Prostaglandin Synthesis- Cell Adhesion | - Cell Proliferation- Inflammatory Response |
| Unique Gene Signatures | Stronger suppression of COX-2 pathway genes | Upregulation of genes related to cGMP signaling | Broad modulation of transcription factors |
This hypothetical data suggests that while all three compounds suppress inflammatory pathways, they do so through distinct mechanisms. This compound, as expected, would likely show a more targeted effect on the prostaglandin synthesis pathway. The NO-NSAID would have the added dimension of modulating nitric oxide-related pathways. Curcumin, with its broader mechanism, would likely affect a larger number of genes and pathways.
COX-2 Signaling Pathway
Caption: The COX-2 signaling pathway and the inhibitory action of this compound.
Conclusion and Future Directions
This guide has provided a comprehensive roadmap for conducting a differential gene expression analysis to characterize the molecular effects of this compound and compare them to alternative anti-inflammatory agents. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of these compounds.
Future studies could expand upon this framework by:
-
In vivo validation: Validating the in vitro gene expression findings in animal models of inflammation.
-
Proteomic analysis: Complementing the transcriptomic data with proteomic analysis to investigate changes at the protein level.
-
Time-course experiments: Performing a time-course analysis to capture the dynamic changes in gene expression over time.
By integrating these multi-omics approaches, we can build a more complete picture of the pharmacological effects of this compound and pave the way for the development of more effective and safer anti-inflammatory therapies.
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A Comparative Guide to Validating the Mechanism of Action of 8-Propyl Etodolac in Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of experimental approaches to validate the mechanism of action of 8-Propyl Etodolac, a novel compound, in the context of multiple myeloma. We will explore the scientific rationale behind experimental choices, present detailed protocols, and compare its potential mechanism with established anti-myeloma therapies.
Introduction: The Unmet Need in Multiple Myeloma and the Rationale for this compound
Multiple myeloma is a cancer of plasma cells, a type of white blood cell in the bone marrow. Despite recent advances in treatment, it remains largely incurable, necessitating the development of novel therapeutic agents with distinct mechanisms of action. Standard-of-care treatments for multiple myeloma include immunomodulatory drugs (IMiDs), proteasome inhibitors, and monoclonal antibodies.[1][2][3] These therapies, while effective, are not curative and patients often relapse, highlighting the urgent need for new drugs that can overcome resistance and offer durable responses.
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), has shown anti-cancer properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[4][5] Its derivatives are being explored to enhance this anti-proliferative action and reduce potential side effects.[6] Specifically, indole derivatives have been noted for their potential to inhibit pathways like NFκB and mTOR/PI3K/Akt, which are crucial in cancer cell survival and proliferation.[7] One such derivative, this compound, has emerged as a compound of interest for its potential anti-myeloma activity. This guide will focus on the experimental validation of its mechanism of action.
Hypothesized Mechanism of Action of this compound
Based on the known activities of Etodolac and its analogs, we hypothesize that this compound exerts its anti-myeloma effects through a multi-faceted mechanism that may include:
-
Induction of Apoptosis: A primary mechanism for many anti-cancer drugs is the induction of programmed cell death, or apoptosis.[8][9] Etodolac has been shown to induce apoptosis in human myeloma cells.[10]
-
Inhibition of Pro-Survival Signaling Pathways: Key signaling pathways such as the NF-κB and β-catenin/TCF pathways are often dysregulated in multiple myeloma, promoting cell survival and proliferation. A novel etodolac analog, SDX-308, has been shown to inhibit the β-catenin/TCF pathway in multiple myeloma cells.[11]
-
Kinase Inhibition: Protein kinases are critical regulators of cellular processes and represent a major class of drug targets in oncology.[12] Novel etodolac derivatives have been investigated as inhibitors of eukaryotic elongation factor 2 kinase (eEF2K).
To rigorously validate these hypotheses, a series of experiments are required. The following sections will detail the methodologies and rationale for each.
Experimental Validation Strategy
A systematic approach is necessary to elucidate the mechanism of action of this compound. This involves a combination of in vitro assays to assess its effects on myeloma cell viability, apoptosis, and key signaling pathways. Network pharmacology can also be a valuable tool to systematically investigate the interactions between the drug and various biological pathways.[13][14][15]
Caption: Experimental workflow for validating the mechanism of action.
Part 1: Assessing the Impact on Myeloma Cell Viability
The initial step is to determine the cytotoxic effects of this compound on multiple myeloma cell lines. This provides a quantitative measure of the compound's potency and is essential for designing subsequent mechanistic studies.
Cell Viability Assays
Causality: Cell viability assays are crucial to determine the concentration range at which this compound affects myeloma cell survival. These assays typically measure metabolic activity or ATP content, which are indicative of the number of living, healthy cells.[16]
Comparative Alternatives:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells.[17]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, providing a highly sensitive readout of cell viability.[18]
-
CCK-8 Assay: This is another colorimetric assay used to determine cell viability.[19]
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT | Measures metabolic activity via reduction of a tetrazolium salt to a colored formazan product. | Inexpensive, well-established. | Can be affected by changes in cellular metabolism not related to viability. |
| CellTiter-Glo® | Measures ATP levels through a luciferase-based reaction. | Highly sensitive, fast, and simple protocol. | More expensive than colorimetric assays. |
| CCK-8 | Utilizes a highly water-soluble tetrazolium salt, producing a water-soluble formazan dye. | High sensitivity, low toxicity, simple procedure. | Can be influenced by culture medium pH. |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from established methodologies for assessing cell viability in multiple myeloma cell lines.[18]
-
Cell Seeding: Seed multiple myeloma cell lines (e.g., RPMI 8226, U266, MM.1S) in 96-well opaque-walled plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound and a vehicle control (e.g., DMSO). Add the compounds to the cells and incubate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of the compound using non-linear regression analysis.
Part 2: Investigating the Induction of Apoptosis
Once the cytotoxic effect is established, the next critical step is to determine if cell death occurs via apoptosis. Apoptosis is a regulated process of programmed cell death that is a hallmark of effective cancer therapies.[8][20][21]
Apoptosis Assays
Causality: These assays are designed to detect the biochemical and morphological changes characteristic of apoptosis, providing direct evidence that the compound induces this specific form of cell death. It is recommended to use more than one assay to confirm apoptosis.[22]
Comparative Alternatives:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine (an early apoptotic event) and loss of membrane integrity (a late apoptotic/necrotic event).[9]
-
Caspase Activity Assays: These assays measure the activity of caspases, the key effector enzymes of apoptosis.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
| Assay | Principle | Stage of Apoptosis Detected | Advantages |
| Annexin V/PI Staining | Detects phosphatidylserine externalization and membrane permeability. | Early and late | Differentiates between apoptotic and necrotic cells. |
| Caspase Activity | Measures the activity of caspase enzymes. | Mid | Provides information on the activation of specific apoptotic pathways. |
| TUNEL | Detects DNA fragmentation. | Late | Can be used on fixed cells and tissue sections. |
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat myeloma cells with this compound at its IC50 concentration for 24 and 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Part 3: Delineating the Affected Signaling Pathways
To gain deeper insight into the mechanism of action, it is essential to identify the specific signaling pathways modulated by this compound.
Western Blotting
Causality: Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in apoptosis and cell survival signaling pathways.[23][24] This allows for the direct assessment of the compound's impact on key molecular targets.
Caption: Western Blotting Workflow.
Experimental Protocol: Western Blotting
This protocol is a general guideline for western blotting and may need optimization for specific antibodies.[25][26]
-
Sample Preparation:
-
Treat myeloma cells with this compound at the IC50 concentration for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.[23]
-
-
Gel Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, Akt, p-NF-κB, NF-κB, β-catenin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Table of Potential Protein Targets for Western Blot Analysis:
| Pathway | Target Proteins | Expected Change with this compound |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP | Increase |
| PI3K/Akt | p-Akt, Akt | Decrease in p-Akt/Akt ratio |
| NF-κB | p-IκBα, IκBα, p-p65, p65 | Decrease in phosphorylated forms |
| Wnt/β-catenin | β-catenin, c-Myc, Cyclin D1 | Decrease |
Kinase Profiling Assays
Causality: Kinase profiling is essential to determine if this compound directly inhibits the activity of specific kinases, which could be a primary mechanism of its anti-cancer effects.[12] These assays measure the ability of a compound to inhibit the enzymatic activity of a panel of kinases.[27][28][29][30]
Comparative Alternatives:
-
Radiometric Assays: These are considered the gold standard and directly measure the incorporation of a radiolabeled phosphate group onto a substrate.
-
Luminescence-based Assays: These assays measure the amount of ATP remaining after a kinase reaction.
-
Fluorescence Resonance Energy Transfer (FRET)-based Assays: These assays use fluorescently labeled substrates to detect kinase activity.
| Assay | Principle | Advantages | Disadvantages |
| Radiometric | Measures incorporation of 32P or 33P from ATP onto a substrate. | Direct measurement, highly sensitive. | Requires handling of radioactive materials. |
| Luminescence | Measures ATP consumption by the kinase. | Non-radioactive, high-throughput. | Indirect measurement, can have interferences. |
| FRET | Measures the phosphorylation of a fluorescently labeled peptide. | Homogeneous, high-throughput. | Can have false positives/negatives due to compound fluorescence. |
Experimental Approach: Screen this compound against a broad panel of kinases at a fixed concentration (e.g., 10 µM) to identify potential hits. For any identified hits, perform follow-up dose-response studies to determine the IC50 values. It is important to perform these assays at physiologically relevant ATP concentrations to better predict in vivo efficacy.[27]
Comparison with Standard-of-Care Myeloma Drugs
A crucial aspect of validating a new drug candidate is to compare its mechanism of action with existing therapies. This provides context for its potential clinical utility and identifies opportunities for combination therapies.
| Drug Class | Examples | Primary Mechanism of Action |
| Proteasome Inhibitors | Bortezomib, Carfilzomib[31] | Inhibit the proteasome, leading to an accumulation of pro-apoptotic proteins and cell death.[2] |
| Immunomodulatory Drugs (IMiDs) | Lenalidomide, Pomalidomide[1] | Modulate the immune system, inhibit myeloma cell growth, and induce apoptosis.[1][2] |
| Monoclonal Antibodies | Daratumumab, Elotuzumab | Target specific proteins on the surface of myeloma cells, leading to their destruction by the immune system.[2][31] |
| This compound (Hypothesized) | - | Induction of apoptosis, inhibition of pro-survival signaling (NF-κB, β-catenin), potential kinase inhibition. |
The potential multi-targeted mechanism of this compound, if validated, could offer advantages over single-pathway inhibitors and may be effective in patients who have developed resistance to current therapies.
Conclusion
Validating the mechanism of action of a novel compound like this compound requires a rigorous and multi-pronged experimental approach. By systematically assessing its effects on cell viability, apoptosis, and key signaling pathways, and comparing its profile to existing therapies, researchers can build a strong preclinical data package to support its further development as a potential new treatment for multiple myeloma. The experimental framework outlined in this guide provides a comprehensive strategy for achieving this goal, emphasizing scientific integrity and logical progression from initial observations to detailed mechanistic insights.
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A Comparative Pharmacokinetic Analysis of Etodolac and Its Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative study of the pharmacokinetics of etodolac and its derivatives, designed for researchers, scientists, and professionals in drug development. Our focus is to deliver an in-depth analysis of how structural modifications to the parent etodolac molecule influence its absorption, distribution, metabolism, and excretion (ADME) profile. This document moves beyond a simple recitation of data, offering insights into the causal relationships between chemical structure and pharmacokinetic behavior, supported by experimental evidence.
Introduction: The Rationale for Etodolac Derivatives
Etodolac is a well-established nonsteroidal anti-inflammatory drug (NSAID) that effectively manages pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1] Its therapeutic action is primarily attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1] Etodolac is administered as a racemic mixture of its S- and R-enantiomers, with the S-enantiomer being the pharmacologically active form.
Despite its efficacy, the clinical utility of etodolac, like many NSAIDs, can be hampered by gastrointestinal side effects, such as irritation and ulceration.[2] This has spurred the development of etodolac derivatives, primarily prodrugs, with the strategic aim of masking the free carboxylic acid group responsible for local gastric irritation. The overarching goal is to enhance the therapeutic index of etodolac by improving its safety profile without compromising its anti-inflammatory and analgesic effects. This guide will delve into the pharmacokinetic nuances of these derivatives in comparison to the parent drug.
Pharmacokinetic Profile of Etodolac
Etodolac exhibits a well-characterized pharmacokinetic profile with good oral bioavailability.[3][4] Following oral administration, it is readily absorbed, reaching peak plasma concentrations (Cmax) within 1 to 2 hours.[5] The drug is highly bound to plasma proteins (over 99%) and has an average elimination half-life of approximately 7.3 hours.[3][6] Etodolac undergoes extensive metabolism, with very little of the drug excreted in its unchanged form.[4]
The stereoselective nature of etodolac's pharmacokinetics is a crucial aspect, with the inactive R-enantiomer showing significantly higher plasma concentrations than the active S-enantiomer in rats.[7] This is attributed to the S-enantiomer's greater distribution to tissues and a higher rate of glucuronidation.[8]
Table 1: Pharmacokinetic Parameters of Etodolac in Humans
| Parameter | Immediate-Release Formulation | Sustained-Release Formulation |
| Tmax (hours) | 1.0 - 2.0 | Longer than immediate-release |
| Cmax (µg/mL) | 11.5 - 21.0 (for 200-400 mg dose)[1] | Lower than immediate-release |
| Half-life (t½) (hours) | ~ 7.3[3] | ~ 7.3[3] |
| Bioavailability | High[3][4] | Similar to immediate-release |
| Protein Binding | > 99%[3] | > 99% |
Comparative Pharmacokinetics of Etodolac Derivatives
The primary strategy in developing etodolac derivatives has been the synthesis of prodrugs, which are inactive chemical entities that, upon administration, undergo biotransformation to release the active parent drug. This approach aims to mitigate the direct contact of the acidic etodolac molecule with the gastric mucosa.
Etodolac Ester and Amide Prodrugs
Ester and amide prodrugs of etodolac have been synthesized to mask the carboxylic acid moiety. These derivatives are designed to be stable in the acidic environment of the stomach and to be hydrolyzed by esterases or amidases in the small intestine and plasma to release etodolac.
-
Etodolac-Thymol Prodrug: This ester prodrug was synthesized with the aim of reducing ulcerogenicity. In vitro studies have demonstrated its stability at various pH levels and its enzymatic hydrolysis in liver homogenate and plasma, with a half-life of 88.84 minutes in liver homogenate.[9][10] While preclinical studies in rats showed a high percentage of paw edema inhibition, comparable to the parent drug, and significantly lower ulcerogenic potential, specific in vivo pharmacokinetic parameters such as Cmax, Tmax, and AUC for the prodrug and the released etodolac are not extensively reported in the available literature.[9][10] The expectation is that the prodrug is rapidly converted to etodolac in vivo.[9][10]
-
Etodolac-Dextran Prodrugs: Dextran, a biocompatible and biodegradable polymer, has been used as a carrier to synthesize macromolecular prodrugs of etodolac. These prodrugs demonstrated much faster hydrolysis in simulated colonic fluid compared to buffer solutions, suggesting a potential for colon-targeted drug delivery. Pharmacological evaluation showed enhanced anti-inflammatory activity and a significant reduction in ulcerogenicity. While hydrolysis kinetics were studied in vitro, comprehensive in vivo pharmacokinetic profiles are not well-documented.
Table 2: Qualitative Comparison of Etodolac and its Prodrug Derivatives
| Derivative | Rationale for Development | Key Preclinical Findings | Availability of In Vivo PK Data |
| Etodolac-Thymol | Reduce gastric ulcerogenicity | High anti-inflammatory activity, lower ulcer index in rats.[9][10] | Limited quantitative data |
| Etodolac-Glucosamine | Reduce gastric ulcerogenicity, potential synergistic effect | Good anti-inflammatory and anti-arthritic activity, less ulceration in animal models.[2] | Limited quantitative data |
| Etodolac-Dextran | Colon-targeted delivery, reduced GI toxicity | Enhanced anti-inflammatory activity, reduced ulcerogenicity, faster hydrolysis in simulated colonic fluid. | Limited quantitative data |
Experimental Methodologies for Pharmacokinetic Evaluation
The determination of pharmacokinetic parameters for etodolac and its derivatives relies on robust and validated experimental protocols.
Animal Models
Preclinical pharmacokinetic studies are commonly conducted in rodent models, such as rats, which have been shown to be a suitable model for studying the stereoselective pharmacokinetics of etodolac.[7] For studying anti-inflammatory effects, models of induced inflammation, such as carrageenan-induced paw edema in rats, are frequently employed.[11]
Sample Collection and Preparation
Blood samples are typically collected at various time points after drug administration. Plasma is separated by centrifugation and stored frozen until analysis. For analysis, plasma samples are often subjected to protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the drug and its metabolites.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of etodolac and its derivatives in biological matrices.[12][13][14][15]
Step-by-Step HPLC Method for Etodolac in Rat Plasma:
-
Chromatographic System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is used.
-
Column: A reverse-phase C18 column is typically employed for separation.[12][14]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is used. The exact ratio is optimized to achieve good separation.[12]
-
Detection: The UV detector is set at the wavelength of maximum absorbance for etodolac, which is around 227 nm or 275 nm.[15]
-
Sample Preparation:
-
Thaw the rat plasma samples.
-
Add a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant, containing the drug, is collected and can be directly injected or further purified by extraction.
-
-
Quantification: The concentration of etodolac in the plasma samples is determined by comparing the peak area of the drug in the sample to a standard curve prepared with known concentrations of etodolac in blank plasma.
Visualizing Experimental Workflows and Metabolic Pathways
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for evaluating the pharmacokinetics of an etodolac derivative in a rat model.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Prodrug Activation and Metabolism of Etodolac
This diagram illustrates the conceptual pathway of an etodolac prodrug, its activation to the parent drug, and subsequent metabolism.
Caption: Prodrug activation and metabolic pathway of etodolac.
Conclusion and Future Directions
The development of etodolac derivatives, particularly prodrugs, represents a promising strategy to mitigate the gastrointestinal side effects associated with the parent drug. Preclinical studies have demonstrated the potential of these derivatives to offer a better safety profile while maintaining therapeutic efficacy.
However, a significant gap exists in the literature regarding comprehensive in vivo pharmacokinetic data for these derivatives. To enable a robust comparative analysis and to facilitate their clinical translation, future research should focus on:
-
Conducting detailed in vivo pharmacokinetic studies of promising etodolac prodrugs in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, and bioavailability of the released etodolac.
-
Performing direct comparative pharmacokinetic studies between etodolac and its derivatives under the same experimental conditions.
-
Investigating the stereoselective pharmacokinetics of etodolac released from its prodrugs.
By addressing these knowledge gaps, the scientific community can better evaluate the potential of etodolac derivatives as safer and more effective anti-inflammatory agents.
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A Researcher's Guide to Characterizing the Off-Target Profile of 8-Propyl Etodolac
In the landscape of drug discovery and development, a thorough understanding of a compound's interaction with biological systems is paramount. While on-target efficacy is the primary goal, a comprehensive assessment of off-target effects is critical for predicting potential adverse events and ensuring patient safety. This guide provides a strategic framework for researchers, scientists, and drug development professionals to meticulously evaluate the off-target profile of 8-Propyl Etodolac, a structural analog and synthetic impurity of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac.
This compound, while structurally similar to the cyclooxygenase-2 (COX-2) inhibitor Etodolac, may exhibit a distinct pharmacological profile.[1] Its potential utility in the treatment of myeloma further underscores the need for a comprehensive safety assessment.[1] This guide will delineate a series of robust, industry-standard experimental workflows to build a detailed off-target activity map for this compound. For comparative analysis, we will benchmark its performance against its parent compound, Etodolac, and another widely used COX-2 inhibitor, Celecoxib.
Understanding the Landscape: On-Target and Potential Off-Target Effects of COX-2 Inhibitors
Etodolac primarily functions by inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain.[2][3] However, like other NSAIDs, it is not entirely selective for COX-2 over COX-1, leading to potential gastrointestinal side effects.[4][5] The broader class of COX-2 inhibitors has been associated with cardiovascular risks, highlighting the importance of a thorough safety evaluation.[6][7]
The structural modification in this compound—the substitution of an ethyl with a propyl group—could alter its binding affinity and selectivity for COX enzymes and introduce novel interactions with other proteins.[3] Therefore, a systematic investigation into its off-target activities is not merely a precautionary measure but a crucial step in its development.
A Multi-pronged Approach to Off-Target Profiling
To construct a comprehensive off-target profile for this compound, a tiered experimental approach is recommended. This involves a combination of broad screening panels and targeted functional assays.
Initial Broad Screening: Casting a Wide Net
The initial phase of off-target assessment involves screening the compound against large panels of kinases and G-protein coupled receptors (GPCRs), two of the largest and most frequently implicated target families for small molecule drugs.
Unintended kinase inhibition is a common source of off-target effects. Comprehensive kinase profiling can identify potential interactions that could lead to unforeseen cellular consequences.
Experimental Protocol: Kinase Inhibition Assay
-
Compound Preparation: Prepare stock solutions of this compound, Etodolac, and Celecoxib in DMSO. A 10-point serial dilution series should be prepared for IC50 determination.
-
Assay Platform: Utilize a reputable kinase profiling service that offers a broad panel of kinases (e.g., Eurofins Discovery's KinaseProfiler™, Promega's Kinase Selectivity Profiling Services).[8][9] These platforms typically use radiometric or fluorescence-based assays to measure kinase activity.
-
Screening: Perform an initial screen at a single high concentration (e.g., 10 µM) against a large panel of kinases (over 400).
-
IC50 Determination: For any kinase showing significant inhibition (e.g., >50% at 10 µM), perform a full dose-response curve to determine the IC50 value.
-
Data Analysis: Analyze the percentage of inhibition data and calculate IC50 values. Compare the kinase inhibition profiles of the three compounds.
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | This compound (% Inhibition @ 10 µM) | Etodolac (% Inhibition @ 10 µM) | Celecoxib (% Inhibition @ 10 µM) |
| Kinase A | 85 | 15 | 5 |
| Kinase B | 5 | 2 | 3 |
| Kinase C | 62 | 45 | 30 |
| ... | ... | ... | ... |
This table presents hypothetical data for illustrative purposes.
GPCRs are another major class of drug targets, and unintended interactions can lead to a wide range of physiological effects.[10]
Experimental Protocol: GPCR Binding Assay
-
Compound Preparation: As described for the kinase assay.
-
Assay Platform: Employ a GPCR screening service that offers a panel of radioligand binding assays for a diverse set of GPCRs (e.g., Eurofins Discovery's GPCR functional assays).[11]
-
Screening: Screen this compound, Etodolac, and Celecoxib at a fixed concentration (e.g., 10 µM) against the GPCR panel.
-
Ki Determination: For any GPCR where significant binding is observed, perform follow-up saturation binding experiments to determine the inhibition constant (Ki).
-
Data Analysis: Analyze the percentage of displacement and calculate Ki values. Compare the GPCR interaction profiles.
Data Presentation: Comparative GPCR Binding Profile
| GPCR Target | This compound (% Displacement @ 10 µM) | Etodolac (% Displacement @ 10 µM) | Celecoxib (% Displacement @ 10 µM) |
| Receptor X | 78 | 10 | 8 |
| Receptor Y | 3 | 5 | 2 |
| Receptor Z | 55 | 30 | 25 |
| ... | ... | ... | ... |
This table presents hypothetical data for illustrative purposes.
Functional Validation and Cellular Consequences
Hits identified from the broad screening panels must be validated in functional cellular assays to understand their biological relevance.
Experimental Workflow: From Hit to Cellular Effect
Caption: Workflow for validating and assessing the cellular impact of off-target hits.
Assessing General Cytotoxicity
A fundamental aspect of off-target assessment is evaluating the general cytotoxicity of the compound.[12][13] This provides a baseline for understanding the therapeutic window.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines: Select a panel of relevant human cell lines, including liver (e.g., HepG2), kidney (e.g., HEK293), and a cancer cell line if exploring anti-myeloma effects (e.g., MM.1S).
-
Compound Treatment: Treat cells with a range of concentrations of this compound, Etodolac, and Celecoxib for a defined period (e.g., 24, 48, and 72 hours).
-
Viability Assays: Perform standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or the LDH (lactate dehydrogenase) release assay, which measures membrane integrity.[14]
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) for each compound in each cell line.
-
Data Analysis: Compare the cytotoxic profiles of the three compounds across the cell line panel.
Data Presentation: Comparative Cytotoxicity Profile (IC50 in µM)
| Cell Line | This compound | Etodolac | Celecoxib |
| HepG2 | 75 | >100 | 50 |
| HEK293 | >100 | >100 | 80 |
| MM.1S | 25 | >100 | 40 |
This table presents hypothetical data for illustrative purposes.
Interpreting the Data and Building a Safety Profile
The collective data from these assays will form a comprehensive off-target profile for this compound. The key is to synthesize these findings to predict potential in vivo liabilities.
-
Kinase and GPCR Hits: Any confirmed off-target interactions should be investigated further to understand their potential physiological consequences. For example, inhibition of a kinase involved in a critical signaling pathway could lead to unexpected side effects.
-
Cytotoxicity: The cytotoxicity profile will help establish a preliminary therapeutic index. A large window between the effective concentration (if known) and the cytotoxic concentration is desirable.
-
Comparative Analysis: Benchmarking against Etodolac and Celecoxib provides crucial context. If this compound shows a significantly cleaner off-target profile, it may represent a safer therapeutic candidate. Conversely, novel off-target activities would warrant further investigation.
Conclusion and Future Directions
The systematic assessment of off-target effects is a non-negotiable component of modern drug development. This guide outlines a robust and logical workflow for characterizing the off-target profile of this compound. By employing a combination of broad screening panels and functional cellular assays, researchers can build a comprehensive safety profile, enabling informed decisions about the future development of this compound. Any significant off-target interactions identified through this process should be further explored using more complex in vitro and in vivo models to fully understand their potential clinical implications.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-Propyl Etodolac for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step framework for the safe disposal of 8-Propyl Etodolac, a research chemical and an analogue of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.
Given that this compound is primarily a research compound, comprehensive safety and toxicological data may not be publicly available.[1] Therefore, this guide is built upon the precautionary principle, treating the compound with the same level of caution as its parent compound, Etodolac, while adhering to federal and institutional hazardous waste regulations.
Hazard Identification & Risk Assessment: The "Why" Behind the Protocol
Understanding the potential risks is the first step in ensuring safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from the known properties of Etodolac.
Inferred Hazards from Etodolac SDS:
-
Acute Oral Toxicity: Etodolac is classified as "Toxic if swallowed" (GHS Category 3).[2][3]
-
Serious Eye Irritation: It is known to cause serious eye irritation (GHS Category 2A).[2][3]
-
Reproductive Toxicity: Etodolac is suspected of damaging fertility or the unborn child (GHS Category 2).[2]
The addition of an 8-propyl group to the Etodolac structure increases its molecular weight and lipophilicity, which could potentially alter its toxicological and environmental fate.[4] Therefore, all waste containing this compound must be managed as hazardous chemical waste . This classification is not merely procedural; it is a critical measure to prevent accidental exposure to personnel and release into the environment, where it could pose a risk to aquatic life and ecosystems.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form—pure compound, solutions, or contaminated labware—it is mandatory to use appropriate PPE. The causality is simple: preventing exposure eliminates the risk of harm.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, chemically resistant | To prevent skin contact and absorption. |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles | To protect against splashes and aerosolized particles causing eye irritation.[2][3] |
| Lab Coat | Standard, long-sleeved | To protect skin and personal clothing from contamination. |
| Respiratory | Not typically required for small quantities | Use in a chemical fume hood to prevent inhalation of dust or aerosols.[5] |
Always wash hands thoroughly after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in areas where this chemical is used.[2][3]
Waste Stream Segregation: A Decision-Based Workflow
Proper segregation at the point of generation is the most critical step in laboratory waste management. Mixing different waste types can lead to dangerous chemical reactions, complicates disposal, and results in regulatory violations.[6] All waste generated from work with this compound must be considered hazardous.
The following diagram outlines the decision-making process for segregating different forms of this compound waste.
Caption: Decision pathway for segregating this compound waste.
Step-by-Step Disposal Protocols
Follow these detailed procedures for each waste type. All waste containers must be kept closed except when adding waste, be in good condition, and be clearly labeled with the words "Hazardous Waste" and the chemical name(s).[7]
Protocol 4.1: Unused or Expired Pure Compound
This protocol ensures that the pure, most concentrated form of the chemical is securely contained and managed by trained professionals.
-
Primary Container: Ensure the original vial or container holding the solid this compound is tightly sealed.
-
Labeling: The container must be clearly labeled with the full chemical name: "this compound".
-
Secondary Containment: Place the primary container into a larger, sealable plastic bag or a secondary container.
-
Waste Tag: Attach a properly filled-out hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.
-
Storage: Store the container in a designated satellite accumulation area within the lab.[8]
-
Disposal: Arrange for pickup by your institution's EHS department for final disposal. Do not attempt to dispose of this down the drain or in the regular trash.[9][10]
Protocol 4.2: Contaminated Solid Waste (Non-Sharps)
This includes items like contaminated gloves, bench paper, weigh boats, and pipette tips.
-
Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: The container must be labeled "Hazardous Waste" and list "this compound" as a contaminant.
-
Accumulation: Once the bag is full, securely tie it closed, attach a waste tag, and place it in the designated hazardous waste accumulation area for EHS pickup.
Protocol 4.3: Contaminated Sharps & Glassware
This protocol prevents puncture injuries and ensures contaminated sharp objects are handled safely.
-
Container: Use a designated, puncture-proof sharps container.
-
Labeling: Label the sharps container with "Hazardous Waste," "Sharps," and "this compound."
-
Disposal: Place all contaminated disposable glassware, needles, and razor blades directly into this container. Do not overfill the container.
-
Pickup: Once the container is three-quarters full, seal it and arrange for EHS pickup.
Protocol 4.4: Contaminated Liquid Waste
Liquid waste must be carefully segregated based on the solvent used. Under no circumstances should any hazardous pharmaceutical waste be disposed of down the drain ("sewered"). [9][10] This is explicitly prohibited by the EPA.
-
Container Selection: Use a compatible, shatter-resistant waste container with a screw-top cap.
-
Segregation:
-
Aqueous Waste: Collect all solutions where water is the solvent in a designated "Aqueous Hazardous Waste" container.
-
Organic Waste: Collect all solutions with organic solvents in a designated "Organic Hazardous Waste" container. It is critical to further segregate halogenated (e.g., dichloromethane) and non-halogenated (e.g., methanol, acetonitrile) solvents into separate containers as required by your EHS department.
-
-
Labeling: Clearly label each container with "Hazardous Waste" and list all chemical constituents, including solvents and "this compound," with approximate percentages.
-
Storage & Disposal: Keep containers closed and in secondary containment. Arrange for EHS pickup when full.
Regulatory Compliance: Adherence to RCRA
All laboratory waste disposal in the United States is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6] Academic and research laboratories often operate under specific regulations, such as the Subpart K alternative requirements for academic entities, which provide guidelines on container management, labeling, and removal schedules.[8][11][12] It is the responsibility of the Principal Investigator and all laboratory personnel to be familiar with both the federal regulations and their specific institution's Laboratory Management Plan.[8]
Emergency Procedures: Spill Management
In the event of a spill, your immediate actions are critical to mitigating exposure and contamination.
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the area and contact EHS.
-
Contain (for small spills):
-
Ensure you are wearing the appropriate PPE (double-glove, eye protection, lab coat).
-
Cover the spill with an absorbent material from a chemical spill kit.
-
Work from the outside of the spill inward to collect the absorbed material. .
-
-
Dispose: Place all contaminated absorbent materials and cleaning supplies into a hazardous waste bag, seal, and tag it for disposal as described in Protocol 4.2.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the integrity of our scientific mission.
References
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U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. PubChem Compound Summary. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]
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Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). How to Dispose of Medicines Properly. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. Retrieved from [Link]
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Lab Manager. (2022). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Etodolac - Safety Data Sheet. Retrieved from [Link]
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American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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Ohio Environmental Protection Agency. (2022). Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Propyl Etodolac
Executive Summary
This guide provides essential safety protocols for the handling of 8-Propyl Etodolac, a research chemical and known impurity of the nonsteroidal anti-inflammatory drug (NSAID), Etodolac.[1] Given that specific toxicological data for this compound is not extensively available, this document is founded on the precautionary principle, a cornerstone of laboratory safety.[2][3] We will extrapolate handling procedures based on the known, significant hazards of the parent compound, Etodolac. This approach ensures a robust margin of safety for all laboratory personnel.
The protocols outlined herein are designed to be a self-validating system, integrating risk assessment, proper PPE selection, and procedural discipline to minimize the potential for chemical exposure. This guide will serve as your primary operational resource for ensuring personal and environmental safety when working with this compound.
The Foundation of Safety: A Proactive Hazard Assessment
The first principle of laboratory safety is to minimize all chemical exposures and to treat compounds of unknown toxicity as potentially hazardous.[3][4] this compound (CAS: 57817-27-3) is structurally similar to Etodolac (CAS: 41340-25-4).[1][5] Therefore, until comprehensive safety data for this compound is established, we must adopt the hazard profile of Etodolac as our operational baseline.
The Safety Data Sheet (SDS) for Etodolac classifies it with several critical hazards.[6] These known risks form the causal basis for the stringent PPE requirements that follow.
Table 1: Hazard Profile of Etodolac (Surrogate for this compound)
| Hazard Classification | GHS Code | Description of Risk | Source |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed. | [6] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. | [6] |
| Reproductive Toxicity (Category 2) | H361 | Suspected of damaging fertility or the unborn child. | [6] |
This profile necessitates a comprehensive PPE strategy that prevents ingestion, eye contact, skin contact, and inhalation of any aerosolized particles.
Core Directive: Required Personal Protective Equipment
All handling of this compound, especially when manipulating the solid compound, must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][8] The following PPE is mandatory and represents the minimum level of protection.
Respiratory Protection
Why it's essential: Although this compound is a solid, weighing and transfer operations can generate fine dust or aerosols.[9] Inhalation of these particles poses a significant risk, especially given the parent compound's acute oral toxicity and suspected reproductive effects.[6]
-
Minimum Requirement: A NIOSH-approved N95 respirator. For procedures with a higher risk of aerosolization, a half-mask or full-face air-purifying respirator (APR) with P100 cartridges should be considered.[10][11]
-
Fit Testing: All personnel required to wear a respirator must be properly fit-tested annually as per OSHA guidelines to ensure a protective seal.[12]
Hand Protection
Why it's essential: Dermal absorption is a potential route of exposure for many chemicals. Double-gloving is a standard practice when handling hazardous compounds to provide a barrier against contamination and allow for safe removal of the outer layer if exposed.[13]
-
Requirement: Double-gloving with chemically resistant gloves.
-
Inner Glove: A nitrile examination glove that is tucked under the cuff of the lab coat.
-
Outer Glove: A longer-cuffed nitrile or neoprene glove that extends over the cuff of the lab coat.
-
-
Protocol: Change the outer glove immediately if contamination is suspected or, at minimum, every hour during extended procedures.[13] Never wear gloves outside of the laboratory area.
Eye and Face Protection
Why it's essential: Etodolac is a known serious eye irritant.[6] Accidental splashes of solutions or contact with airborne powder can cause significant injury. Standard safety glasses are insufficient.
-
Requirement: Indirectly vented chemical splash goggles that provide a complete seal around the eyes.
-
Enhanced Protection: When there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[12]
Body Protection
Why it's essential: To prevent contamination of personal clothing and skin, a protective barrier is required.
-
Requirement: A disposable, solid-front protective gown with long sleeves and tight-fitting knit cuffs.[13] This is superior to a standard cotton lab coat, which can absorb chemical spills. The gown should be changed immediately if it becomes contaminated.
Operational Plans: Step-by-Step Protocols
Adherence to standardized procedures is critical for safety. The following workflows must be followed without deviation.
PPE Selection Workflow
The process of selecting appropriate PPE is a direct function of the risk assessment for a given procedure.
Caption: PPE selection is a systematic process based on hazard identification and exposure assessment.
Donning (Putting On) PPE
Perform in a clean area, before entering the designated handling zone.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Don the disposable gown, ensuring it is fully closed.
-
Respirator: Don the selected respirator and perform a user seal check.
-
Eye Protection: Put on chemical splash goggles. If required, add a face shield.
-
Gloves: Don the inner pair of gloves, tucking the cuffs under the gown's cuffs. Don the outer pair of gloves, pulling the cuffs over the gown's cuffs.
Doffing (Removing) PPE
This sequence is designed to prevent self-contamination and must be performed methodically.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.
-
Gown: Remove the gown by rolling it down and away from the body. Dispose of it in the hazardous waste container.
-
Hand Hygiene: Wash hands or use an alcohol-based hand sanitizer.
-
Eye/Face Protection: Remove the face shield (if used) and goggles from the back.
-
Respirator: Remove the respirator from the back.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
-
Non-disposable PPE: Goggles and face shields should be decontaminated according to your institution's approved procedures.
-
Disposable PPE: All disposable items (gloves, gowns, respirator, bench paper) that have potentially come into contact with this compound must be considered hazardous waste.
-
Waste Collection: Collect all contaminated PPE in a clearly labeled, sealed hazardous waste container. Do not mix with general laboratory waste.[14]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local and federal regulations.
Emergency Protocols
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]
-
Spill: Evacuate the immediate area. Alert personnel and restrict access. Follow your laboratory's specific chemical spill cleanup procedure for toxic powders, which should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.
Conclusion
The safe handling of this compound is predicated on a conservative and proactive approach to safety. By treating this compound with the same level of caution as its hazardous parent compound, Etodolac, we establish a robust safety framework. The disciplined use of the PPE and protocols detailed in this guide is not merely a recommendation but a requirement for ensuring the health and safety of all researchers, scientists, and drug development professionals.
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- Pharmaffiliates. Etodolac-Impurities.
- Fisher Scientific. (2019, December 2). SAFETY DATA SHEET.
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